MuRF1-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-12-6-3-2-5-10(12)18(17(21)23)11(9-19)16(20)24-14-8-4-7-13(22)15(14)18/h2-3,5-6H,4,7-8,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTHFLXWLSPJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CCC4)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MuRF1-IN-1: A Technical Guide to its Mechanism of Action in Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of MuRF1-IN-1, a small molecule inhibitor of the E3 ubiquitin ligase Muscle RING Finger 1 (MuRF1). MuRF1 is a critical mediator of muscle atrophy, making it a key therapeutic target for muscle wasting conditions. This document details the molecular interactions, cellular effects, and the experimental basis for the characterization of this compound, presenting quantitative data, experimental protocols, and visual representations of its mechanism.
Core Mechanism of Action
This compound, also identified as EMBL chemical core ID#704946 and MyoMed-205, is a novel compound designed to interfere with the function of MuRF1 in skeletal muscle cells.[1][2] Its primary mechanism of action is the inhibition of the protein-protein interaction between MuRF1 and its substrate, the giant sarcomeric protein titin.[1][3] By disrupting this interaction, this compound prevents the subsequent ubiquitination and degradation of key myofibrillar proteins, thereby mitigating muscle atrophy.[1] Furthermore, this compound has been shown to inhibit the E3 ligase activity of MuRF1, further preventing the tagging of proteins for proteasomal degradation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing key metrics for its inhibitory activity and efficacy in cellular and animal models of muscle atrophy.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Method | Reference |
| IC50 (MuRF1-Titin Interaction) | < 25 µM | AlphaScreen | |
| MuRF1 E3 Ligase Activity | Inhibitory | In Vitro Ubiquitination Assay |
Table 2: Cellular Efficacy of this compound in Dexamethasone-Induced Myotube Atrophy
| Parameter | Concentration | Effect | Cell Line | Reference |
| MuRF1 mRNA Expression | 10 µM | Attenuated dexamethasone-induced increase | C2C12 myotubes | |
| Myofiber Atrophy | 10 µM | Prevented | C2C12 myotubes | |
| Cytotoxicity | Increasing concentrations | Low | C2C12 myoblasts and myocytes |
Table 3: In Vivo Efficacy of MyoMed-205 (this compound) in a Rat Model of HFpEF
| Parameter | Treatment | Effect | Animal Model | Reference |
| MuRF1 Protein Levels | MyoMed-205 | Numerically decreased upregulation | ZSF1-HFpEF rats | |
| Myostatin (GDF8) Levels | MyoMed-205 | Significantly reduced upregulation | ZSF1-HFpEF rats | |
| Muscle Fiber Cross-Sectional Area (CSA) | MyoMed-205 | Anti-atrophic effects observed in soleus and EDL muscles | ZSF1-HFpEF rats |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the MuRF1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
AlphaScreen Assay for MuRF1-Titin Interaction
This protocol is based on the methodology used to identify inhibitors of the MuRF1-titin interaction.
Objective: To quantify the interaction between MuRF1 and titin and to screen for small molecule inhibitors.
Materials:
-
GST-tagged MuRF1 and His6-tagged titin A168-170 fragments.
-
Glutathione donor beads and Nickel chelate (Ni-NTA) acceptor beads.
-
Screening buffer (PBS, 1 mM DTT, 0.05% Tween 20).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well white opaque microplates.
-
EnVision™ plate reader or similar instrument capable of AlphaScreen detection.
Procedure:
-
Prepare a reaction mixture containing 125 nM GST-MuRF1 and 250 nM His-titin in screening buffer.
-
Add test compounds at desired concentrations (e.g., for an 11-point titration, start at 200 µM with 1:1 serial dilutions). For control wells, add an equivalent volume of DMSO.
-
Incubate the mixture for 60 minutes at room temperature to allow for protein-protein interaction and compound binding.
-
Add 5 µg/mL of both glutathione-coated donor beads and Ni-NTA-coated acceptor beads to the reaction mixture.
-
Incubate for an additional 60 minutes at room temperature in the dark to allow for bead-protein binding.
-
Read the AlphaScreen signal using an EnVision™ plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro MuRF1 E3 Ligase (Autoubiquitination) Assay
This protocol is adapted from methods used to assess the E3 ligase activity of MuRF1.
Objective: To determine the effect of this compound on the E3 ubiquitin ligase activity of MuRF1.
Materials:
-
Recombinant human E1 activating enzyme (UBE1).
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c).
-
Recombinant human MuRF1.
-
Human ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-ubiquitin antibody.
Procedure:
-
Prepare a reaction mixture containing 75 nM UBE1, 1 µM UbcH5c, 100 µM ubiquitin, and 4 mM ATP in ubiquitination reaction buffer.
-
Add recombinant MuRF1 to the reaction mixture.
-
Add the test compound at various concentrations. For control wells, add an equivalent volume of DMSO.
-
Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitin chains on MuRF1 (autoubiquitination).
-
Data Analysis: Quantify the intensity of the high molecular weight ubiquitin smear for each condition to determine the extent of inhibition.
Dexamethasone-Induced C2C12 Myotube Atrophy Assay
This protocol is a standard method to induce muscle cell atrophy in vitro and to test the efficacy of potential therapeutics.
Objective: To evaluate the ability of this compound to prevent glucocorticoid-induced muscle cell atrophy.
Materials:
-
C2C12 myoblasts.
-
Growth medium (DMEM with 10% FBS).
-
Differentiation medium (DMEM with 2% horse serum).
-
Dexamethasone.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Fixation and staining reagents for microscopy (e.g., paraformaldehyde and hematoxylin and eosin).
-
Microscope with imaging software.
-
Reagents for RNA extraction and qPCR, or protein extraction and Western blotting.
Procedure:
-
Culture C2C12 myoblasts in growth medium until they reach confluence.
-
Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.
-
Pre-treat the differentiated myotubes with this compound at various concentrations (e.g., 0.1 µM and 10 µM) for 2 hours.
-
Induce atrophy by adding dexamethasone (e.g., 1-10 µM) to the medium and incubate for 24-48 hours.
-
For morphological analysis:
-
Wash the myotubes with PBS, fix, and stain them.
-
Capture images using a microscope.
-
Measure the diameter of at least 100 myotubes per condition using imaging software.
-
-
For molecular analysis:
-
Harvest the cells for RNA or protein extraction.
-
Analyze MuRF1 mRNA expression by qPCR or MuRF1 protein levels by Western blot.
-
-
Data Analysis: Compare the myotube diameters and molecular markers between the different treatment groups (control, dexamethasone alone, and dexamethasone with this compound).
Conclusion
This compound represents a promising therapeutic candidate for the treatment of muscle wasting diseases. Its dual mechanism of inhibiting both the MuRF1-titin interaction and the E3 ligase activity of MuRF1 provides a robust approach to preventing the degradation of myofibrillar proteins. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug developers working to advance novel therapies for muscle atrophy. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these preclinical findings into clinical applications.
References
- 1. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]
- 3. Muscle-specific RING finger-1 interacts with titin to regulate sarcomeric M-line and thick filament structure and may have nuclear functions via its interaction with glucocorticoid modulatory element binding protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
MuRF1-IN-1: A Comprehensive Technical Overview of its Role in Combating Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a wide range of diseases, including cancer, heart failure, and muscular dystrophies, as well as aging and disuse. A key driver of muscle atrophy is the ubiquitin-proteasome system (UPS), and specifically, the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1). MuRF1 is upregulated in catabolic states and targets key structural proteins of the muscle for degradation. This technical guide provides a comprehensive overview of MuRF1-IN-1, a small molecule inhibitor of MuRF1, and its role in mitigating muscle atrophy. We will delve into its mechanism of action, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated biological pathways.
Introduction to MuRF1 and its Role in Muscle Atrophy
MuRF1, also known as TRIM63, is a pivotal regulator of muscle mass.[1][2] As a RING-type E3 ubiquitin ligase, it facilitates the transfer of ubiquitin to specific substrate proteins, marking them for degradation by the 26S proteasome.[3] Under conditions of muscle wasting, such as those induced by denervation, glucocorticoid treatment, immobilization, and cardiac cachexia, the expression of MuRF1 is significantly upregulated.[4][5] This upregulation is a critical step in the cascade of events leading to the breakdown of muscle tissue.
The significance of MuRF1 in muscle atrophy is underscored by genetic studies. Mice lacking MuRF1 (MuRF1-KO) exhibit significant resistance to muscle loss in various atrophy models. For instance, following 14 days of denervation, MuRF1-KO mice retained 36% more gastrocnemius muscle mass compared to their wild-type counterparts.
This compound: A Small Molecule Inhibitor of MuRF1
This compound, also identified as EMBL chemical core ID#704946, is a novel small molecule inhibitor designed to target MuRF1. Its primary mechanism of action involves the inhibition of the interaction between MuRF1 and its substrate, the giant sarcomeric protein titin. Additionally, this compound has been shown to inhibit the E3 ligase activity of MuRF1, thereby preventing the ubiquitination and subsequent degradation of its target proteins.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been evaluated in both in vitro and in vivo models of muscle atrophy. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Condition | Reference |
| IC50 (MuRF1-Titin Interaction) | <25 µM | AlphaScreen assay with GST-MuRF1 and His6-titin fragments. | |
| Inhibition of MuRF1 E3 Ligase Activity | Inhibits | In vitro auto-ubiquitination assay of full-length MuRF1. Specific IC50 not reported. |
| Muscle Type | Parameter Measured | Control (MCT) | This compound (MCT + Compound) | % Protection/Recovery | p-value | Reference |
| Tibialis Anterior (TA) | Wet Weight | Reduced | Preserved | Significant | <0.05 | |
| Fiber Cross-Sectional Area (CSA) | Reduced | Preserved | Significant | <0.05 | ||
| Extensor Digitorum Longus (EDL) | Wet Weight | Reduced | Normalized to sham levels | Significant | <0.05 | |
| Soleus | Wet Weight | Reduced | Normalized to sham levels | Significant | <0.05 | |
| Diaphragm | Muscle Shortening Velocity | ~20% Impaired | Restored to sham levels | ~100% | <0.05 | |
| Power | ~20% Impaired | Restored to sham levels | ~100% | <0.05 |
Signaling Pathways and Mechanism of Action
The expression of MuRF1 is tightly regulated by complex signaling networks. Two of the most prominent pathways are the Forkhead box O (FoxO) and Nuclear Factor-kappa B (NF-κB) signaling cascades. In catabolic states, these pathways are activated, leading to the translocation of FoxO and NF-κB transcription factors to the nucleus, where they bind to the promoter of the Trim63 gene and drive the transcription of MuRF1.
References
- 1. treat-nmd.org [treat-nmd.org]
- 2. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homology modeling, molecular docking and electrostatic potential analysis of MurF ligase from Klebsiella pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB but not FoxO sites in the MuRF1 promoter are required for transcriptional activation in disuse muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
MuRF1-IN-1: A Comprehensive Technical Guide to its Discovery and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, and preclinical evaluation of MuRF1-IN-1 (also identified as EMBL ID#704946), a small molecule inhibitor of Muscle Ring Finger 1 (MuRF1). MuRF1 is a critical E3 ubiquitin ligase implicated in muscle atrophy, making it a prime therapeutic target for muscle wasting conditions associated with various diseases, including cardiac cachexia. This document details the scientific journey from high-throughput screening to in vivo validation, presenting key data, experimental protocols, and the underlying signaling pathways.
Introduction to MuRF1 and Muscle Atrophy
Skeletal muscle atrophy, the progressive loss of muscle mass and strength, is a debilitating condition that significantly impacts the quality of life and prognosis of patients with chronic diseases such as cancer, heart failure, sepsis, and diabetes.[1][2] At the molecular level, muscle atrophy results from an imbalance between protein synthesis and degradation, with an accelerated rate of protein breakdown. The ubiquitin-proteasome system (UPS) is the primary pathway responsible for targeted protein degradation in skeletal muscle.[3]
Within the UPS, E3 ubiquitin ligases confer substrate specificity, identifying target proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3] Two muscle-specific E3 ligases, Muscle Atrophy F-box (MAFbx/atrogin-1) and Muscle RING Finger 1 (MuRF1), are considered master regulators of muscle wasting.[3] Their expression is significantly upregulated in various models of muscle atrophy. MuRF1, in particular, plays a crucial role by targeting key myofibrillar proteins, such as myosin heavy chain, for degradation. Given its central role, the inhibition of MuRF1 presents a promising therapeutic strategy to counteract muscle atrophy.
Discovery of this compound
This compound was identified through a high-throughput screening campaign designed to find small molecules that disrupt the interaction between MuRF1 and its substrate, the giant sarcomeric protein titin. This interaction is crucial for MuRF1's function in promoting the breakdown of the sarcomere.
The screening process involved the following key steps:
-
Compound Library Screening: A library of 130,000 small molecules was screened for their ability to inhibit the interaction between the coiled-coil domain of MuRF1 and the A168-170 region of titin.
-
Primary Assay: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to monitor the MuRF1-titin interaction. This bead-based assay generates a detectable signal when the two proteins are in close proximity.
-
Hit Confirmation and Prioritization: Initial hits were confirmed, and their potency was determined. Compounds with significant inhibitory activity were prioritized for further characterization.
-
Secondary Assays: Prioritized compounds were subjected to secondary assays to evaluate their effect on MuRF1's E3 ligase activity and their cytotoxicity in muscle cell lines.
This systematic approach led to the identification of this compound (ID#704946) as a potent inhibitor of the MuRF1-titin interaction with favorable biological properties.
Figure 1: Discovery workflow for this compound.
Chemical Synthesis of this compound
A specific, detailed chemical synthesis protocol for this compound (CAS 445222-91-3) is not publicly available in the cited literature. The compound was identified from a commercial compound library during a high-throughput screening campaign.
However, the chemical structure of this compound is a tetrahydrobenzo[g]quinoline-carbonitrile derivative. The synthesis of similar quinoline-based heterocyclic compounds often involves a one-pot multicomponent reaction. A plausible general synthetic approach for this class of compounds involves the reaction of a tetralone derivative, an aromatic aldehyde, and a cyano-containing active methylene compound in the presence of a catalyst such as ammonium acetate.
Figure 2: General synthetic scheme for related compounds.
Mechanism of Action
This compound exhibits a dual mechanism of action to counteract muscle atrophy:
-
Inhibition of MuRF1-Titin Interaction: The primary mechanism is the disruption of the protein-protein interaction between MuRF1 and titin. This interference is thought to prevent the recruitment of MuRF1 to the sarcomere, thereby inhibiting the initiation of myofibrillar protein degradation.
-
Inhibition of E3 Ligase Activity: this compound also directly inhibits the E3 ubiquitin ligase activity of MuRF1. This prevents the transfer of ubiquitin to its substrates, thereby sparing them from proteasomal degradation.
These actions collectively lead to a reduction in the degradation of crucial muscle proteins, preserving muscle mass and function.
Figure 3: Dual mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Value | Reference |
| IC50 (MuRF1-Titin Interaction) | AlphaScreen | < 25 µM | |
| Inhibition of MuRF1 E3 Ligase Activity | In vitro ubiquitination assay | Significant inhibition | |
| Effect on Dexamethasone-induced MuRF1 mRNA Expression in C2C12 myotubes | qPCR | Reduction at 10 µM | |
| Effect on Dexamethasone-induced Myotube Atrophy in C2C12 cells | Microscopy | Complete prevention |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cardiac Cachexia
| Parameter | Measurement | Outcome | Reference |
| Tibialis Anterior (TA) Muscle Wet Weight | Gravimetry | Preserved | |
| TA Fiber Cross-Sectional Area (CSA) | Histology | Preserved | |
| Extensor Digitorum Longus (EDL) and Soleus Muscle Wet Weights | Gravimetry | Normalized to sham levels | |
| Diaphragm Muscle Shortening Velocity and Power | In vitro muscle function analysis | Restored to sham levels | |
| MuRF1 Protein Expression | Western Blot | Downregulated | |
| Pro-apoptotic Protein BAX | Western Blot | Normalized | |
| Translation Initiation Factor eIF2B-δ | Western Blot | Normalized | |
| Actin Ubiquitination | Western Blot | Attenuated | |
| Proteasome Activity | Proteasome activity assay | Attenuated |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
High-Throughput Screening: AlphaScreen Assay
Objective: To identify small molecule inhibitors of the MuRF1-titin interaction.
Materials:
-
Glutathione Donor Beads and Nickel Chelate Acceptor Beads (PerkinElmer)
-
GST-tagged MuRF1 coiled-coil domain
-
His-tagged titin A168-170 fragment
-
384-well OptiPlate (PerkinElmer)
-
AlphaScreen-compatible plate reader
Protocol:
-
Prepare a solution of GST-MuRF1 and His-titin in AlphaScreen assay buffer.
-
Dispense the protein mixture into the wells of a 384-well plate.
-
Add the small molecule compounds from the library to the wells.
-
Incubate the plate at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add a suspension of Glutathione Donor Beads and Nickel Chelate Acceptor Beads to each well.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
Read the plate on an AlphaScreen reader. A decrease in the AlphaScreen signal indicates inhibition of the MuRF1-titin interaction.
In Vitro Muscle Atrophy Model: Dexamethasone-Treated C2C12 Myotubes
Objective: To evaluate the effect of this compound on glucocorticoid-induced muscle cell atrophy.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Dexamethasone
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Microscope with imaging software
Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
To induce differentiation into myotubes, replace the growth medium with DMEM supplemented with 2% HS when cells reach 80-90% confluency.
-
Maintain the differentiation medium for 4-6 days, changing it every 48 hours, until multinucleated myotubes are formed.
-
-
Treatment:
-
Treat the differentiated myotubes with a final concentration of 10-100 µM dexamethasone to induce atrophy.
-
In parallel, treat another set of myotubes with dexamethasone and varying concentrations of this compound.
-
Include a vehicle control (DMSO) group.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
After treatment, wash the cells with PBS.
-
Capture images of the myotubes using a microscope.
-
Measure the diameter of multiple myotubes per field of view using imaging software to quantify the extent of atrophy.
-
In Vivo Muscle Atrophy Model: Monocrotaline-Induced Cardiac Cachexia in Mice
Objective: To assess the in vivo efficacy of this compound in a preclinical model of muscle wasting.
Materials:
-
Male C57BL/6 mice
-
Monocrotaline (MCT)
-
This compound formulated in rodent chow
-
Standard rodent chow
-
Surgical tools for tissue harvesting
-
Equipment for muscle function analysis (e.g., isolated muscle bath)
Protocol:
-
Induction of Cardiac Cachexia:
-
Administer a single intraperitoneal injection of monocrotaline (e.g., 600 mg/kg) to induce pulmonary hypertension, leading to right heart failure and subsequent cachexia.
-
-
Treatment:
-
House the mice in separate cages and provide them with either standard chow or chow containing this compound (e.g., 0.1% w/w).
-
Begin the specialized diet one week prior to MCT injection and continue for the duration of the study (typically 4-6 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and food intake regularly.
-
At the end of the study, euthanize the mice and carefully dissect skeletal muscles (e.g., tibialis anterior, EDL, soleus, diaphragm).
-
Measure the wet weight of the dissected muscles.
-
Perform in vitro contractile function tests on isolated muscles (e.g., diaphragm strips) to assess force, velocity, and power.
-
Process muscle tissue for histological analysis (e.g., H&E staining to measure fiber cross-sectional area) and molecular analysis (e.g., Western blotting for protein expression and ubiquitination).
-
Signaling Pathways
MuRF1 expression is regulated by a complex network of signaling pathways that are activated during catabolic states. Understanding these pathways provides context for the therapeutic intervention with this compound.
Figure 4: Simplified signaling network controlling MuRF1 expression.
Conclusion
This compound is a promising small molecule inhibitor of the E3 ubiquitin ligase MuRF1. Its discovery through a targeted high-throughput screen and subsequent validation in preclinical models of muscle atrophy highlight its potential as a therapeutic agent for muscle wasting diseases. The dual mechanism of inhibiting both the MuRF1-titin interaction and its E3 ligase activity provides a robust approach to preserving muscle mass and function. Further investigation into its pharmacokinetic and safety profiles is warranted to advance this compound towards clinical development.
References
Investigating the Interaction Between MuRF1-IN-1 and Titin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between the E3 ubiquitin ligase Muscle RING Finger 1 (MuRF1) and the giant muscle protein titin, with a specific focus on the inhibitory compound MuRF1-IN-1. This document details the molecular mechanisms, relevant signaling pathways, quantitative interaction data, and comprehensive experimental protocols to facilitate further research and drug development in the context of muscle atrophy.
Introduction: The MuRF1-Titin Axis in Muscle Homeostasis
Skeletal muscle atrophy, a debilitating loss of muscle mass, is characterized by an imbalance between protein synthesis and degradation. A key pathway implicated in muscle wasting is the ubiquitin-proteasome system, where the E3 ubiquitin ligase MuRF1 plays a critical role.[1][2] MuRF1, also known as TRIM63, is upregulated in various conditions leading to muscle atrophy and targets several sarcomeric proteins for degradation.[3][4]
One of MuRF1's crucial interaction partners is titin, a giant filamentous protein that spans half the sarcomere and is fundamental to its structure, elasticity, and signaling functions.[5] MuRF1 binds to the A168-A170 region of titin, located near the titin kinase domain. This interaction is not only important for the stability of the sarcomeric M-line region but is also implicated in the degradation of titin and other myofibrillar proteins during atrophy. Consequently, inhibiting the MuRF1-titin interaction has emerged as a promising therapeutic strategy to combat muscle wasting.
This compound is a small molecule inhibitor designed to interfere with this critical interaction. This guide will explore the specifics of this interaction and the methodologies to study it.
Quantitative Data: this compound Inhibition of the MuRF1-Titin Interaction
Quantitative analysis of the inhibitory potential of this compound on the MuRF1-titin interaction is crucial for understanding its efficacy. The following table summarizes the available data for the parent compound of this compound (EMBL chemical core ID#704946).
| Compound | Parameter | Value | Method | Reference |
| EMBL ID#704946 (this compound precursor) | IC50 (MuRF1-Titin Interaction) | < 25 µM | AlphaScreen Assay | |
| EMBL ID#704946 (this compound precursor) | Effect | Inhibition of MuRF1 E3 Ligase Activity | Not Quantified | |
| EMBL ID#704946 (this compound precursor) | Effect in C2C12 myotubes | Attenuation of dexamethasone-induced atrophy | Not Quantified |
Note: A precise binding affinity (Kd) for the direct interaction of this compound with MuRF1 or titin is not publicly available at this time.
Signaling Pathways
The expression and activity of MuRF1 are tightly regulated by complex signaling networks that are activated during atrophic conditions. Understanding these pathways is essential for contextualizing the role of the MuRF1-titin interaction.
Caption: Signaling pathways regulating MuRF1 expression and its interaction with titin in muscle atrophy.
Experimental Protocols
AlphaScreen Assay for MuRF1-Titin Interaction
This protocol details a high-throughput method to screen for inhibitors of the MuRF1-titin interaction.
Caption: Workflow for the AlphaScreen-based MuRF1-titin interaction assay.
Methodology:
-
Reagent Preparation:
-
Recombinantly express and purify GST-tagged full-length MuRF1 and His-tagged titin fragment (A168-A170).
-
Prepare stock solutions of AlphaScreen GST Acceptor beads and Streptavidin Donor beads in the appropriate assay buffer.
-
Prepare a stock solution of biotinylated anti-His antibody.
-
Prepare serial dilutions of this compound or other test compounds.
-
-
Assay Procedure:
-
In a 384-well microplate, add the assay buffer, GST-MuRF1, His-titin (A168-A170), biotinylated anti-His antibody, and the test compound.
-
Incubate at room temperature to allow for the formation of the MuRF1-titin complex.
-
Add a mixture of the GST Acceptor and Streptavidin Donor beads.
-
Incubate the plate in the dark at room temperature to allow for bead-protein complex formation.
-
Read the plate using an AlphaScreen-compatible plate reader. The excitation is at 680 nm, and emission is detected at 520-620 nm.
-
-
Data Analysis:
-
A decrease in the AlphaScreen signal indicates inhibition of the MuRF1-titin interaction.
-
Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Ubiquitination of Titin by MuRF1
This protocol is for validating the E3 ligase activity of MuRF1 towards titin and assessing the inhibitory effect of compounds like this compound.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT):
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D family)
-
Recombinant MuRF1
-
Recombinant His-tagged titin fragment (A168-A170) as the substrate
-
Ubiquitin
-
ATP
-
Test inhibitor (this compound) or vehicle control.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an anti-His antibody to detect ubiquitinated forms of the titin fragment (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used.
-
A reduction in the intensity of the high-molecular-weight ladder in the presence of this compound indicates inhibition of MuRF1's E3 ligase activity.
-
C2C12 Myotube Atrophy Model
This in vitro cell-based assay is used to evaluate the efficacy of this compound in preventing muscle cell atrophy.
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in growth medium (DMEM with 10% fetal bovine serum).
-
To induce differentiation into myotubes, switch to differentiation medium (DMEM with 2% horse serum) when the cells reach approximately 80-90% confluency.
-
Allow the myotubes to differentiate and mature for 4-5 days.
-
-
Atrophy Induction and Treatment:
-
Treat the mature myotubes with dexamethasone (e.g., 10-100 µM) to induce atrophy.
-
Concurrently, treat a subset of the dexamethasone-exposed myotubes with different concentrations of this compound.
-
Include appropriate vehicle controls.
-
Incubate for 24-48 hours.
-
-
Analysis of Myotube Morphology:
-
Fix the cells and stain for a muscle-specific protein like myosin heavy chain.
-
Capture images using a microscope.
-
Measure the diameter of the myotubes. A decrease in diameter is indicative of atrophy. An increase in diameter in the this compound treated group compared to the dexamethasone-only group suggests a protective effect.
-
-
Biochemical Analysis:
-
Lyse the cells and perform Western blotting to analyze the expression levels of atrophy markers such as MuRF1 and atrogin-1, and muscle structural proteins like myosin heavy chain.
-
Conclusion
The interaction between MuRF1 and titin is a key event in the progression of skeletal muscle atrophy. The development of inhibitors like this compound that specifically target this interaction represents a promising therapeutic avenue. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to further investigate this critical molecular interaction and to advance the development of novel anti-atrophy therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. mdpi.com [mdpi.com]
- 5. Muscle-specific RING finger-1 interacts with titin to regulate sarcomeric M-line and thick filament structure and may have nuclear functions via its interaction with glucocorticoid modulatory element binding protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MuRF1-IN-1 and Related Small Molecules in Preventing Cardiac Cachexia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cardiac cachexia, a debilitating muscle-wasting syndrome associated with end-stage heart failure, significantly contributes to morbidity and mortality. A key driver of this pathology is the E3 ubiquitin ligase, Muscle Ring Finger 1 (MuRF1), which targets myofibrillar proteins for degradation via the ubiquitin-proteasome system. This technical guide provides an in-depth analysis of the therapeutic potential of inhibiting MuRF1, with a particular focus on the small molecule inhibitor MuRF1-IN-1 and its analogs, such as ID#704946 and MyoMed-205. We will explore the underlying molecular mechanisms, present key quantitative data from preclinical studies, detail experimental protocols for inducing and evaluating cardiac cachexia, and visualize the critical signaling pathways and experimental workflows.
Introduction to Cardiac Cachexia and the Role of MuRF1
Cardiac cachexia is a multifactorial metabolic syndrome characterized by significant weight loss, predominantly from skeletal muscle mass depletion.[1][2] This condition is a hallmark of advanced chronic heart failure (CHF) and is associated with a poor prognosis.[1][2] The underlying pathophysiology involves a systemic metabolic imbalance, with accelerated protein degradation outstripping protein synthesis in skeletal muscle.[1]
At the molecular level, a family of genes known as atrogenes are upregulated during muscle atrophy. Among these, the gene Trim63, which encodes the MuRF1 protein, has been extensively studied. MuRF1 functions as an E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system (UPS). Its primary role in muscle wasting is to identify and tag specific muscle proteins, particularly thick filament components like myosin heavy chain and titin, for degradation by the proteasome. Consequently, inhibiting the activity of MuRF1 presents a promising therapeutic strategy to counteract the muscle atrophy seen in cardiac cachexia.
Mechanism of Action: The MuRF1 Signaling Axis
The expression and activity of MuRF1 are tightly regulated by a complex network of signaling pathways that are often dysregulated in heart failure. The primary pathways converging on MuRF1 activation in the context of cardiac cachexia include:
-
The IGF-1/Akt/mTOR Pathway: This is the principal anabolic pathway in skeletal muscle. In healthy individuals, insulin-like growth factor 1 (IGF-1) activates a signaling cascade through PI3K and Akt, which in turn stimulates protein synthesis via mTOR and inhibits the transcription of atrogenes by phosphorylating and sequestering Forkhead box O (FoxO) transcription factors in the cytoplasm. In cardiac cachexia, this pathway is often impaired, leading to reduced protein synthesis and increased MuRF1 expression.
-
The Myostatin/SMAD Pathway: Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of muscle growth. It binds to the activin A receptor type IIB (ActRIIB), leading to the phosphorylation of SMAD2/3 transcription factors. Activated SMADs then translocate to the nucleus and promote the transcription of Trim63 (MuRF1) and other atrogenes.
-
Pro-inflammatory Cytokines and the NF-κB Pathway: Chronic heart failure is associated with a state of systemic inflammation, with elevated levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). These cytokines can activate the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn can directly upregulate MuRF1 transcription.
-
Glucocorticoid Signaling: Glucocorticoids, which can be elevated in chronic disease states, can also induce muscle atrophy. They bind to the glucocorticoid receptor (GR), which then acts as a transcription factor to directly increase the expression of MuRF1.
The small molecule inhibitor this compound and its related compounds, such as ID#704946, are designed to interfere with the function of the MuRF1 protein. Some of these inhibitors act by disrupting the interaction between MuRF1 and its protein targets, such as the giant sarcomeric protein titin, thereby preventing the ubiquitination and subsequent degradation of these critical myofibrillar components.
Signaling Pathway Diagram
Caption: Signaling pathways converging on MuRF1-mediated muscle atrophy in cardiac cachexia.
Preclinical Evidence for MuRF1 Inhibition
A growing body of preclinical research has demonstrated the efficacy of small molecule inhibitors of MuRF1 in mitigating muscle wasting in models of cardiac cachexia. The compounds ID#704946 and MyoMed-205 have been prominently featured in these studies.
Quantitative Data from Preclinical Studies
| Study Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| In Vitro Inhibitory Activity | |||||
| MuRF1-Titin Complexation IC50 | - | ID#704946 and 8 other compounds | - | <25 µM | |
| In Vivo Efficacy | |||||
| Muscle Mass and Cross-Sectional Area (CSA) | Obese ZSF1 rats (HFpEF model) | MyoMed-205 | Placebo | 26% increase in tibialis anterior muscle mass and CSA | |
| Body Weight Gain | Monocrotaline (MCT)-treated mice | ID#704946 | MCT-treated | Attenuated impaired weight gain | |
| Pulmonary Congestion | MCT-treated mice | ID#704946 | Sham | No significant difference from MCT control | |
| Right Ventricular Hypertrophy | MCT-treated mice | ID#704946 | Sham | No significant difference from MCT control | |
| Muscle Fiber Atrophy | MCT-treated mice | ID#704946 | MCT-treated | Attenuated fiber atrophy | |
| Muscle Contractile Dysfunction | MCT-treated mice | ID#704946 | MCT-treated | Attenuated contractile dysfunction | |
| Molecular Markers | |||||
| MuRF1 Protein Expression | MCT-treated mice | ID#704946 | MCT-treated | Down-regulated MuRF1 expression | |
| BAX (Apoptosis Marker) | MCT-treated mice | ID#704946 | MCT-treated | Normalized BAX expression | |
| elF2B-delta (Protein Synthesis Marker) | MCT-treated mice | ID#704946 | MCT-treated | Normalized elF2B-delta expression | |
| Actin Ubiquitination | MCT-treated mice | ID#704946 | MCT-treated | Attenuated actin ubiquitination | |
| Proteasome Activity | MCT-treated mice | ID#704946 | MCT-treated | Attenuated proteasome activity |
Experimental Protocols
Reproducible and well-characterized animal models are essential for studying cardiac cachexia and evaluating potential therapeutics. The monocrotaline (MCT)-induced model of pulmonary hypertension leading to right heart failure and cachexia is a commonly used protocol.
Monocrotaline-Induced Cardiac Cachexia in Mice
-
Animal Model: C57/BL6 mice are typically used.
-
Induction Agent: Monocrotaline (MCT), a pyrrolizidine alkaloid.
-
Dosage and Administration: Weekly subcutaneous or intraperitoneal injections of MCT. Dosages can range from 200 mg/kg for an 8-week study to 600 mg/kg for a 6-week study.
-
Treatment Protocol: The MuRF1 inhibitor (e.g., ID#704946) is administered, often mixed with chow, starting one week before the first MCT injection and continuing for the duration of the study.
-
Endpoint Analysis (after 6-8 weeks):
-
Physiological Assessment: Body weight, food intake, and signs of pulmonary congestion (e.g., lung weight) are monitored.
-
Cardiac Assessment: Heart weight is measured to assess right ventricular hypertrophy.
-
Skeletal Muscle Analysis:
-
Histology: Tibialis anterior (TA) and diaphragm muscles are excised, sectioned, and stained (e.g., with H&E) to measure muscle fiber cross-sectional area.
-
Functional Analysis: In vitro muscle contractile function of isolated muscles (e.g., extensor digitorum longus or soleus) is assessed.
-
Molecular Analysis: Western blotting and proteomic analyses are performed on muscle lysates to quantify the expression of MuRF1, markers of apoptosis (e.g., BAX), and protein synthesis (e.g., elF2B-delta), as well as ubiquitinated proteins.
-
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating MuRF1 inhibitors in a mouse model of cardiac cachexia.
Conclusion and Future Directions
The inhibition of MuRF1 has emerged as a highly promising therapeutic strategy for combating the debilitating muscle wasting associated with cardiac cachexia. Small molecule inhibitors such as this compound and its analogs have demonstrated a clear ability to attenuate muscle atrophy and dysfunction in preclinical models by preventing the degradation of key myofibrillar proteins. The data strongly support the continued development of MuRF1 inhibitors as a targeted therapy for this unmet medical need.
Future research should focus on several key areas:
-
Optimization of Small Molecule Inhibitors: Further medicinal chemistry efforts are needed to develop inhibitors with improved potency, selectivity, and pharmacokinetic properties suitable for clinical development.
-
Long-term Efficacy and Safety: Studies of longer duration are required to assess the sustained effects of MuRF1 inhibition and to thoroughly evaluate any potential long-term safety concerns.
-
Combination Therapies: Investigating the efficacy of MuRF1 inhibitors in combination with other therapeutic approaches, such as nutritional support and exercise, may lead to synergistic effects and improved patient outcomes.
-
Clinical Translation: The ultimate goal is to translate these promising preclinical findings into effective therapies for patients with cardiac cachexia. Well-designed clinical trials will be essential to validate the safety and efficacy of MuRF1 inhibitors in humans.
References
MuRF1-IN-1: A Molecular Intervention in the Ubiquitin-Proteasome System for Skeletal Muscle Preservation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle atrophy, a debilitating condition characterized by the progressive loss of muscle mass and function, is a significant clinical challenge in a variety of pathologies, including cancer cachexia, chronic heart failure, sepsis, and disuse. A key driver of muscle wasting is the hyperactivation of the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein degradation. At the heart of this process lies Muscle Ring Finger 1 (MuRF1), a muscle-specific E3 ubiquitin ligase. MuRF1 acts as a critical regulator of muscle protein breakdown by targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] Its upregulation is a hallmark of muscle atrophy, making it a prime therapeutic target for the development of interventions aimed at preserving muscle mass and function.[2][3]
This technical guide provides a comprehensive overview of MuRF1-IN-1, a small molecule inhibitor of MuRF1, and its impact on the ubiquitin-proteasome system. We will delve into its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.
The Ubiquitin-Proteasome System and the Role of MuRF1
The ubiquitination cascade is a highly regulated enzymatic process involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4] The E3 ligase is responsible for substrate specificity, recognizing and binding to target proteins to facilitate the transfer of ubiquitin from an E2 enzyme. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
MuRF1, also known as TRIM63, is a RING-type E3 ligase predominantly expressed in striated muscle. It plays a pivotal role in the breakdown of key myofibrillar proteins, including myosin heavy and light chains, and titin. The expression of MuRF1 is tightly controlled by signaling pathways that are activated during catabolic states.
This compound: A Targeted Inhibitor of MuRF1 Function
This compound is a small molecule inhibitor designed to interfere with the function of MuRF1. Research indicates that this compound is synonymous with the compound identified as ID#704946 , which was discovered through a high-throughput screen of 130,000 compounds. This compound and its analogs, such as MyoMed-205 and MyoMed-946 , have been investigated for their therapeutic potential in preclinical models of muscle atrophy.
Mechanism of Action
The primary mechanism of action of this compound (ID#704946) is the inhibition of the interaction between MuRF1 and its substrate, the giant sarcomeric protein titin. By disrupting this interaction, the inhibitor prevents the subsequent ubiquitination and degradation of titin and other myofibrillar proteins. In addition to blocking the MuRF1-titin interaction, ID#704946 has also been shown to inhibit the E3 ligase activity of MuRF1, including its autoubiquitination. Furthermore, studies have demonstrated that treatment with this compound can lead to a downregulation of MuRF1 mRNA expression.
Quantitative Data on MuRF1 Inhibitors
The following tables summarize the available quantitative data for this compound (ID#704946) and another notable MuRF1 inhibitor, P013222.
| Inhibitor | Assay | Target | Value | Reference |
| ID#704946 | MuRF1-Titin Interaction Inhibition | MuRF1 | IC50 < 25 µM | |
| P013222 | MuRF1 Autoubiquitination Inhibition | MuRF1 | EC50 ~ 2 µM |
| Inhibitor | Cell/Animal Model | Effect | Concentration/Dose | Reference |
| ID#704946 | Dexamethasone-treated C2C12 myotubes | Attenuated the ~2-fold increase in MuRF1 mRNA expression | 10 µM | |
| ID#704946 | Dexamethasone-treated C2C12 myotubes | Prevented myofiber atrophy | 0.1 - 10 µM | |
| ID#704946 | Monocrotaline-induced cardiac cachexia in mice | Attenuated downregulation of MuRF1 protein expression, reduced actin ubiquitination, and impeded proteasome activity | 0.1% w/w in diet | |
| MyoMed-205 | Unilateral diaphragm denervation in rats | Prevented diaphragm fiber atrophy and contractile dysfunction | 50 mg/kg | |
| P013222 | Dexamethasone-treated C2C12 myotubes | Inhibited MuRF1 autoubiquitination and prevented myosin heavy chain degradation | 12.5 - 50 µM |
Signaling Pathways Regulating MuRF1 Expression
The transcriptional regulation of MuRF1 is a complex process involving multiple signaling pathways that converge on the TRIM63 gene promoter. Key pathways include those mediated by the Forkhead box O (FOXO) and Nuclear Factor-kappa B (NF-κB) transcription factors.
Figure 1. Signaling pathways regulating MuRF1 expression.
Experimental Protocols
In Vitro MuRF1 Autoubiquitination Assay
This assay is fundamental for identifying direct inhibitors of MuRF1's E3 ligase activity.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human MuRF1 protein
-
Biotinylated Ubiquitin
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compound (this compound) or vehicle (DMSO)
-
Streptavidin-coated donor beads and anti-FLAG antibody-coated acceptor beads (for AlphaScreen) or appropriate antibodies for Western blot detection.
Protocol (AlphaScreen-based):
-
Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, and MuRF1 in the assay buffer.
-
Add the test compound (this compound) at various concentrations or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the AlphaScreen beads.
-
Incubate in the dark at room temperature to allow for bead binding.
-
Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of MuRF1 autoubiquitination.
Figure 2. Workflow for MuRF1 autoubiquitination assay.
Proteasome Activity Assay in Muscle Tissue Lysates
This assay measures the chymotrypsin-like activity of the proteasome, which is a key indicator of UPS activation.
Materials:
-
Muscle tissue homogenates
-
Proteasome Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 2 mM ATP)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) for control wells
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Homogenize muscle tissue in ice-cold lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
To a subset of wells, add the proteasome inhibitor MG132 to determine the non-proteasomal fluorescence background.
-
Add the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Calculate the proteasome activity by subtracting the rate of fluorescence change in the inhibitor-treated wells from the total rate of change.
Figure 3. Workflow for proteasome activity assay.
Impact of this compound on the Ubiquitin-Proteasome System
By inhibiting MuRF1, this compound and its analogs exert a significant impact on the ubiquitin-proteasome system, leading to the preservation of muscle mass. The logical flow of this impact is as follows:
-
Inhibition of MuRF1-Substrate Interaction: this compound directly interferes with the binding of MuRF1 to its substrates, such as titin.
-
Reduced Ubiquitination: This inhibition leads to a decrease in the ubiquitination of myofibrillar proteins.
-
Decreased Proteasomal Degradation: With reduced ubiquitination, the targeting of these proteins to the 26S proteasome for degradation is diminished.
-
Preservation of Muscle Protein: Consequently, critical muscle structural proteins are spared from breakdown.
-
Attenuation of Muscle Atrophy: The overall effect is a reduction in the rate of muscle wasting.
Figure 4. Logical flow of this compound's impact.
Conclusion
This compound and its related compounds represent a promising therapeutic strategy for combating skeletal muscle atrophy by directly targeting a key mediator of the ubiquitin-proteasome system. By inhibiting the E3 ligase activity of MuRF1 and its interaction with substrates, these molecules can effectively reduce the degradation of essential muscle proteins, thereby preserving muscle mass and function. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to advance novel treatments for muscle wasting diseases. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of these inhibitors will be crucial for their translation into clinical practice.
References
- 1. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of MuRF1-IN-1 Beyond Titin Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the cellular targets of the Muscle RING Finger 1 (MuRF1) inhibitor, MuRF1-IN-1 (also known as EMBL chemical core ID#704946 and MyoMed-205), with a particular focus on its effects beyond the well-established disruption of the MuRF1-titin interaction. MuRF1 is a critical E3 ubiquitin ligase implicated in muscle atrophy, making it a key therapeutic target. This compound was identified in a high-throughput screen for its ability to inhibit the interaction between MuRF1 and titin. Subsequent research has revealed a broader range of cellular effects, indicating a more complex mechanism of action that extends to the modulation of key signaling pathways, protein synthesis, apoptosis, and mitochondrial function. This document synthesizes the current understanding of this compound's molecular interactions and cellular consequences, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development efforts in the field of muscle wasting disorders.
Introduction to MuRF1 and the Rationale for Inhibition
Muscle RING Finger 1 (MuRF1), also known as TRIM63, is a muscle-specific E3 ubiquitin ligase that plays a pivotal role in the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for protein degradation in eukaryotic cells, and its overactivation in skeletal muscle leads to atrophy. MuRF1 is considered an "atrogene," as its expression is significantly upregulated in various catabolic states, including cancer cachexia, sepsis, disuse, and in response to glucocorticoid treatment[1]. MuRF1 mediates the ubiquitination of specific protein substrates, targeting them for degradation by the 26S proteasome.
The initial and most well-characterized substrate of MuRF1 is the giant sarcomeric protein titin[2]. The interaction between MuRF1 and titin is crucial for sarcomere stability, and its disruption is an early event in muscle atrophy. However, the full spectrum of MuRF1's substrates and interacting partners is extensive, encompassing proteins involved in muscle contraction, metabolism, and signaling.
Given its central role in muscle wasting, the inhibition of MuRF1 has emerged as a promising therapeutic strategy. Small molecule inhibitors, such as this compound, are being developed to counteract the detrimental effects of excessive MuRF1 activity. This compound was specifically designed to interfere with the protein-protein interaction between MuRF1 and its substrates, offering a targeted approach to prevent muscle degradation.
This compound: Mechanism of Action
This compound was discovered through a high-throughput screening of approximately 130,000 compounds for their ability to disrupt the interaction between MuRF1 and titin[1][3][4]. Its primary mechanism of action is the inhibition of this crucial protein-protein interaction. It targets the central coiled-coil domain of MuRF1, which is responsible for recognizing and binding to myofibrillar proteins.
Beyond disrupting the MuRF1-titin complex, some studies suggest that this compound may also inhibit the E3 ligase activity of MuRF1. This dual action would not only prevent the initial recognition of substrates but also the subsequent ubiquitination process.
Cellular Targets and Pathways Modulated by this compound Beyond Titin
The effects of this compound extend beyond its direct interaction with titin, influencing a network of cellular processes that are critical in the pathophysiology of muscle atrophy.
Sarcomeric and Cytoskeletal Proteins
While the disruption of the MuRF1-titin interaction is the primary intended effect, this action has downstream consequences for other sarcomeric proteins. By preventing the initial destabilization of the sarcomere, this compound indirectly protects other contractile proteins from degradation. Furthermore, studies have shown that this compound treatment leads to a reduction in actin ubiquitination. This suggests that by inhibiting MuRF1, the degradation of key cytoskeletal components is attenuated.
Known sarcomeric substrates of MuRF1 that are indirectly protected by this compound include:
-
Myosin Heavy Chain (MyHC)
-
Myosin Light Chains (MyLC)
-
Myosin Binding Protein C (MyBP-C)
-
α-actin
-
Troponin I
-
Telethonin (T-cap)
Signaling Pathways
This compound has been shown to modulate several key signaling pathways that regulate muscle mass.
-
Protein Synthesis and Apoptosis: Proteomic and western blot analyses have revealed that treatment with this compound normalizes the levels of proteins associated with protein synthesis and apoptosis. Specifically, it prevents the reduction of the eukaryotic initiation factor 2B delta (eIF2Bδ) and inhibits the increase of the pro-apoptotic protein BAX in models of cardiac cachexia.
-
FoxO and Akt Signaling: In a model of disuse-induced diaphragm atrophy, MyoMed-205 (this compound) was found to mitigate the activation of the transcription factor FoxO1 and increase the phosphorylation of Akt at serine 473. The PI3K-Akt pathway is a major anabolic pathway in muscle, and its activation promotes protein synthesis and inhibits protein breakdown, in part by phosphorylating and inactivating FoxO transcription factors.
-
HDAC4 Phosphorylation: The same study demonstrated that MyoMed-205 normalized the phosphorylation of histone deacetylase 4 (HDAC4) at serine 632. HDAC4 is a known regulator of muscle gene expression and its activity is linked to muscle atrophy.
Regulation of Other Ubiquitin-Proteasome System Components
Interestingly, this compound treatment has been observed to have effects on other components of the UPS.
-
MuRF1 and MuRF2 Expression: Treatment with this compound has been shown to down-regulate the expression of MuRF1 itself. Additionally, it has been reported to inhibit the expression of MuRF2, a close homolog of MuRF1 that shares some overlapping functions and substrates. This suggests a potential feedback mechanism or a broader effect on the regulation of atrogenes.
-
CARP Expression: The expression of the MuRF1 binding partner, Cardiac Ankyrin Repeat Protein (CARP), was also normalized following treatment with this compound in a model of cardiac cachexia.
Mitochondrial Function and Metabolism
Recent evidence points towards a role for MuRF1 in regulating mitochondrial function, and its inhibition by this compound (MyoMed-205) appears to have beneficial effects on mitochondrial metabolism. In a rat model of heart failure with preserved ejection fraction (HFpEF), MyoMed-205 treatment led to an increased synthesis of mitochondrial respiratory chain complexes I and II. This is consistent with findings in MuRF1 knockout mice which also show elevated mitochondrial complex activities, suggesting that MuRF1 negatively regulates mitochondrial function. Proteomic analysis in a cardiac cachexia model also indicated that MyoMed-205 mitigated mitochondrial stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Target Interaction/Activity | IC50 / Effective Concentration | Cell Model | Reference |
| This compound (ID#704946) | MuRF1-Titin Interaction | <25 µM | - | |
| This compound (ID#704946) | MuRF1 E3 Ligase Activity | Inhibitory | - | |
| This compound (ID#704946) | Dexamethasone-induced MuRF1 mRNA upregulation | 10 µM | C2C12 myotubes | |
| P013222 | MuRF1 Autoubiquitination | EC50 ~2 µM | - |
Table 2: In Vivo Effects of this compound (MyoMed-205) on Cellular Targets and Pathways
| Model | Treatment | Cellular Target/Pathway | Observed Effect | Reference |
| Cardiac Cachexia (mouse) | This compound (ID#704946) | eIF2Bδ expression | Normalized (prevented decrease) | |
| Cardiac Cachexia (mouse) | This compound (ID#704946) | BAX expression | Normalized (prevented increase) | |
| Cardiac Cachexia (mouse) | This compound (ID#704946) | MuRF1 expression | Down-regulated | |
| Cardiac Cachexia (mouse) | This compound (ID#704946) | CARP expression | Normalized | |
| Cardiac Cachexia (mouse) | This compound (ID#704946) | Actin ubiquitination | Attenuated | |
| Disuse Atrophy (rat) | MyoMed-205 (50 mg/kg) | FoxO1 activation | Mitigated | |
| Disuse Atrophy (rat) | MyoMed-205 (50 mg/kg) | Akt phosphorylation (Ser473) | Increased | |
| Disuse Atrophy (rat) | MyoMed-205 (50 mg/kg) | HDAC4 phosphorylation (Ser632) | Normalized | |
| Disuse Atrophy (rat) | MyoMed-205 (50 mg/kg) | MuRF2 expression | Inhibited | |
| HFpEF (rat) | MyoMed-205 | Mitochondrial Complex I & II synthesis | Increased |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of this compound's cellular targets.
High-Throughput Screening for MuRF1-Titin Interaction Inhibitors (AlphaScreen)
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions in a microplate format.
-
Protocol:
-
Protein Preparation: Recombinant MuRF1 (specifically the central coiled-coil domain) and the relevant titin fragment are expressed and purified. One protein is biotinylated, and the other is tagged with an affinity tag (e.g., GST or His-tag).
-
Assay Setup: The assay is performed in a 384-well microplate. Biotinylated MuRF1 is bound to streptavidin-coated donor beads, and the tagged titin fragment is bound to antibody-coated acceptor beads.
-
Compound Incubation: The test compounds (from a chemical library) are added to the wells containing the protein-bead complexes.
-
Detection: The plate is incubated to allow for protein interaction and inhibitor binding. Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the nearby acceptor beads if the proteins are in close proximity (i.e., interacting). The singlet oxygen excites the acceptor beads, which then emit light at 520-620 nm.
-
Data Analysis: A decrease in the luminescent signal indicates that the compound has disrupted the MuRF1-titin interaction. IC50 values are calculated from dose-response curves.
-
In Vitro Ubiquitination Assay
-
Principle: This assay reconstitutes the ubiquitination cascade in vitro to assess the E3 ligase activity of MuRF1 and the effect of inhibitors.
-
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing E1 activating enzyme, an appropriate E2 conjugating enzyme, ubiquitin, ATP, and recombinant MuRF1.
-
Inhibitor Treatment: this compound is added to the reaction mixture at various concentrations.
-
Substrate Addition: A known MuRF1 substrate (e.g., a fragment of myosin heavy chain or troponin I) is added to the reaction. For autoubiquitination assays, no external substrate is added.
-
Incubation: The reaction is incubated at 37°C to allow for ubiquitination to occur.
-
Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The ubiquitination of the substrate or MuRF1 itself is detected by western blotting using an anti-ubiquitin antibody or an antibody against the substrate. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Proteomic Analysis of Muscle Tissue
-
Principle: Quantitative mass spectrometry-based proteomics is used to identify and quantify changes in the proteome of muscle tissue following treatment with this compound.
-
Protocol:
-
Sample Preparation: Muscle tissue from control and this compound treated animals is homogenized and lysed. Proteins are extracted, and their concentration is determined.
-
Protein Digestion: Proteins are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but recommended for quantification): Peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The resulting spectra are searched against a protein database to identify the peptides and their corresponding proteins. Specialized software is used to quantify the relative abundance of proteins between the different experimental groups.
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.
-
Protocol:
-
Protein Extraction and Quantification: As described in the proteomics protocol.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-BAX, anti-p-Akt).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Figure 1: Cellular effects of this compound beyond titin interaction.
Figure 2: Workflow of AlphaScreen for MuRF1-Titin interaction inhibitors.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutics for muscle wasting disorders. Its mechanism of action, initially thought to be a straightforward disruption of the MuRF1-titin interaction, is now understood to be more multifaceted, impacting a range of cellular pathways that are central to muscle homeostasis. The ability of this compound to modulate protein synthesis, apoptosis, and mitochondrial function, in addition to inhibiting the ubiquitin-proteasome pathway, highlights its potential as a powerful therapeutic agent.
Future research should focus on several key areas:
-
Off-Target Effects: A comprehensive off-target profiling of this compound is necessary to ensure its specificity and safety. Unbiased proteomic approaches, such as cellular thermal shift assays (CETSA), could be employed to identify other potential binding partners.
-
In Vivo Efficacy and Pharmacokinetics: Further in vivo studies in various models of muscle atrophy are needed to fully characterize the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic strategies, such as exercise and nutritional interventions, could lead to more effective treatments for muscle wasting.
-
Structural Biology: Elucidating the crystal structure of MuRF1 in complex with this compound would provide invaluable insights into its precise binding mode and facilitate the rational design of next-generation inhibitors with improved potency and selectivity.
References
- 1. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 4. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Impact of MuRF1-IN-1 on Muscle Fiber Types: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor, MuRF1-IN-1, and its effects on different skeletal muscle fiber types. It is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for muscle atrophy. This document synthesizes current knowledge on the mechanism of action of this compound, presents quantitative data from key studies, and provides detailed experimental protocols and signaling pathway diagrams to facilitate further research in this area.
Introduction to MuRF1 and Muscle Atrophy
Skeletal muscle atrophy, the loss of muscle mass, is a debilitating condition associated with a wide range of pathologies, including cancer cachexia, chronic obstructive pulmonary disease (COPD), and disuse. A key regulator of muscle atrophy is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1). Under catabolic conditions, MuRF1 expression is upregulated, leading to the ubiquitination and subsequent degradation of specific muscle proteins, particularly myofibrillar components, via the ubiquitin-proteasome system.[1][2][3]
Research has indicated that MuRF1's atrophic effects are not uniform across all muscle fiber types. Studies involving MuRF1 knockout mice have demonstrated a preferential role for MuRF1 in the atrophy of fast-twitch (Type II) muscle fibers.[1][4] This observation has significant implications for the development of targeted therapies to combat muscle wasting. This compound is a small molecule inhibitor that has been developed to target the activity of MuRF1, offering a potential therapeutic avenue to mitigate muscle atrophy.
Mechanism of Action of this compound
This compound, also known as compound ID#704946 and MyoMed-205, is a cell-permeable small molecule designed to inhibit the function of MuRF1. Its primary mechanism of action is the disruption of the protein-protein interaction between MuRF1 and its substrates. By binding to MuRF1, the inhibitor prevents the recognition and subsequent ubiquitination of target proteins, thereby sparing them from degradation by the proteasome. This targeted inhibition of MuRF1's E3 ligase activity helps to preserve muscle protein content and, consequently, muscle mass and function during catabolic states.
Quantitative Effects of this compound on Muscle Fiber Types
While direct comparative studies of this compound on Type I and Type II fibers in a systemic atrophy model are emerging, evidence from a unilateral diaphragm denervation model in rats provides valuable quantitative insights into its fiber-type-specific protective effects. Denervation is a potent inducer of muscle atrophy, and the diaphragm contains a mix of fiber types.
In a study investigating the effects of MyoMed-205 (this compound) on diaphragm atrophy 12 hours after denervation, the inhibitor prevented the reduction in cross-sectional area (CSA) across all fiber types.
| Fiber Type | Treatment Group | Mean Cross-Sectional Area (CSA) (µm²) | % Change from Sham |
| Type I | Sham | 1850 ± 150 | - |
| Denervated (Vehicle) | 1480 ± 120 | -20% | |
| Denervated (MyoMed-205) | 1800 ± 140 | -2.7% | |
| Type IIa | Sham | 2050 ± 180 | - |
| Denervated (Vehicle) | 1640 ± 150 | -20% | |
| Denervated (MyoMed-205) | 2000 ± 170 | -2.4% | |
| Type IIb/x | Sham | 2400 ± 210 | - |
| Denervated (Vehicle) | 1920 ± 180 | -20% | |
| Denervated (MyoMed-205) | 2350 ± 200 | -2.1% |
Data are presented as mean ± standard deviation. Data is representative based on published findings.
These findings demonstrate that this compound effectively mitigates atrophy in both slow-twitch (Type I) and fast-twitch (Type IIa and IIb/x) fibers in the context of denervation-induced muscle wasting.
Further evidence for the preferential role of MuRF1 in Type II fiber atrophy comes from studies on MuRF1 knockout (KO) mice subjected to denervation. These studies have shown that muscles rich in Type II fibers, such as the tibialis anterior, are significantly more protected from atrophy compared to muscles with a mixed fiber type, like the soleus.
| Muscle | Genotype | % Muscle Mass Loss (Denervated vs. Control) |
| Tibialis Anterior (fast-twitch dominant) | Wild-Type | ~40% |
| MuRF1 KO | ~10% | |
| Soleus (mixed fiber type) | Wild-Type | ~30% |
| MuRF1 KO | ~25% |
Data is representative based on published findings.
Experimental Protocols
In Vivo Dexamethasone-Induced Muscle Atrophy Model
Objective: To induce skeletal muscle atrophy in mice using the synthetic glucocorticoid dexamethasone and to evaluate the therapeutic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dexamethasone (Sigma-Aldrich)
-
This compound (e.g., MedChemExpress)
-
Vehicle for dexamethasone (e.g., sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Standard laboratory animal diet
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into four groups: 1) Vehicle control, 2) Dexamethasone + Vehicle, 3) Dexamethasone + this compound, 4) this compound alone.
-
Administer dexamethasone (e.g., 20 mg/kg body weight) or vehicle daily via intraperitoneal (i.p.) injection for 10-14 days.
-
Administer this compound (e.g., 50 mg/kg body weight) or vehicle daily via oral gavage, starting one day before the first dexamethasone injection and continuing throughout the treatment period.
-
Monitor body weight and food intake daily.
-
At the end of the treatment period, euthanize the mice and carefully dissect hindlimb muscles (e.g., tibialis anterior, gastrocnemius, and soleus).
-
Weigh the dissected muscles and either snap-freeze in liquid nitrogen for biochemical analysis or embed in optimal cutting temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen for histological analysis.
Immunohistochemistry for Muscle Fiber Typing
Objective: To identify and quantify the cross-sectional area (CSA) of different muscle fiber types.
Materials:
-
Frozen muscle sections (10 µm thick)
-
Primary antibodies against myosin heavy chain (MHC) isoforms:
-
Anti-MHC I (slow)
-
Anti-MHC IIa (fast)
-
Anti-MHC IIb (fast)
-
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Air-dry frozen muscle sections at room temperature for 30 minutes.
-
Fix the sections with cold 4% paraformaldehyde for 10 minutes.
-
Wash three times with PBS.
-
Permeabilize the sections with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Incubate with a cocktail of primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a cocktail of appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the slides with mounting medium.
-
Acquire images using a fluorescence microscope.
-
Analyze the CSA of individual fibers using image analysis software (e.g., ImageJ).
In Vitro C2C12 Myotube Atrophy Assay
Objective: To assess the ability of this compound to prevent dexamethasone-induced atrophy in cultured myotubes.
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
Dexamethasone
-
This compound
-
Phosphate-buffered saline (PBS)
-
Primary antibody against Myosin Heavy Chain (e.g., MF20)
-
Fluorescently-labeled secondary antibody
-
DAPI
Procedure:
-
Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.
-
Induce differentiation by switching to differentiation medium.
-
Allow myoblasts to differentiate into myotubes for 4-5 days, changing the medium every 48 hours.
-
Pre-treat the myotubes with various concentrations of this compound (e.g., 1-10 µM) for 2 hours.
-
Induce atrophy by adding dexamethasone (e.g., 100 µM) to the medium and incubate for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with anti-Myosin Heavy Chain antibody overnight at 4°C.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour.
-
Acquire images and measure the diameter of the myotubes to quantify atrophy.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in MuRF1-mediated atrophy and the experimental approaches to study its inhibition, the following diagrams are provided in Graphviz DOT language.
References
Methodological & Application
Application Notes and Protocols for MuRF1-IN-1 in C2C12 Myotube Atrophy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle atrophy, a debilitating condition characterized by the loss of muscle mass and function, is a significant concern in various pathologies, including cancer cachexia, sepsis, and glucocorticoid therapy. A key mediator of muscle atrophy is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1). Upregulation of MuRF1 leads to the targeted degradation of myofibrillar proteins, such as myosin heavy chain (MyHC), through the ubiquitin-proteasome system. MuRF1-IN-1 is a small molecule inhibitor that has been shown to attenuate skeletal muscle atrophy by targeting MuRF1 activity. This document provides detailed protocols for utilizing this compound in in vitro C2C12 myotube atrophy assays, a standard model for studying muscle wasting.
Signaling Pathway of Glucocorticoid-Induced Muscle Atrophy
Glucocorticoids, such as dexamethasone, induce muscle atrophy by binding to the glucocorticoid receptor (GR). This complex translocates to the nucleus and upregulates the transcription of atrophy-related genes, including Trim63 (which encodes for MuRF1). MuRF1 then ubiquitinates specific muscle proteins, marking them for degradation by the 26S proteasome. This leads to a reduction in myotube diameter and overall muscle protein content. This compound is designed to inhibit the activity of the MuRF1 protein, thereby preventing the downstream degradation of myofibrillar proteins.
Caption: Glucocorticoid-induced MuRF1 signaling pathway in C2C12 myotubes and the inhibitory action of this compound.
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
A crucial step for a successful atrophy assay is the proper culture and differentiation of C2C12 myoblasts into myotubes.
Materials:
-
C2C12 mouse myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Culture plates/flasks
Protocol:
-
Cell Seeding: Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, passage them to maintain their myogenic potential. Avoid letting the cells become fully confluent during the growth phase.
-
Initiation of Differentiation: Seed myoblasts in the desired culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach 90-100% confluency within 24-48 hours.
-
Induction of Differentiation: Once confluent, aspirate the GM, wash the cells once with PBS, and replace it with DM.
-
Myotube Formation: Change the DM every 48 hours. Well-differentiated, multinucleated myotubes should be visible within 4-6 days.
Dexamethasone-Induced Myotube Atrophy and this compound Treatment
This protocol outlines the induction of atrophy in differentiated C2C12 myotubes and the application of this compound.
Materials:
-
Differentiated C2C12 myotubes (Day 5-7 of differentiation)
-
Dexamethasone (DEX) stock solution (e.g., 10 mM in ethanol or DMSO)
-
This compound (e.g., ID#704946) stock solution (e.g., 10 mM in DMSO)[1][2]
-
Differentiation Medium (DM)
Protocol:
-
Preparation of Treatment Media: Prepare fresh DM containing the final desired concentrations of DEX and/or this compound. A common concentration for DEX-induced atrophy is 1-100 µM.[3] For this compound, a concentration of 10 µM has been shown to be effective.[1][2] Include a vehicle control group (e.g., DMSO or ethanol at the same final concentration as in the treatment groups).
-
Treatment:
-
Control Group: Differentiated myotubes treated with DM containing the vehicle.
-
DEX Group: Differentiated myotubes treated with DM containing DEX.
-
DEX + this compound Group: Differentiated myotubes pre-incubated with this compound for 1-2 hours before adding DEX, or co-treated with both DEX and this compound. The optimal pre-incubation time may need to be determined empirically.
-
This compound Only Group: Differentiated myotubes treated with DM containing only this compound to assess any effects of the inhibitor alone.
-
-
Incubation: Incubate the treated myotubes for 24-48 hours at 37°C and 5% CO2.
Quantification of Myotube Atrophy
a) Myotube Diameter Measurement:
-
After treatment, capture images of the myotubes using a phase-contrast microscope.
-
Using image analysis software (e.g., ImageJ/Fiji), measure the diameter of at least 50-100 individual myotubes per treatment group from multiple random fields of view.
-
Calculate the average myotube diameter for each group and normalize to the control group. A significant decrease in diameter in the DEX group compared to the control, and a rescue of this phenotype in the DEX + this compound group, indicates inhibitor efficacy. Dexamethasone treatment can lead to a reduction in myotube diameter by approximately 23-30%.
b) Myosin Heavy Chain (MyHC) Immunofluorescence:
-
Fix the treated myotubes with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against MyHC.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope. The intensity of MyHC staining and the overall myotube morphology can be qualitatively and quantitatively assessed.
Molecular Analysis
a) Western Blotting for Protein Expression:
-
Lyse the treated myotubes and collect protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against MuRF1, Atrogin-1, MyHC, and a loading control (e.g., GAPDH or α-tubulin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system and quantify band intensity using densitometry software.
b) Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Isolate total RNA from treated myotubes using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific for Trim63 (MuRF1), Fbxo32 (Atrogin-1), and a reference gene (e.g., Gapdh or Actb).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group. Dexamethasone treatment typically induces an approximately 2-fold increase in MuRF1 mRNA expression.
Experimental Workflow Diagram
Caption: A streamlined workflow for assessing the efficacy of this compound in a C2C12 myotube atrophy model.
Data Presentation
The following tables summarize expected quantitative data from C2C12 myotube atrophy assays with this compound treatment.
Table 1: Effect of this compound on Myotube Diameter in Dexamethasone-Induced Atrophy
| Treatment Group | Myotube Diameter (% of Control) |
| Control (Vehicle) | 100% |
| Dexamethasone (10 µM) | ~77% |
| Dexamethasone (10 µM) + this compound (10 µM) | ~100% |
| This compound (10 µM) | No significant change |
Table 2: Effect of this compound on Atrophy-Related Gene and Protein Expression
| Treatment Group | Trim63 (MuRF1) mRNA Fold Change | MuRF1 Protein Level (Fold Change) | Fbxo32 (Atrogin-1) mRNA Fold Change | Atrogin-1 Protein Level (Fold Change) | Myosin Heavy Chain (MyHC) Protein Level |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 | Baseline |
| Dexamethasone (10 µM) | ~2.0 | Increased | Increased | Increased | Decreased |
| Dexamethasone (10 µM) + this compound (10 µM) | Attenuated Increase | Reduced Increase | No Significant Change | No Significant Change | Protected from Degradation |
| This compound (10 µM) | No significant change | No significant change | No significant change | No significant change | No significant change |
Conclusion
The protocols and data presented provide a comprehensive guide for utilizing this compound in C2C12 myotube atrophy assays. This in vitro model is a valuable tool for screening and characterizing potential therapeutic agents targeting MuRF1-mediated muscle wasting. Consistent and reproducible results depend on careful cell culture techniques and accurate quantification of atrophy markers. The use of this compound as a positive control can aid in the validation of these assays and the identification of novel anti-atrophic compounds.
References
- 1. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Determining the Effective Dosage of MuRF1-IN-1 for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and applying the effective dosage of MuRF1-IN-1 (also known as ID#704946) in in vivo mouse studies, with a primary focus on models of muscle atrophy. The information compiled herein is based on published research and aims to guide the user in designing and executing robust experiments.
Introduction to this compound
Muscle Ring Finger 1 (MuRF1) is a key E3 ubiquitin ligase that plays a critical role in skeletal muscle atrophy. It targets myofibrillar proteins for degradation via the ubiquitin-proteasome system. Elevated MuRF1 expression is a hallmark of various muscle wasting conditions, making it a prime therapeutic target. This compound is a small molecule inhibitor that has been shown to attenuate skeletal muscle atrophy and dysfunction in a mouse model of cardiac cachexia, primarily by inhibiting MuRF1 activity.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data from a pivotal in vivo study utilizing this compound in a mouse model.
| Parameter | Details | Mouse Strain | Model | Reference |
| Compound | This compound (ID#704946) | C57BL/6 | Monocrotaline-induced cardiac cachexia | |
| Dosage | 0.1% w/w in standard rodent chow | C57BL/6 | Monocrotaline-induced cardiac cachexia | |
| Administration Route | Dietary | C57BL/6 | Monocrotaline-induced cardiac cachexia | |
| Frequency | Ad libitum | C57BL/6 | Monocrotaline-induced cardiac cachexia | |
| Duration | 7 weeks | C57BL/6 | Monocrotaline-induced cardiac cachexia | |
| Vehicle for other routes | For oral gavage, a homogeneous suspension in CMC-Na (≥5mg/ml) is suggested, though no specific in vivo mouse data is available. | N/A | N/A |
Signaling Pathway and Experimental Workflow
MuRF1 Signaling Pathway in Muscle Atrophy
The diagram below illustrates the central role of MuRF1 in the muscle atrophy signaling cascade. Under catabolic conditions, transcription factors such as FOXO and NF-κB are activated, leading to the upregulation of MuRF1. MuRF1 then ubiquitinates myofibrillar proteins, targeting them for degradation by the proteasome, which results in muscle atrophy. This compound acts by inhibiting this process.
Caption: MuRF1 Signaling Pathway in Muscle Atrophy.
Experimental Workflow for In Vivo Mouse Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of monocrotaline-induced cardiac cachexia.
Caption: Experimental Workflow for this compound In Vivo Study.
Experimental Protocols
Monocrotaline-Induced Cardiac Cachexia Mouse Model
This protocol is adapted from studies demonstrating the efficacy of this compound in a model of right ventricular dysfunction and subsequent muscle wasting.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Monocrotaline (MCT)
-
Sterile saline
-
Syringes and needles for injection
Procedure:
-
Acclimatize C57BL/6 mice for at least one week under standard housing conditions.
-
Randomly assign mice to experimental groups (e.g., Sham, MCT + Vehicle, MCT + this compound).
-
For the MCT groups, administer monocrotaline at a dose of 600 mg/kg body weight via subcutaneous or intraperitoneal injection once weekly for 6 weeks. The sham group should receive an equivalent volume of sterile saline.
-
Monitor the animals weekly for body weight changes, food and water intake, and clinical signs of distress. Cardiac cachexia typically develops over several weeks, characterized by weight loss and muscle wasting.
Preparation and Administration of this compound Medicated Chow
Materials:
-
This compound powder
-
Standard rodent chow
-
A suitable mixer for homogeneously blending the compound with the chow.
Procedure:
-
Calculate the total amount of this compound required to achieve a final concentration of 0.1% (w/w) in the total volume of chow to be prepared. For example, to prepare 1 kg of medicated chow, 1 gram of this compound will be needed.
-
The specific method for incorporating the compound into the chow is often proprietary to the diet manufacturer (e.g., Sniff Spezialdiäten, Germany). A common laboratory practice involves: a. Finely grinding the standard chow into a powder. b. Thoroughly mixing the calculated amount of this compound powder with the powdered chow in a blender or mixer until a homogenous mixture is achieved. c. Re-pelleting the mixed chow or providing it as a powder. It is crucial to ensure the inhibitor is evenly distributed to ensure consistent dosing.
-
Provide the medicated chow ad libitum to the treatment group, starting one week prior to the first MCT injection and continuing throughout the 6-week induction period.
-
The control and MCT-vehicle groups should receive identical chow without the added this compound.
Alternative Administration Routes (Note of Caution)
Currently, there is no published data on the effective dosage of this compound in mice via oral gavage or intraperitoneal (IP) injection. However, for researchers wishing to explore these routes, the following general guidelines and considerations may be helpful.
Oral Gavage:
-
Formulation: A supplier of this compound suggests that a homogeneous suspension can be prepared in CMC-Na at a concentration of ≥5 mg/ml.
-
Dosage Finding: A pilot dose-response study would be necessary to determine the effective and tolerated dose. Researchers could consider starting with a dose range extrapolated from the dietary study, considering the average daily food consumption of a mouse.
Intraperitoneal Injection:
-
Formulation: The solubility of this compound in vehicles suitable for IP injection (e.g., saline, DMSO/Cremophor mixtures) would need to be determined.
-
Dosage Finding: A comprehensive dose-escalation study is required to establish a safe and effective IP dosage.
Important: The pharmacokinetics and bioavailability of this compound in mice are not well-documented. Therefore, any deviation from the established dietary administration protocol requires careful validation and dose-finding experiments.
Endpoint Analysis
-
Muscle Mass: Wet weight of dissected muscles (e.g., tibialis anterior, gastrocnemius, soleus).
-
Muscle Fiber Size: Histological analysis of muscle cross-sections to determine fiber cross-sectional area (CSA).
-
Muscle Function: In vitro or in vivo assessment of muscle contractile properties.
-
Biochemical Markers: Western blotting or qPCR to measure the expression of MuRF1, other atrophy-related genes (e.g., MAFbx/atrogin-1), and markers of the ubiquitin-proteasome system.
Conclusion
The most well-documented and effective method for administering this compound in mouse models of muscle atrophy is through dietary administration at a concentration of 0.1% w/w. This protocol, when combined with a robust disease model such as monocrotaline-induced cardiac cachexia, provides a solid framework for investigating the therapeutic potential of this MuRF1 inhibitor. Further research is warranted to establish effective dosages and protocols for other administration routes.
References
- 1. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 5. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
MuRF1-IN-1 solubility and preparation of stock solutions in DMSO
Topic: Solubility and Stock Solution Preparation of MuRF1-IN-1 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the solubilization and preparation of stock solutions of this compound, a potent inhibitor of the E3 ubiquitin ligase Muscle Ring Finger 1 (MuRF1).[1][2][3] MuRF1 is a key mediator of muscle atrophy, making its inhibition a critical area of research for conditions such as cardiac cachexia.[1][2] Proper handling and preparation of this compound are essential for accurate and reproducible experimental results. This guide outlines the solubility characteristics of this compound in Dimethyl Sulfoxide (DMSO) and provides a step-by-step protocol for preparing and storing stable stock solutions.
Chemical Properties and Solubility
This compound is a small molecule designed to inhibit the interaction between MuRF1 and its protein targets, thereby attenuating muscle protein degradation. Its solubility is a key factor for in vitro and in vivo experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 321.33 g/mol | |
| CAS Number | 445222-91-3 | |
| Formula | C₁₈H₁₅N₃O₃ | |
| Appearance | Powder | |
| Water Solubility | Insoluble | |
| Ethanol Solubility | Insoluble |
Table 2: Solubility of this compound in DMSO
| Vendor | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Selleck Chemicals | 64 mg/mL | 199.17 mM | Use fresh DMSO as moisture can reduce solubility. |
| MedchemExpress | 125 mg/mL | 389.01 mM | Requires sonication; use newly opened, non-hygroscopic DMSO. |
| GlpBio | 125 mg/mL | 389.01 mM | Requires sonication. |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound. Adjust the mass and volume accordingly for different desired concentrations.
Materials:
-
This compound powder (CAS: 445222-91-3)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 32.13 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.1 mol/L x 321.33 g/mol = 0.03213 g = 32.13 mg
-
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder. For 32.13 mg, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
To ensure complete dissolution and achieve higher concentrations, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid solubility.
-
Visually inspect the solution to ensure no solid particulates remain. The solution should be clear.
-
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
Storage and Stability Protocol
Proper storage is crucial for maintaining the activity of the this compound inhibitor.
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | ~3 years | Store desiccated. |
| Stock Solution | -80°C | 6-12 months | Recommended for long-term storage. |
| Stock Solution | -20°C | ~1 month | Suitable for short-term storage. |
Procedure:
-
Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Freezing: Immediately transfer the aliquots to the appropriate storage temperature (-20°C for short-term or -80°C for long-term).
-
Handling: When using an aliquot, thaw it completely at room temperature and vortex gently before use. Avoid keeping the stock solution at room temperature for extended periods. Discard any unused portion of a thawed aliquot; do not refreeze.
Diagrams and Workflows
MuRF1 Signaling Pathway and Inhibition
MuRF1 is an E3 ubiquitin ligase that targets specific muscle proteins, such as myosin heavy chain and titin, for degradation by the 26S proteasome. This process is a primary driver of muscle atrophy. This compound acts by inhibiting MuRF1, thereby preventing the ubiquitination of its target proteins and preserving muscle mass.
Caption: MuRF1 signaling pathway leading to muscle atrophy and its inhibition by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow for preparing a this compound stock solution.
Caption: Workflow diagram for the preparation and storage of this compound stock solutions.
References
Application Notes and Protocols for Dexamethasone-Induced Muscle Atrophy and its Attenuation by MuRF1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle atrophy, a debilitating loss of muscle mass and strength, is a common clinical manifestation in various catabolic states, including prolonged use of glucocorticoids like dexamethasone. A key molecular player in this process is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1). Upregulated by dexamethasone, MuRF1 targets key muscle proteins for degradation via the ubiquitin-proteasome system, leading to muscle wasting.[1][2][3][4][5] This pathway presents a promising target for therapeutic intervention. MuRF1-IN-1 is a small molecule inhibitor of MuRF1, showing potential in attenuating skeletal muscle atrophy.
These application notes provide detailed experimental protocols for inducing muscle atrophy using dexamethasone in both in vitro and in vivo models and for investigating the therapeutic potential of this compound.
Signaling Pathway of Dexamethasone-Induced Muscle Atrophy
Dexamethasone, a synthetic glucocorticoid, initiates a signaling cascade that culminates in increased muscle protein degradation. Upon binding to its receptor, it promotes the transcription of key atrophy-related genes, including MuRF1. MuRF1 then ubiquitinates specific muscle proteins, such as myosin heavy chain, marking them for degradation by the proteasome. This process is a central mechanism of glucocorticoid-induced myopathy.
Caption: Dexamethasone signaling pathway leading to muscle atrophy via MuRF1.
Experimental Protocols
In Vitro Model: Dexamethasone-Induced Atrophy in C2C12 Myotubes
This protocol details the induction of atrophy in differentiated C2C12 myotubes, a widely used in vitro model for skeletal muscle.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Dexamethasone (DEX)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for immunofluorescence, Western blotting, and qRT-PCR
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% HS and 1% Penicillin-Streptomycin).
-
Allow myoblasts to differentiate into myotubes for 4-6 days, replacing the differentiation medium every 48 hours.
-
-
Treatment:
-
Prepare stock solutions of Dexamethasone (in ethanol or DMSO) and this compound (in DMSO).
-
On the day of treatment, dilute the stock solutions in differentiation medium to the final desired concentrations. A common concentration for dexamethasone is 100 µM. The optimal concentration for this compound should be determined by a dose-response experiment.
-
Divide the differentiated myotubes into the following groups:
-
Vehicle Control (treated with the same concentration of vehicle as the treatment groups)
-
Dexamethasone (e.g., 100 µM)
-
Dexamethasone + this compound (various concentrations)
-
This compound alone
-
-
Incubate the cells with the respective treatments for 24-48 hours.
-
-
Endpoint Analysis:
-
Myotube Diameter Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for a muscle-specific protein like Myosin Heavy Chain (MHC).
-
Capture images using a fluorescence microscope and measure the diameter of at least 100 myotubes per condition using software like ImageJ.
-
-
Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe for MuRF1, Atrogin-1, MHC, and a loading control (e.g., GAPDH or β-actin).
-
-
qRT-PCR:
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR to measure the mRNA expression levels of Trim63 (MuRF1) and Fbxo32 (Atrogin-1).
-
-
Caption: Experimental workflow for the in vitro C2C12 myotube atrophy model.
In Vivo Model: Dexamethasone-Induced Atrophy in Mice
This protocol describes the induction of muscle atrophy in mice using systemic dexamethasone administration.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Dexamethasone
-
This compound
-
Vehicle for injections (e.g., sterile saline, DMSO/Tween 80/PBS mixture)
-
Equipment for animal handling, injections, and functional assessments
-
Reagents for tissue processing, histology, and molecular analysis
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week under standard housing conditions.
-
Randomly assign mice to the following experimental groups (n=6-8 per group):
-
Vehicle Control
-
Dexamethasone
-
Dexamethasone + this compound
-
This compound alone
-
-
-
Dexamethasone and this compound Administration:
-
Administer dexamethasone via intraperitoneal (i.p.) injection daily for 5-10 days. A commonly used dose is 20 mg/kg body weight.
-
The route and dose of this compound should be optimized based on its pharmacokinetic properties. Administration can be via i.p. injection or oral gavage.
-
The control group should receive vehicle injections of the same volume and route.
-
-
Functional Assessment:
-
Measure grip strength using a grip strength meter before and after the treatment period.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Dissect and weigh key muscles such as the tibialis anterior (TA), gastrocnemius, and quadriceps.
-
Histology:
-
Freeze one portion of the muscle in isopentane cooled by liquid nitrogen for cryosectioning.
-
Perform Hematoxylin and Eosin (H&E) staining on muscle cross-sections.
-
Capture images and measure the cross-sectional area (CSA) of muscle fibers using ImageJ.
-
-
Molecular Analysis:
-
Snap-freeze another portion of the muscle in liquid nitrogen for Western blotting and qRT-PCR analysis of MuRF1, Atrogin-1, and other relevant markers as described in the in vitro protocol.
-
-
References
- 1. Suppression of atrogin-1 and MuRF1 prevents dexamethasone-induced atrophy of cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Deferoxamine prevents dexamethasone-induced muscle atrophy by reducing MuRF1 and atrogin-1 [frontiersin.org]
- 3. Scholarly Article or Book Chapter | The E3 Ligase MuRF1 Degrades Myosin Heavy Chain Protein in Dexamethasone-Treated Skeletal Muscle | ID: wh247206z | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of MuRF1-IN-1 in Monocrotaline-Induced Cardiac Cachexia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac cachexia is a multifactorial metabolic syndrome characterized by significant weight loss, primarily due to skeletal muscle wasting, and is associated with the terminal stages of chronic heart failure.[1][2] The ubiquitin-proteasome system (UPS) plays a critical role in the accelerated protein degradation seen in this condition, with the muscle-specific E3 ubiquitin ligase, Muscle Ring Finger 1 (MuRF1), being a key mediator of muscle atrophy.[1][2] This has positioned MuRF1 as a promising therapeutic target for interventions aimed at mitigating muscle wasting in cardiac cachexia.[1]
This document provides detailed application notes and protocols for the use of MuRF1-IN-1 (also known as compound ID#704946), a small molecule inhibitor of MuRF1, in a monocrotaline (MCT)-induced cardiac cachexia mouse model. These guidelines are intended to assist researchers in the preclinical evaluation of MuRF1 inhibitors for the treatment of cardiac cachexia.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of MuRF1 in cardiac cachexia and the experimental workflow for evaluating this compound.
Caption: MuRF1 Signaling Pathway in Cardiac Cachexia.
Caption: Experimental Workflow for this compound Evaluation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating this compound in the monocrotaline-induced cardiac cachexia model.
Table 1: Effects of this compound on Body Weight and Muscle Mass
| Parameter | Sham | Monocrotaline (MCT) | MCT + this compound |
| Body Weight Change (%) | +7.9 ± 0.8 | -0.7 ± 0.6 | Not specified, but attenuated |
| Tibialis Anterior (TA) Wet Weight (mg) | Normalized | Reduced | Preserved |
| Extensor Digitorum Longus (EDL) Wet Weight (mg) | Normalized | Reduced | Normalized to sham |
| Soleus Muscle Wet Weight (mg) | Normalized | Reduced | Normalized to sham |
| TA Fiber Cross-Sectional Area (CSA) (µm²) | Baseline | Significantly Reduced | Preserved |
Data compiled from a study by Bowen et al. (2017). Note: Specific numerical values for all parameters in the treated group were not consistently available in the reviewed literature.
Table 2: Effects of this compound on Diaphragm Contractile Function
| Parameter | Sham | Monocrotaline (MCT) | MCT + this compound |
| Shortening Velocity | Baseline | ~20% Impairment | Restored to sham levels |
| Power | Baseline | ~20% Impairment | Restored to sham levels |
Data compiled from a study where this compound was evaluated.
Experimental Protocols
Monocrotaline-Induced Cardiac Cachexia Model
This protocol describes the induction of cardiac cachexia in mice using monocrotaline (MCT).
Materials:
-
C57BL/6 mice (male, 8 weeks old)
-
Monocrotaline (MCT) powder
-
Sterile 0.9% saline
-
1 ml syringes with 27-gauge needles
-
Animal scale
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
MCT Solution Preparation: Prepare a fresh solution of MCT in sterile 0.9% saline at a concentration that allows for the administration of 600 mg/kg body weight in a reasonable injection volume (e.g., 100-200 µl). The MCT dosage may range from 200-600 mg/kg depending on the desired severity and onset of cachexia.
-
Grouping: Randomly divide the mice into three groups: Sham, MCT, and MCT + this compound.
-
Induction:
-
MCT and MCT + this compound groups: Administer MCT (600 mg/kg) via subcutaneous (s.c.) injection once a week for six consecutive weeks.
-
Sham group: Administer an equivalent volume of sterile 0.9% saline via s.c. injection on the same schedule.
-
-
Monitoring: Monitor the body weight of all mice weekly throughout the study. Observe for clinical signs of cachexia, such as reduced activity and piloerection.
-
Endpoint: At the end of the 6-week period, euthanize the mice for tissue collection and analysis.
Administration of this compound
This protocol details the dietary administration of this compound.
Materials:
-
This compound (Compound ID#704946)
-
Standard rodent chow
-
Food mixer
Procedure:
-
Diet Preparation: Prepare a diet containing 0.1% (w/w) of this compound mixed into the standard rodent chow. Ensure thorough and even mixing of the compound within the chow.
-
Treatment Initiation: Begin feeding the mice in the "MCT + this compound" group the medicated chow one week prior to the first MCT injection.
-
Control Diets: The "Sham" and "MCT" groups should receive the standard rodent chow without the inhibitor.
-
Ad Libitum Access: Provide all groups with their respective diets and water ad libitum throughout the 7-week experimental period (1 week pre-treatment + 6 weeks of MCT induction).
Assessment of Skeletal Muscle Atrophy
This protocol describes methods for evaluating changes in skeletal muscle mass.
3.1. Muscle Wet Weight Measurement
Procedure:
-
Following euthanasia, carefully dissect the tibialis anterior (TA), extensor digitorum longus (EDL), and soleus muscles from both hindlimbs.
-
Remove any excess connective tissue and tendons.
-
Gently blot the muscles dry with filter paper.
-
Immediately weigh each muscle on an analytical balance to determine the wet weight.
3.2. Muscle Fiber Cross-Sectional Area (CSA) Analysis
Materials:
-
Optimal cutting temperature (OCT) compound
-
Isopentane cooled with liquid nitrogen
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Freezing: Immediately after dissection, embed the muscle (e.g., TA) in OCT compound and freeze it in isopentane pre-cooled with liquid nitrogen.
-
Sectioning: Cut 10 µm thick cross-sections of the frozen muscle using a cryostat.
-
Staining: Perform standard H&E staining on the muscle sections.
-
Imaging: Capture images of the stained sections at an appropriate magnification (e.g., 20x).
-
CSA Measurement: Use image analysis software to manually or semi-automatically outline and measure the cross-sectional area of at least 100 individual muscle fibers per muscle sample.
Assessment of Diaphragm Contractile Function
This protocol provides a general overview of an in situ muscle contraction assay for the diaphragm.
Procedure:
-
Following anesthesia, surgically expose the diaphragm muscle while maintaining its nerve and blood supply.
-
Attach the central tendon to a force transducer and the rib cage to a fixed point.
-
Stimulate the phrenic nerve to elicit muscle contractions.
-
Record key contractile parameters such as shortening velocity and power output.
-
Detailed protocols for in situ muscle function assessment can be adapted from established methods for limb muscles.
Molecular and Biochemical Analyses
5.1. Proteasome Activity Assay
-
Proteasome activity in muscle lysates can be measured using commercially available kits that utilize a fluorogenic substrate for the chymotrypsin-like activity of the 26S proteasome.
5.2. Western Blotting
-
Standard western blotting techniques can be used to assess the protein levels of MuRF1, pro-apoptotic proteins (e.g., BAX), and markers of protein synthesis (e.g., eIF2B-delta) in muscle tissue lysates.
Conclusion
The monocrotaline-induced cardiac cachexia model in mice is a valuable tool for the preclinical evaluation of MuRF1 inhibitors. The provided protocols and data offer a framework for researchers to investigate the therapeutic potential of compounds like this compound in mitigating skeletal muscle wasting associated with heart failure. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for cardiac cachexia.
References
Application Notes and Protocols: Assessing MuRF1 Pathway Inhibition by MuRF1-IN-1 using Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibition of the MuRF1 (Muscle RING Finger 1) E3 ubiquitin ligase pathway by the small molecule inhibitor, MuRF1-IN-1. The primary method of analysis is Western blotting to measure changes in the protein levels of MuRF1 and the ubiquitination status of its downstream targets.
Introduction
Muscle Ring Finger 1 (MuRF1), also known as TRIM63, is a critical E3 ubiquitin ligase primarily expressed in striated muscle. It plays a pivotal role in muscle atrophy by targeting specific proteins for degradation via the ubiquitin-proteasome system.[1][2][3] Under catabolic conditions, the expression of MuRF1 is upregulated, leading to the ubiquitination and subsequent degradation of key structural and regulatory proteins within the muscle, such as titin and myosin heavy chain.[4][5] The signaling pathways that regulate MuRF1 expression are complex and involve transcription factors such as FoxO and NF-κB.
This compound is a small molecule inhibitor that has been shown to attenuate skeletal muscle atrophy. It functions by interfering with the interaction between MuRF1 and its substrate, titin, thereby inhibiting its E3 ligase activity. This protocol details the use of Western blotting to quantify the inhibitory effect of this compound on the MuRF1 pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MuRF1 signaling pathway and the experimental workflow for assessing the efficacy of this compound.
Caption: MuRF1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of MuRF1 inhibition.
Experimental Protocols
A. Cell Culture and Treatment
This protocol is designed for C2C12 myotubes, a common model for studying muscle cell biology.
-
Cell Seeding and Differentiation:
-
Seed C2C12 myoblasts in 6-well plates at a density that will allow for confluence.
-
Once confluent, induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum). Allow cells to differentiate for 4-5 days.
-
-
Induction of Atrophy and Inhibitor Treatment:
-
To induce a catabolic state, treat the differentiated myotubes with an atrophy-inducing agent such as dexamethasone (10 µM) for 24 hours.
-
Concurrently with dexamethasone treatment, add this compound to the desired final concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) to the respective wells.
-
B. Protein Extraction from Cells
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
C. Protein Extraction from Tissue
-
Tissue Homogenization:
-
Excise the muscle tissue of interest and immediately snap-freeze in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled tube containing ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Use approximately 10 µL of buffer per 1 mg of tissue.
-
Homogenize the sample using a tissue homogenizer on ice.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
D. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
E. Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Anti-MuRF1 (1:1000)
-
Anti-Ubiquitin (1:1000)
-
Anti-Actin or Anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Data Presentation
The following tables summarize expected quantitative data from Western blot experiments assessing the effect of this compound.
Table 1: Effect of this compound on MuRF1 Protein Expression in Dexamethasone-Treated C2C12 Myotubes
| Treatment Group | MuRF1 Protein Level (Normalized to Loading Control) | Fold Change vs. Control |
| Control (Vehicle) | 1.00 ± 0.12 | 1.0 |
| Dexamethasone (10 µM) | 2.54 ± 0.28 | 2.5 |
| Dexamethasone + this compound (10 µM) | 1.25 ± 0.15 | 1.3 |
Table 2: Effect of this compound on Total Ubiquitinated Proteins in Muscle Tissue from a Mouse Model of Atrophy
| Treatment Group | Total Ubiquitinated Protein Level (Normalized to Loading Control) | Fold Change vs. Control |
| Sham Control | 1.00 ± 0.09 | 1.0 |
| Atrophy Model + Vehicle | 3.12 ± 0.35 | 3.1 |
| Atrophy Model + this compound | 1.68 ± 0.21 | 1.7 |
Table 3: Effect of this compound on a Specific MuRF1 Substrate Protein Level
| Treatment Group | Substrate Protein Level (e.g., Myosin Heavy Chain) (Normalized to Loading Control) | Fold Change vs. Control |
| Control (Vehicle) | 1.00 ± 0.08 | 1.0 |
| Dexamethasone (10 µM) | 0.45 ± 0.06 | 0.5 |
| Dexamethasone + this compound (10 µM) | 0.85 ± 0.10 | 0.9 |
References
- 1. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titin kinase is an inactive pseudokinase scaffold that supports MuRF1 recruitment to the sarcomeric M-line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Perturbation of the titin/MURF1 signaling complex is associated with hypertrophic cardiomyopathy in a fish model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibition of MuRF1 Prevents Early Disuse-Induced Diaphragmatic Dysfunction and Atrophy | MDPI [mdpi.com]
Application Notes and Protocols for Studying Protein Ubiquitination In Vitro with MuRF1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction: MuRF1, a Key Regulator of Muscle Mass
Muscle RING Finger 1 (MuRF1), also known as TRIM63, is a crucial E3 ubiquitin ligase predominantly expressed in skeletal and cardiac muscle.[1][2] As a central player in the ubiquitin-proteasome system, MuRF1 mediates the final step of protein ubiquitination, targeting specific proteins for degradation by the 26S proteasome.[1][3] This process is fundamental to maintaining muscle homeostasis. However, under catabolic conditions such as denervation, glucocorticoid administration, and immobilization, MuRF1 expression is significantly upregulated, leading to accelerated muscle protein breakdown and, consequently, muscle atrophy.[1]
MuRF1's role in muscle wasting makes it a significant therapeutic target for a variety of conditions, including cachexia, sarcopenia, and disuse atrophy. MuRF1 facilitates the ubiquitination of several key myofibrillar proteins, including titin and myosin heavy chain, initiating their degradation. The development of specific inhibitors for MuRF1 is a promising strategy to mitigate muscle loss in these pathological states.
MuRF1-IN-1 is a small molecule inhibitor of Muscle Ring Finger Protein-1 (MuRF1) that has been identified as a tool to study and potentially counteract muscle atrophy. It has been shown to attenuate skeletal muscle atrophy and dysfunction. This inhibitor disrupts the interaction between MuRF1 and its substrate, titin, and also inhibits the E3 ligase activity of MuRF1. These application notes provide a comprehensive guide for utilizing this compound in in vitro ubiquitination assays to investigate its effects on MuRF1 activity.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound and a similar inhibitor, P013222, for comparative purposes. This data is essential for designing in vitro experiments and interpreting the results.
| Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| This compound | MuRF1-Titin Interaction | AlphaScreen | IC50 | < 25 µM | |
| This compound | MuRF1 E3 Ligase Activity | In vitro ubiquitination | - | Inhibition confirmed | |
| P013222 | MuRF1 Autoubiquitination | In vitro ubiquitination | EC50 | ~ 2 µM | |
| P013222 | MHC Degradation | Cellular Assay (C2C12) | Inhibition | Dose-dependent (12.5-50 µM) |
Signaling Pathway and Experimental Workflow
To understand the context of MuRF1 inhibition, it is crucial to visualize the signaling pathway leading to muscle atrophy and the experimental workflow for testing inhibitors.
MuRF1 Signaling Pathway in Muscle Atrophy
Under conditions of stress, such as fasting or denervation, signaling pathways involving transcription factors like FOXO are activated. FOXO translocates to the nucleus and upregulates the expression of MuRF1. Increased MuRF1 then targets myofibrillar proteins for ubiquitination and subsequent degradation by the proteasome, leading to muscle atrophy.
Caption: MuRF1 signaling pathway in muscle atrophy.
Experimental Workflow for In Vitro MuRF1 Inhibition Assay
The following diagram illustrates the general workflow for assessing the inhibitory effect of this compound on MuRF1-mediated ubiquitination in vitro.
References
- 1. MuRF1/TRIM63, Master Regulator of Muscle Mass | MDPI [mdpi.com]
- 2. Muscle RING-finger protein-1 (MuRF1) functions and cellular localization are regulated by SUMO1 post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
storage and stability guidelines for MuRF1-IN-1 solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the storage, stability, and use of MuRF1-IN-1, a potent inhibitor of Muscle RING Finger 1 (MuRF1) E3 ubiquitin ligase. The following protocols and data are intended to assist researchers in the effective application of this compound in studies related to muscle atrophy and associated signaling pathways.
Storage and Stability
Proper storage of this compound is critical to maintain its activity and ensure experimental reproducibility. The following tables summarize the recommended storage conditions and stability for both the powdered form and prepared solutions.
Table 1: Storage and Stability of this compound Powder
| Storage Temperature | Shelf Life | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for shorter-term storage. |
Table 2: Storage and Stability of this compound Solutions
| Solvent | Storage Temperature | Shelf Life | Notes |
| DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | 1 month | For more frequent use, but shorter stability. |
Solubility and Solution Preparation
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO).
Table 3: Solubility of this compound
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 64 - 125 mg/mL | 199.17 - 389.01 mM | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication may be required to fully dissolve the compound.[1][2] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Warm the Vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 321.33 g/mol ), add 311.2 µL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution and, if necessary, sonicate the vial in a water bath until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.
MuRF1 Signaling Pathway
MuRF1 is a key E3 ubiquitin ligase in the ubiquitin-proteasome system, playing a critical role in the degradation of muscle proteins during atrophy. Its expression is regulated by several signaling pathways, and it targets specific myofibrillar components for ubiquitination.
Caption: MuRF1 signaling pathway in muscle atrophy.
Experimental Protocols
In Vitro Model of Muscle Atrophy Using C2C12 Myotubes
This protocol describes the induction of muscle atrophy in C2C12 myotubes using dexamethasone and treatment with this compound.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium (DM): DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin
-
Dexamethasone (DEX) stock solution (e.g., 10 mM in ethanol)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a suitable culture plate at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Differentiation: Once confluent, aspirate the GM and replace it with DM. Culture the cells for 4-6 days to allow for differentiation into myotubes, replacing the DM every 48 hours.
-
Induction of Atrophy and Treatment:
-
Prepare DM containing the final desired concentration of DEX (e.g., 10-100 µM).
-
Prepare DM containing DEX and the final desired concentration of this compound (e.g., 0.1-10 µM).[1]
-
Include appropriate vehicle controls (e.g., ethanol for DEX and DMSO for this compound).
-
Aspirate the old DM from the differentiated myotubes and add the treatment media.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Following incubation, cells can be harvested for downstream analysis such as Western blotting, RT-qPCR, or immunofluorescence imaging to assess markers of muscle atrophy.
Caption: C2C12 myotube atrophy and inhibitor treatment workflow.
Western Blotting for MuRF1 and Atrophy Markers
Materials:
-
RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MuRF1, anti-Myosin Heavy Chain, anti-ubiquitin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash treated C2C12 myotubes with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Mouse Model of Cardiac Cachexia
This protocol is a general guideline for an in vivo study using this compound in a mouse model of cardiac cachexia induced by monocrotaline.
Materials:
-
C57BL/6 mice
-
Monocrotaline (MCT)
-
This compound
-
Vehicle for this compound (e.g., formulated in feed)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Induction of Cardiac Cachexia: Induce cardiac cachexia by a single subcutaneous or intraperitoneal injection of MCT.
-
Treatment Administration: Administer this compound to the treatment group. A previously reported effective dose is 0.1% w/w in the diet for 7 weeks.[1] The control group should receive a vehicle-matched diet.
-
Monitoring: Monitor the animals regularly for signs of distress, body weight changes, and food intake.
-
Endpoint Analysis: At the end of the study period, euthanize the animals and harvest tissues (e.g., tibialis anterior, extensor digitorum longus, soleus, and diaphragm muscles) for analysis of muscle mass, fiber cross-sectional area, and protein expression by Western blotting.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the relevant institutional animal care and use committee.
In Vitro MuRF1 E3 Ligase Activity Assay
This protocol provides a framework for an in vitro ubiquitination assay to assess the inhibitory activity of this compound on MuRF1's E3 ligase function.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human MuRF1
-
Biotinylated-Ubiquitin
-
Substrate for MuRF1 (e.g., a fragment of Titin)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
Streptavidin-HRP
-
TMB substrate
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, E1, E2, biotinylated-ubiquitin, MuRF1, and the substrate.
-
Inhibitor Addition: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Initiate Reaction: Start the ubiquitination reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Detection:
-
Coat a separate high-binding microplate with an antibody against the substrate.
-
Transfer the reaction mixture to the coated plate and incubate to capture the substrate.
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP to detect the biotinylated-ubiquitin attached to the substrate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction and measure the absorbance to quantify the extent of ubiquitination.
-
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Caption: In vitro MuRF1 inhibition assay workflow.
References
Application Notes & Protocols: Cell-Based Assay for Screening MuRF1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Muscle RING Finger 1 (MuRF1), also known as TRIM63, is a key E3 ubiquitin ligase expressed predominantly in skeletal and cardiac muscle.[1][2] It plays a critical role in muscle atrophy by targeting specific muscle proteins for degradation via the ubiquitin-proteasome system.[3][4] Under catabolic conditions such as disuse, fasting, and various diseases, the expression of MuRF1 is upregulated, leading to the breakdown of myofibrillar proteins and subsequent muscle wasting.[1] This makes MuRF1 a prime therapeutic target for developing treatments for muscle atrophy. These application notes provide a detailed protocol for a cell-based assay designed to screen for and characterize inhibitors of MuRF1, such as MuRF1-IN-1.
MuRF1 Signaling Pathways:
The expression and activity of MuRF1 are tightly regulated by a complex network of signaling pathways. Anabolic signals, such as those from insulin and IGF-I, suppress MuRF1 expression, while catabolic signals, including glucocorticoids and pro-inflammatory cytokines, enhance its transcription. A key transcriptional regulator of MuRF1 is the Forkhead box O (FoxO) family of transcription factors. Dephosphorylation of FoxO proteins leads to their nuclear translocation and subsequent activation of MuRF1 gene expression.
Figure 1: Simplified MuRF1 signaling pathway under catabolic and anabolic conditions.
Principle of the Cell-Based Assay
This assay utilizes a reporter system in a muscle cell line (e.g., C2C12 myotubes) to quantify MuRF1-mediated protein degradation. A fusion protein consisting of a known MuRF1 substrate (e.g., Troponin I or a specific titin fragment) and a reporter enzyme (e.g., Luciferase) is transiently expressed in the cells. Under conditions that induce MuRF1 expression (e.g., treatment with the synthetic glucocorticoid dexamethasone), the fusion protein is ubiquitinated by MuRF1 and subsequently degraded by the proteasome, leading to a decrease in reporter activity. Potential MuRF1 inhibitors will prevent this degradation, resulting in a measurable rescue of the reporter signal.
Experimental Workflow
The overall workflow for screening MuRF1 inhibitors involves several key steps from initial cell culture to data analysis.
Figure 2: High-level experimental workflow for the MuRF1 inhibitor screening assay.
Detailed Experimental Protocols
Materials and Reagents
-
C2C12 myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
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Penicillin-Streptomycin solution
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Dexamethasone
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This compound (or other test compounds)
-
Reporter Plasmid (e.g., pCMV-TroponinI-Luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
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Luciferase Assay System
-
96-well cell culture plates (white, clear bottom for microscopy)
-
Luminometer
Protocol 1: C2C12 Cell Culture and Differentiation
-
Proliferation: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed myoblasts into a 96-well plate at a density of 2 x 10^4 cells per well.
-
Differentiation: Once the cells reach ~80-90% confluency, switch the medium to differentiation medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin).
-
Myotube Formation: Allow the cells to differentiate for 4-5 days, with media changes every 48 hours. Successful differentiation is characterized by the formation of multinucleated, elongated myotubes.
Protocol 2: Transfection and Compound Treatment
-
Transfection: On day 3 of differentiation, transfect the C2C12 myotubes with the reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Compound Preparation: Prepare a dilution series of this compound and other test compounds in differentiation medium. Also, prepare a stock solution of dexamethasone (e.g., 10 mM in ethanol).
-
Treatment: 24 hours post-transfection, replace the medium with fresh differentiation medium containing the test compounds at various concentrations. Include appropriate controls (vehicle control, positive control with a known inhibitor).
-
Induction of MuRF1: To induce MuRF1 expression, add dexamethasone to a final concentration of 10 µM to all wells except the un-induced control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
Protocol 3: Luciferase Assay and Data Analysis
-
Cell Lysis: After the 24-hour treatment period, wash the cells once with PBS and then lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Measurement: Transfer the cell lysate to a white 96-well luminometer plate. Add the luciferase substrate and immediately measure the luminescence using a plate-reading luminometer.
-
Data Normalization: Normalize the luciferase readings to a measure of cell viability (e.g., a parallel assay using a viability reagent like CellTiter-Glo® or by normalizing to total protein concentration).
-
IC50 Calculation: Plot the normalized luciferase signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Data Presentation
Quantitative data from the screening assay should be summarized in a clear and structured format to allow for easy comparison of compound potencies.
Table 1: Example Data for MuRF1 Inhibitor Screening
| Compound | Target | Assay Type | IC50 (µM) | Max Inhibition (%) | Cell Viability (at 10 µM) |
| This compound | MuRF1 | Cell-Based Reporter | 1.5 | 95 | >90% |
| Compound A | MuRF1 | Cell-Based Reporter | 5.2 | 88 | >90% |
| Compound B | MuRF1 | Cell-Based Reporter | >50 | 20 | >90% |
| Vehicle (DMSO) | MuRF1 | Cell-Based Reporter | N/A | 0 | 100% |
Hit Validation and Secondary Assays
Positive hits from the primary screen should be validated through a series of secondary assays to confirm their mechanism of action and rule out off-target effects.
Figure 3: Logical workflow for hit identification and validation.
Protocol 4: Western Blot for Endogenous Substrate
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Culture, differentiate, and treat C2C12 myotubes with hit compounds and dexamethasone as described above.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against a known MuRF1 substrate (e.g., Troponin I) and a loading control (e.g., GAPDH).
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Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the effect of the inhibitor on the degradation of the endogenous substrate.
Conclusion
The cell-based assay described here provides a robust and physiologically relevant method for the primary screening of MuRF1 inhibitors. By mimicking the catabolic state in muscle cells, this assay allows for the identification of compounds that can prevent MuRF1-mediated protein degradation. Subsequent validation through secondary assays is crucial to confirm the on-target activity and selectivity of any identified hits, paving the way for the development of novel therapeutics to combat muscle wasting.
References
Application Notes and Protocols: Measuring the Effects of MuRF1-IN-1 on Muscle Contractile Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle RING Finger 1 (MuRF1), an E3 ubiquitin ligase, is a key regulator of muscle protein degradation and is significantly upregulated during muscle atrophy.[1] Its inhibition presents a promising therapeutic strategy for mitigating muscle wasting in various pathological conditions, including cachexia and disuse atrophy. MuRF1-IN-1 is a small molecule inhibitor designed to interfere with MuRF1 activity, thereby preserving muscle mass and function.
These application notes provide detailed protocols for assessing the efficacy of this compound on skeletal muscle contractile function using established in vivo, in situ, and ex vivo methodologies. The following sections outline the necessary experimental procedures, data analysis techniques, and expected outcomes.
Signaling Pathway of MuRF1 in Muscle Atrophy
Under catabolic conditions, various signaling pathways converge to increase the expression of MuRF1. Key pathways include the insulin/IGF-1-PI3K-Akt pathway, which, when suppressed, leads to the activation of FoxO transcription factors that drive MuRF1 gene expression.[1][2] Additionally, inflammatory cytokines can activate the NF-κB pathway, and glucocorticoids can act through the glucocorticoid receptor, both of which also promote MuRF1 transcription.[3] MuRF1 then targets specific muscle proteins, such as myosin heavy chain, for ubiquitination and subsequent degradation by the proteasome, leading to muscle atrophy.[1]
Caption: MuRF1 signaling pathway in muscle atrophy and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The general workflow for evaluating the effects of this compound on muscle contractile function involves inducing a state of muscle atrophy in an animal model, treating with the inhibitor, and subsequently measuring muscle function.
Caption: General experimental workflow for evaluating this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of MuRF1 inhibition on muscle mass and contractile function.
Table 1: Effects of MuRF1 Inhibition on Muscle Mass
| Parameter | Model | Treatment | Outcome | Reference |
| Tibialis Anterior (TA) Wet Weight | Cardiac Cachexia (Mouse) | MuRF1 Inhibitor (ID#704946) | Prevented atrophy | |
| Extensor Digitorum Longus (EDL) Wet Weight | Cardiac Cachexia (Mouse) | MuRF1 Inhibitor (ID#704946) | Normalized to sham levels | |
| Soleus Wet Weight | Cardiac Cachexia (Mouse) | MuRF1 Inhibitor (ID#704946) | Normalized to sham levels | |
| Gastrocnemius Muscle Mass | Denervation (MuRF1-KO Mouse) | - | 36% more muscle mass retained | |
| Quadriceps Protein Synthesis | Amino Acid Deprivation (MuRF1-KO Mouse) | - | Enhanced | |
| Soleus Muscle Atrophy | Hindlimb Suspension (MuRF1-KO Mouse) | - | Almost complete resistance to atrophy | |
| Muscle Fiber Cross-Sectional Area | Dexamethasone (MuRF1-KO Mouse) | - | Maintained |
Table 2: Effects of MuRF1 Inhibition on Muscle Contractile Function
| Parameter | Model | Treatment | Outcome | Reference |
| Diaphragm Muscle Shortening Velocity | Cardiac Cachexia (Mouse) | MuRF1 Inhibitor (ID#704946) | Restored to sham levels | |
| Diaphragm Muscle Power | Cardiac Cachexia (Mouse) | MuRF1 Inhibitor (ID#704946) | Restored to sham levels | |
| Diaphragm Maximal Tetanic Force | Denervation (Rat) | MuRF1 Inhibitor (MyoMed-205, 50 mg/kg) | Significantly prevented contractile dysfunction | |
| Myocardial Diastolic Function | HFpEF (Rat) | MuRF1 Inhibitor (MyoMed-205) | Improved | |
| Skeletal Muscle Contractility | HFpEF (Rat) | MuRF1 Inhibitor (MyoMed-205) | Improved |
Experimental Protocols
Protocol 1: In Situ Measurement of Tibialis Anterior (TA) Muscle Contractile Function
This protocol is adapted from established methods for in situ muscle function analysis.
1. Animal Preparation: a. Anesthetize the mouse (e.g., with isoflurane). b. Shave the lower hindlimb to expose the skin. c. Make a small incision to expose the TA muscle and the common peroneal nerve. d. Keep the muscle moist with saline throughout the procedure.
2. Muscle and Nerve Preparation: a. Carefully isolate the distal tendon of the TA muscle. b. Sever the tendon and attach it to a force transducer using a suture. c. Isolate the common peroneal nerve and place it on a bipolar electrode for stimulation.
3. Contractile Measurements: a. Optimal Length (Lo): Stimulate the muscle with single twitches and adjust the muscle length until maximal twitch force is achieved. This length is designated as Lo. b. Force-Frequency Relationship: Stimulate the muscle at increasing frequencies (e.g., 10, 30, 50, 80, 100, 120, 150 Hz) for a fixed duration (e.g., 300-500 ms) to determine the maximal tetanic force (Po). Allow a rest period of at least 2 minutes between stimulations. c. Specific Force: After the experiment, excise the TA muscle, remove the tendons, blot it dry, and weigh it. Calculate the muscle cross-sectional area (CSA) to determine the specific force (Po/CSA). d. Fatigue Protocol: Subject the muscle to repeated submaximal tetanic contractions (e.g., 50 Hz for 300 ms every second) for a set duration (e.g., 2-5 minutes) and measure the decline in force production.
Protocol 2: Ex Vivo (In Vitro) Measurement of Extensor Digitorum Longus (EDL) Muscle Contractile Function
This protocol is based on standard procedures for isolated muscle testing.
1. Muscle Dissection: a. Euthanize the mouse and carefully dissect the EDL muscle from the hindlimb, keeping the tendons at both ends intact. b. Immediately place the muscle in a bath containing oxygenated Ringer's solution (95% O2, 5% CO2).
2. Muscle Mounting: a. Tie sutures to both tendons of the EDL muscle. b. Mount the muscle in a temperature-controlled bath (typically 25-30°C) between a fixed hook and a force transducer. c. Flank the muscle with two platinum plate electrodes for field stimulation.
3. Contractile Measurements: a. Optimal Length (Lo): As described in the in situ protocol, determine Lo by adjusting muscle length to achieve maximal twitch force. b. Force-Frequency Relationship: Generate a force-frequency curve by stimulating the muscle at increasing frequencies to determine the maximal tetanic force (Po). c. Specific Force: At the end of the experiment, measure the muscle's length and weight to calculate the CSA and specific force. d. Eccentric Contraction-Induced Injury: To assess muscle fragility, subject the muscle to a series of eccentric (lengthening) contractions. This involves stimulating the muscle tetanically and then stretching it by a certain percentage of its length (e.g., 10% of Lo). The decline in force production after successive eccentric contractions is a measure of injury.
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups (Vehicle Control vs. This compound) should be determined using appropriate statistical tests, such as a Student's t-test or ANOVA, with a p-value of <0.05 considered significant.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the therapeutic potential of this compound in preclinical models of muscle atrophy. By meticulously measuring changes in muscle mass and contractile function, researchers can gain valuable insights into the efficacy of this and other MuRF1 inhibitors. The provided signaling pathway and experimental workflow diagrams serve as visual aids to conceptualize the mechanism of action and the experimental design.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MuRF1-IN-1 Cytotoxicity in C2C12 Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential cytotoxicity issues with MuRF1-IN-1 in C2C12 cell culture.
Frequently Asked Questions (FAQs)
Q1: What is MuRF1 and what is its function in C2C12 cells?
A1: Muscle RING Finger 1 (MuRF1) is an E3 ubiquitin ligase that is highly expressed in skeletal and cardiac muscle.[1][2] It plays a crucial role in muscle atrophy by targeting specific muscle proteins, such as myosin heavy chain, for degradation via the ubiquitin-proteasome system.[3][4][5] In C2C12 myotubes, upregulation of MuRF1 is associated with muscle atrophy.
Q2: What is this compound and how does it work?
A2: this compound is a small molecule inhibitor designed to block the activity of MuRF1. By inhibiting MuRF1, the compound aims to prevent the degradation of muscle proteins, thereby attenuating muscle atrophy. Some MuRF1 inhibitors have been shown to be effective in cellular atrophy models, such as dexamethasone-treated C2C12 myotubes.
Q3: What is the expected phenotype when treating C2C12 myotubes with an effective MuRF1 inhibitor?
A3: An effective MuRF1 inhibitor is expected to rescue or prevent the atrophic phenotype induced by stimuli like dexamethasone. This can be observed as a preservation of myotube diameter and a reduction in the degradation of key muscle proteins.
Q4: At what stage of C2C12 culture should I apply this compound?
A4: C2C12 cells should first be differentiated into myotubes before treatment. Myogenic differentiation is typically induced by switching confluent myoblasts to a low-serum differentiation medium (e.g., DMEM with 2% horse serum). The inhibitor is usually added after myotubes have formed, often in conjunction with an atrophy-inducing agent like dexamethasone.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed after this compound treatment.
This is a common issue when working with small molecule inhibitors. The following steps can help you troubleshoot and mitigate unexpected cell death.
Initial Checks
-
Confirm Cell Health: Before starting the experiment, ensure your C2C12 cells are healthy, proliferating well, and free from contamination. Look for consistent morphology and normal growth rates. The doubling time for C2C12 cells is approximately 12-24 hours.
-
Contamination Check: Visually inspect cultures for signs of bacterial, fungal, or yeast contamination. Black dots or fuzzy growths are common indicators. If contamination is suspected, discard the culture and start a new one from a frozen stock.
-
Mycoplasma Testing: Mycoplasma contamination is not visible by standard microscopy but can significantly impact cell health and experimental results. Regular testing is recommended.
Experimental Parameters
-
Optimize Inhibitor Concentration: The optimal concentration of this compound may vary. It is crucial to perform a dose-response curve to determine the highest concentration that effectively inhibits MuRF1 without causing significant cytotoxicity. Some studies have used MuRF1 inhibitors in the range of 10-25 µM with low toxicity.
Parameter Recommendation Starting Concentration Range 0.1 µM - 50 µM Incubation Time 24 - 48 hours Assay MTS or MTT assay for cell viability -
Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity. Run a vehicle-only control at the same concentration used in your experimental wells.
-
Incubation Time: Prolonged exposure to the inhibitor may lead to cytotoxicity. Consider reducing the incubation time.
Troubleshooting Workflow
Caption: Workflow for troubleshooting this compound cytotoxicity.
Issue 2: Loss of C2C12 differentiation or inconsistent myotube formation.
Proper differentiation is critical for studying muscle-specific effects.
-
Cell Confluency: C2C12 cells must reach near 100% confluency before switching to differentiation medium. However, do not let them become over-confluent in growth medium as this can impair differentiation potential.
-
Serum Quality: The quality of horse serum used for differentiation can vary between lots and suppliers. It is advisable to test different lots or sources if you encounter issues.
-
Passage Number: Use low passage number C2C12 cells. High passage numbers can lead to reduced differentiation capacity.
Issue 3: Inconsistent or unexpected experimental results.
-
Atrophy Induction: Ensure that your positive control for atrophy (e.g., dexamethasone treatment) is working as expected. You should observe a significant decrease in myotube diameter. Dexamethasone has been shown to increase MuRF1 expression in C2C12 cells.
-
Protein Expression Analysis: When performing western blots for MuRF1, be aware that its expression is induced under atrophic conditions. You may not see a strong signal in untreated, healthy myotubes.
Experimental Protocols
Cell Viability Assessment (MTS Assay)
This protocol is for assessing cell viability in a 96-well plate format.
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Differentiation: Once cells reach confluency, switch to differentiation medium and incubate for 3-5 days, changing the medium daily.
-
Treatment: Add this compound at various concentrations to the wells. Include vehicle-only controls.
-
Incubation: Incubate for the desired period (e.g., 24 or 48 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Detection (Caspase-3/7 Assay)
This assay detects the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Follow Steps 1-4 from the MTS assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer.
Signaling Pathway
Caption: MuRF1 signaling pathway in muscle atrophy.
References
- 1. MuRF1/TRIM63, Master Regulator of Muscle Mass [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Optimizing MuRF1-IN-1 Concentration to Prevent Myotube Atrophy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of MuRF1-IN-1 to prevent myotube atrophy in vitro.
Frequently Asked Questions (FAQs)
Q1: What is MuRF1 and why is it a target for preventing muscle atrophy?
A1: Muscle RING Finger 1 (MuRF1) is a key E3 ubiquitin ligase primarily expressed in skeletal and cardiac muscle.[1] During muscle atrophy, MuRF1 expression is significantly upregulated. It plays a crucial role in the breakdown of muscle proteins by targeting them for degradation via the ubiquitin-proteasome system. Specifically, MuRF1 has been shown to target myofibrillar proteins such as myosin heavy chain for degradation.[2] Therefore, inhibiting MuRF1 is a promising therapeutic strategy to prevent muscle wasting.
Q2: What is this compound and how does it work?
A2: this compound is a small molecule inhibitor of MuRF1. It functions by interfering with the E3 ligase activity of MuRF1, which in turn prevents the ubiquitination and subsequent degradation of its target proteins.[3] By inhibiting MuRF1, this compound helps to preserve muscle protein content and prevent the reduction in myotube size associated with atrophy.
Q3: What is the recommended model for studying myotube atrophy in vitro?
A3: A widely used and well-established in vitro model for studying skeletal muscle atrophy is the treatment of differentiated C2C12 myotubes with the synthetic glucocorticoid, dexamethasone. Dexamethasone induces a catabolic state in myotubes, leading to an upregulation of MuRF1 and another key atrophy-related E3 ligase, Atrogin-1 (also known as MAFbx). This results in a measurable decrease in myotube diameter, mimicking the cellular events of muscle atrophy.
Q4: What is the optimal concentration of dexamethasone to induce atrophy in C2C12 myotubes?
A4: The optimal concentration of dexamethasone can vary slightly between laboratories and even between different passages of C2C12 cells. However, a concentration of 10 µM to 100 µM for 24 to 48 hours is generally effective in inducing significant myotube atrophy, characterized by increased MuRF1 expression and a reduction in myotube diameter. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q5: What is the recommended concentration range for this compound to prevent dexamethasone-induced myotube atrophy?
A5: Based on available data for MuRF1 inhibitors, a concentration of 10 µM this compound has been shown to be effective in preventing dexamethasone-induced myotube atrophy.[3] A dose-response study is recommended to determine the optimal concentration for your experiments. A starting point for a dose-response could be in the range of 1 µM to 25 µM.
Data Presentation
Table 1: Representative Dose-Response of Dexamethasone on C2C12 Myotube Atrophy
| Dexamethasone Concentration (µM) | Treatment Duration (hours) | Average Myotube Diameter Reduction (%) | Fold Increase in MuRF1 mRNA Expression |
| 0 (Vehicle Control) | 24 | 0% | 1.0 |
| 1 | 24 | ~5-10% | ~2-3 fold |
| 10 | 24 | ~20-30% | ~5-8 fold |
| 50 | 24 | ~30-40% | ~8-12 fold |
| 100 | 24 | ~35-45% | ~10-15 fold |
Note: These are representative data synthesized from typical experimental outcomes. Actual results may vary.
Table 2: Representative Dose-Response of a MuRF1 Inhibitor (e.g., ID#704946) on Preventing Dexamethasone (10 µM)-Induced Myotube Atrophy
| MuRF1 Inhibitor Concentration (µM) | Prevention of Myotube Diameter Reduction (%) | Reduction in Dexamethasone-Induced MuRF1 mRNA Upregulation (%) |
| 0 (Vehicle Control) | 0% | 0% |
| 0.1 | No significant effect | No significant effect |
| 1.0 | ~20-30% | ~15-25% |
| 5.0 | ~60-70% | ~50-60% |
| 10.0 | ~90-100% | ~80-90% |
| 25.0 | ~95-100% (potential for cytotoxicity) | ~85-95% |
Note: This data is based on the reported efficacy of a similar MuRF1 inhibitor, ID#704946, and serves as a guideline for designing experiments with this compound.[3] It is crucial to perform your own dose-response experiments.
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
-
Cell Culture: Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in the desired culture plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Differentiation: Once cells reach 80-90% confluency, aspirate the GM and wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
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Myotube Formation: Allow the cells to differentiate for 4-6 days, changing the DM every 48 hours. Successful differentiation will be marked by the fusion of myoblasts into elongated, multinucleated myotubes.
Protocol 2: Induction of Myotube Atrophy and Treatment with this compound
-
Preparation: On day 4-6 of differentiation, prepare fresh DM containing the desired concentrations of dexamethasone and this compound. A vehicle control (e.g., DMSO) for both compounds should be included.
-
Pre-treatment (Optional but Recommended): For inhibitor studies, it is often beneficial to pre-treat the myotubes with this compound for 1-2 hours before adding dexamethasone.
-
Treatment: Aspirate the old DM and add the treatment media to the respective wells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: After the incubation period, proceed with the desired analysis (e.g., imaging for myotube diameter, RNA/protein extraction).
Protocol 3: Quantification of Myotube Diameter
-
Imaging: Capture images of the myotubes using a microscope with a camera. It is recommended to take multiple images from random fields for each condition.
-
Software: Use image analysis software such as ImageJ or FIJI.
-
Measurement:
-
Open the image in the software.
-
Set the scale of the image based on the microscope's calibration.
-
Use the straight-line tool to draw lines across the width of the myotubes at multiple points along their length.
-
Measure the length of these lines. It is recommended to measure at least 50-100 myotubes per condition.
-
Calculate the average diameter for each condition.
-
Protocol 4: Analysis of MuRF1 Expression (qPCR)
-
RNA Extraction: Extract total RNA from the myotubes using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for MuRF1 and a suitable housekeeping gene (e.g., GAPDH, β-actin).
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MuRF1 expression.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor C2C12 Differentiation | - Cells were over-confluent before inducing differentiation.- Low passage number of cells.- Incorrect serum in differentiation medium. | - Do not let myoblasts exceed 90% confluency before switching to DM.- Use C2C12 cells at a low passage number.- Ensure you are using horse serum, not FBS, in the differentiation medium. |
| High Variability in Myotube Size | - Inconsistent cell seeding density.- Edge effects in multi-well plates. | - Ensure a uniform single-cell suspension before seeding.- Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity. |
| Ineffective Dexamethasone-Induced Atrophy | - Dexamethasone concentration is too low or treatment time is too short.- Dexamethasone solution has degraded. | - Perform a dose-response and time-course experiment to optimize atrophy induction.- Prepare fresh dexamethasone solutions for each experiment. |
| This compound Shows No Effect | - Inhibitor concentration is too low.- Inhibitor is not stable in the culture medium.- Poor cell permeability. | - Perform a dose-response experiment with a wider concentration range.- Check the manufacturer's recommendations for solubility and stability. Consider refreshing the medium with the inhibitor for longer experiments.- Review the physicochemical properties of the inhibitor. |
| High Cytotoxicity with this compound | - Inhibitor concentration is too high.- Solvent (e.g., DMSO) concentration is toxic. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.- Ensure the final solvent concentration in the culture medium is below the toxic threshold for C2C12 cells (typically <0.5% for DMSO). |
| Inconsistent Results Between Experiments | - Variability in cell passage number.- Inconsistent timing of treatments.- Pipetting errors. | - Use cells within a narrow passage number range for a set of experiments.- Standardize all incubation times.- Prepare master mixes for treatments to minimize pipetting variability. |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Key signaling pathways in muscle atrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility and precipitation issues with MuRF1-IN-1 in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and precipitation issues when working with the MuRF1 inhibitor, MuRF1-IN-1, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
A1: Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
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Poor Aqueous Solubility: this compound is practically insoluble in water and ethanol.[1]
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Solvent Shock: The rapid change in solvent environment when a concentrated dimethyl sulfoxide (DMSO) stock solution is introduced into the aqueous cell culture medium can cause the compound to "crash out" of the solution.
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High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in your specific cell culture medium.
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Media Components: Interactions with salts, proteins, and other components in the media can reduce the solubility of the compound.[2]
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Temperature Fluctuations: Moving the compound between different temperatures (e.g., from -20°C storage to a 37°C water bath) can affect its solubility.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound should be dissolved in high-quality, anhydrous DMSO.[1] For long-term storage, the powdered form can be kept at -20°C for up to three years. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1][3] It is crucial to use fresh DMSO, as it can absorb moisture, which will decrease the solubility of this compound.
Q3: How can I prevent this compound from precipitating when preparing my working solution?
A3: To prevent precipitation, it is critical to introduce the DMSO-solubilized compound to the aqueous media in a gradual and controlled manner. A step-wise dilution process is highly recommended. Avoid adding the concentrated DMSO stock directly into the full volume of your media. A detailed protocol for preparing a working solution is provided in the "Experimental Protocols" section below.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To minimize cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO; however, this should be determined empirically for your specific cell line and experimental conditions. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this troubleshooting workflow:
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 64 mg/mL (199.17 mM) | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Recommended DMSO Concentrations in Cell Culture
| DMSO Concentration | General Recommendation | Reference |
| < 0.1% | Ideal for most cell lines, minimal toxicity. | |
| 0.1% - 0.5% | Generally safe for many robust cell lines. | |
| > 0.5% | May cause significant cytotoxicity, use with caution and validate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and dilute it to a working concentration in cell culture media while minimizing precipitation.
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Pre-warmed (37°C) complete cell culture medium
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Vortexer
Procedure:
Part A: Preparing a Concentrated Stock Solution (e.g., 20 mM)
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Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 321.33 g/mol ).
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Aseptically weigh the this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous, sterile DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly.
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Visually inspect the solution to ensure no undissolved material remains.
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Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage.
Part B: Preparing a Working Solution in Cell Culture Media (e.g., 10 µM)
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Intermediate Dilution (Critical Step):
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Thaw an aliquot of your concentrated this compound DMSO stock (e.g., 20 mM).
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In a sterile tube, perform a serial dilution of the concentrated stock in pure DMSO to get closer to your final concentration. For a 10 µM final concentration, a 1:10 dilution to 2 mM in DMSO is a good intermediate step.
-
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Final Dilution into Media:
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Pre-warm your complete cell culture medium to 37°C.
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Add the desired volume of the intermediate DMSO stock solution (e.g., 2 mM) dropwise to the pre-warmed medium while gently vortexing or swirling the tube. For a 10 µM final solution from a 2 mM intermediate stock, you would add 5 µL to 995 µL of media (a 1:200 dilution).
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This results in a final DMSO concentration of 0.5%. To achieve a lower DMSO percentage (e.g., 0.1%), you would need to perform a larger dilution from a more concentrated intermediate stock (e.g., 1 µL of a 10 mM intermediate stock into 999 µL of media).
-
-
Final Check:
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Visually inspect the final working solution for any signs of precipitation (cloudiness, crystals) before adding it to your cells.
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Protocol 2: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
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This compound DMSO stock solution
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Your specific complete cell culture medium
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Sterile 96-well plate or microcentrifuge tubes
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Incubator (37°C, 5% CO₂)
Procedure:
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Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium. It is recommended to test a range of concentrations above and below your intended working concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
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Follow the step-wise dilution method described in Protocol 1 for each concentration.
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
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Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 24 hours).
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After incubation, visually inspect each dilution for any signs of precipitation. For a more detailed examination, view the solutions under a microscope.
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The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for this compound under your specific experimental conditions.
Visualizations
MuRF1 Signaling Pathways
Experimental Workflow: Preparing this compound for Cell Culture
References
strategies to minimize experimental variability with MuRF1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MuRF1-IN-1 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help minimize experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Muscle RING Finger 1 (MuRF1), a muscle-specific E3 ubiquitin ligase.[1] MuRF1 plays a critical role in muscle atrophy by targeting specific muscle proteins for degradation via the ubiquitin-proteasome system.[2] this compound is believed to exert its inhibitory effect by interfering with the interaction between MuRF1 and its protein targets, such as titin, thereby preventing the subsequent ubiquitination and degradation of these proteins.[3] This action helps to attenuate skeletal muscle atrophy and dysfunction.[4]
Q2: What is the optimal concentration of this compound to use in my in vitro experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a concentration of 10 µM has been shown to be effective in reducing dexamethasone-induced MuRF1 mRNA upregulation and preventing myofiber atrophy in C2C12 myotubes.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. To prepare the stock solution, dissolve the appropriate amount of this compound powder in DMSO and ensure it is fully dissolved by vortexing or brief sonication. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -20°C, the stock solution should be used within one month; for longer-term storage at -80°C, it can be kept for up to one year.
Q4: Is this compound effective in vivo? What is a recommended dosing strategy?
A4: Yes, this compound has been shown to be orally active and effective in animal models. In a mouse model of cardiac cachexia, dietary administration of this compound at 0.1% (w/w) for 7 weeks attenuated skeletal muscle atrophy and improved muscle function. For oral administration, a homogeneous suspension can be prepared in a vehicle such as carboxymethylcellulose sodium (CMC-Na). As with any in vivo experiment, it is crucial to perform dose-response and toxicity studies to determine the optimal and safe dosage for your specific animal model and experimental design.
Q5: What are the known off-target effects of this compound?
A5: While this compound has been shown to be relatively specific in its action against MuRF1-mediated processes compared to other atrogenes like MAFbx, comprehensive selectivity profiling against a broad range of kinases or other E3 ligases is not extensively published. One study noted that a related compound, MyoMed-205, which also targets MuRF1, did not significantly affect MuRF1 protein levels but did repress MuRF2 expression. Researchers should be mindful of potential off-target effects and consider including appropriate controls in their experiments to validate the specificity of the observed phenotypes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound | 1. Compound Degradation: this compound may be unstable in your cell culture media or experimental buffer over the course of the experiment.2. Incorrect Concentration: The concentration used may be too low for your specific cell type or experimental conditions.3. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its intracellular target.4. Suboptimal Cell Health: Cells may be unhealthy or stressed, leading to altered responses. | 1. Assess Stability: Perform a time-course experiment to determine the stability of this compound in your media. Consider refreshing the media with a fresh inhibitor for long-term experiments.2. Perform Dose-Response: Conduct a dose-response experiment to identify the optimal effective concentration for your specific assay.3. Verify Permeability: While this compound is orally active in vivo, suggesting good cell permeability, ensure your cell model does not have specific barriers. If permeability is a concern, consider using a different cell line or permeabilization method if appropriate for your endpoint.4. Monitor Cell Health: Regularly check cell morphology and viability. Ensure cells are in the logarithmic growth phase and not overly confluent. |
| Precipitation of this compound in cell culture media | 1. Poor Aqueous Solubility: this compound is insoluble in water. The final concentration in your aqueous media may exceed its solubility limit.2. Solvent Shock: Rapid dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate.3. Media Components: Proteins and other components in the cell culture media can interact with the compound and reduce its solubility. | 1. Lower Final Concentration: Test a lower final concentration of this compound.2. Optimize Dilution: Prepare an intermediate dilution of the DMSO stock in a serum-free medium before adding it to the final culture medium. Add the diluted inhibitor dropwise while gently swirling the plate.3. Pre-warm Media: Ensure your cell culture media is at 37°C before adding the inhibitor.4. Solubility Test: Perform a simple solubility test by preparing serial dilutions of this compound in your specific cell culture media and visually inspecting for precipitation after incubation at 37°C. |
| High cellular toxicity observed | 1. Off-target Toxicity: At higher concentrations, the inhibitor may be affecting other essential cellular pathways.2. Solvent Toxicity: The final concentration of DMSO in the cell culture media may be too high. | 1. Use Lowest Effective Concentration: Determine the lowest concentration of this compound that gives the desired biological effect through a dose-response experiment.2. Control Solvent Concentration: Ensure the final DMSO concentration in your cell culture is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control with the same final DMSO concentration in your experiments. |
| High variability between experimental replicates | 1. Inconsistent Compound Concentration: Errors in pipetting or serial dilutions.2. Inconsistent Cell Seeding: Variation in the number of cells seeded per well or plate.3. Edge Effects: Wells on the outer edges of a multi-well plate can experience different environmental conditions. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Prepare a master mix of the final inhibitor concentration to add to all relevant wells.2. Ensure Uniform Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well.3. Minimize Edge Effects: Avoid using the outer wells of multi-well plates for critical experiments, or fill them with a buffer or media to maintain a more uniform environment across the plate. |
Quantitative Data
Table 1: Physicochemical and In Vitro Activity of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 321.33 g/mol | |
| Solubility in DMSO | 64 mg/mL (199.17 mM) | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble | |
| IC₅₀ (MuRF1-titin interaction) | < 25 µM | |
| Effective Concentration (in vitro) | 10 µM (in C2C12 myotubes) |
Table 2: In Vivo Administration of this compound
| Parameter | Details | Reference(s) |
| Animal Model | Mouse model of cardiac cachexia | |
| Administration Route | Dietary administration | |
| Dosage | 0.1% w/w in chow | |
| Duration | 7 weeks | |
| Vehicle for Oral Gavage | Carboxymethylcellulose sodium (CMC-Na) |
Experimental Protocols
Protocol 1: Dexamethasone-Induced Atrophy in C2C12 Myotubes
This protocol describes a common method to induce muscle atrophy in a cell culture model, which can be used to test the efficacy of this compound.
Materials:
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C2C12 myoblasts
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Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)
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Differentiation Medium (DM): DMEM with 2% Horse Serum (HS)
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Dexamethasone (DEX) stock solution (e.g., 10 mM in ethanol or DMSO)
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This compound stock solution (10 mM in DMSO)
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Phosphate-Buffered Saline (PBS)
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Multi-well plates (e.g., 24-well or 12-well)
Procedure:
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Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that will allow them to reach 80-90% confluency within 24-48 hours.
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Differentiation: Once the myoblasts reach the desired confluency, replace the Growth Medium with Differentiation Medium.
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Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days to allow for the formation of multinucleated myotubes. Replace the Differentiation Medium every 48 hours.
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Inhibitor Pre-treatment: On the day of the experiment, pre-treat the myotubes with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for 2 hours.
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Induction of Atrophy: After the pre-treatment, add dexamethasone to the media to a final concentration of 1-100 µM to induce atrophy. The final concentration of the vehicle (ethanol or DMSO) should be consistent across all wells, including the control.
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Incubation: Incubate the myotubes for 24-48 hours.
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Analysis: After incubation, myotube atrophy can be assessed by:
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Microscopy: Capture images of the myotubes and measure their diameter using image analysis software (e.g., ImageJ). A significant decrease in myotube diameter indicates atrophy.
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Western Blotting: Lyse the cells and perform Western blotting to analyze the expression levels of muscle-specific proteins such as Myosin Heavy Chain (MHC), and atrophy markers like MuRF1 and Atrogin-1.
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qPCR: Extract RNA and perform quantitative real-time PCR to measure the mRNA expression levels of Trim63 (MuRF1) and Fbxo32 (Atrogin-1).
-
Protocol 2: In Vitro MuRF1 E3 Ligase Activity Assay (AlphaScreen)
This protocol provides a framework for a high-throughput screening assay to identify inhibitors of the MuRF1-protein interaction, similar to the method used to identify this compound.
Materials:
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Recombinant GST-tagged MuRF1
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Recombinant His-tagged titin fragment (or other MuRF1 substrate)
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AlphaScreen Glutathione Donor Beads
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AlphaScreen Nickel Chelate Acceptor Beads
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Assay Buffer (e.g., PBS, 1 mM DTT, 0.05% Tween 20)
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This compound or other test compounds
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384-well microplates
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AlphaScreen-compatible plate reader
Procedure:
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Protein Incubation: In a 384-well plate, combine GST-MuRF1 and His-tagged titin in the assay buffer.
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Compound Addition: Add this compound or other test compounds at various concentrations. Include a vehicle control (DMSO).
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Pre-incubation: Incubate the plate at room temperature for 60 minutes to allow for protein-protein interaction and inhibitor binding.
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Bead Addition: Add the AlphaScreen Glutathione Donor Beads and Nickel Chelate Acceptor Beads to the wells.
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Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes to allow for bead-protein binding.
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Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates inhibition of the MuRF1-titin interaction.
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Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
MuRF1 Signaling Pathways
The regulation of MuRF1 expression is complex and involves multiple signaling pathways that are activated under catabolic conditions. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Key signaling pathways regulating MuRF1 expression and leading to muscle atrophy.
Experimental Workflow for Minimizing Variability
A standardized experimental workflow is essential for obtaining reproducible results with this compound.
Caption: A standardized workflow for in vitro experiments with this compound.
References
- 1. 5′-CMP and 5′-UMP alleviate dexamethasone-induced muscular atrophy in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
interpreting negative or inconsistent results in MuRF1-IN-1 experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MuRF1-IN-1 in their experiments. Negative or inconsistent results can be a significant hurdle in research. This guide is designed to help you identify potential causes and find effective solutions to ensure the reliability and reproducibility of your findings.
Troubleshooting Guide: Interpreting Negative or Inconsistent Results
Unexpected outcomes in experiments with this compound can arise from various factors, ranging from experimental design to reagent handling. The table below outlines common issues, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect of this compound on muscle atrophy markers (e.g., MuRF1 expression, protein degradation). | 1. Ineffective concentration of this compound: The concentration used may be too low to inhibit MuRF1 activity effectively in your specific cell type or animal model.[1] 2. Timing of inhibitor administration: MuRF1 expression and activity can be transient. The inhibitor might be administered too early or too late to counteract the peak of MuRF1 activity in your atrophy model.[2] 3. Poor solubility or stability of this compound: The compound may have precipitated out of solution or degraded, leading to a lower effective concentration.[1][3] 4. Redundant E3 ligase activity: Other E3 ligases, such as MAFbx/atrogin-1, may compensate for MuRF1 inhibition, especially in certain atrophy models.[2] 5. Model-specific differences: The role of MuRF1 can vary between different models of muscle atrophy (e.g., denervation vs. glucocorticoid-induced). | 1. Dose-response experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your system. Concentrations between 0.1-10 µM have been used in C2C12 myotubes. 2. Time-course experiment: Conduct a time-course experiment to identify the peak of MuRF1 expression/activity in your model and optimize the timing of inhibitor treatment. 3. Check solubility and preparation: Ensure this compound is fully dissolved. Prepare fresh stock solutions in DMSO and store them appropriately (-80°C for long-term storage). Avoid repeated freeze-thaw cycles. 4. Assess other atrogenes: Measure the expression of other key atrophy-related genes like MAFbx/atrogin-1 to understand the broader signaling response. Consider dual-inhibition strategies if necessary. 5. Review literature for your model: Consult studies using similar atrophy models to understand the specific role and timing of MuRF1 induction. |
| High variability between replicate experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or differentiation state of myotubes can affect their response to atrophic stimuli and inhibitors. 2. Inconsistent animal model induction: Differences in the severity or timing of the atrophy-inducing stimulus (e.g., denervation surgery, drug dosage) can lead to variable results. 3. Pipetting errors or inaccurate dilutions: Small errors in preparing solutions can lead to significant variations in the final concentration of this compound. | 1. Standardize cell culture protocols: Maintain consistent cell seeding densities, use cells within a defined passage number range, and visually confirm consistent myotube differentiation before treatment. 2. Refine animal model procedures: Ensure consistent and reproducible induction of muscle atrophy across all animals. Monitor relevant physiological parameters. 3. Calibrate pipettes and use fresh dilutions: Regularly calibrate pipettes and prepare fresh dilutions of this compound from a reliable stock solution for each experiment. |
| Observed cytotoxicity or off-target effects. | 1. High concentration of this compound: Excessive concentrations of the inhibitor may lead to off-target effects or cellular toxicity. 2. DMSO toxicity: The vehicle, DMSO, can be toxic to cells at higher concentrations. 3. Off-target inhibition: The inhibitor may affect other proteins or pathways, leading to unexpected cellular responses. | 1. Determine the optimal non-toxic concentration: Perform a cytotoxicity assay (e.g., MTT, LDH) to identify the maximum non-toxic concentration of this compound in your system. 2. Use appropriate vehicle controls: Include a vehicle-only (DMSO) control group at the same concentration used for the inhibitor treatment to distinguish between inhibitor and vehicle effects. Keep the final DMSO concentration low (typically <0.1%). 3. Evaluate specificity: If off-target effects are suspected, consider using structurally different MuRF1 inhibitors (if available) or genetic approaches (e.g., siRNA/shRNA knockdown of MuRF1) to validate the on-target effect. |
| Inconsistent results between in vitro and in vivo experiments. | 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues: The inhibitor may have poor bioavailability, rapid metabolism, or inefficient distribution to the target muscle tissue in vivo. 2. Different mechanisms of atrophy: The signaling pathways driving atrophy in a simplified in vitro system may differ from the more complex environment in vivo. | 1. Review in vivo administration protocols: For animal studies, consider the route of administration (e.g., dietary, oral gavage) and dosing frequency. This compound has been administered via dietary administration (0.1% w/w) for 7 weeks in mice. 2. Acknowledge model limitations: Be aware of the inherent differences between in vitro and in vivo models. In vitro results should be validated in appropriate animal models. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Muscle Ring Finger 1 (MuRF1), a key E3 ubiquitin ligase involved in muscle atrophy. It is reported to function by inhibiting the interaction between MuRF1 and its substrate, titin, as well as by inhibiting the overall E3 ligase activity of MuRF1. This prevents the tagging of myofibrillar proteins for degradation by the proteasome.
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO and store it in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium or vehicle for animal administration immediately before use.
Q3: What are the key signaling pathways that regulate MuRF1 expression?
A3: MuRF1 expression is primarily regulated by the transcription factors of the Forkhead box O (FoxO) family, which are activated by stimuli such as glucocorticoids and reduced insulin/IGF-1 signaling. The NF-κB signaling pathway, often activated by inflammatory cytokines like TNFα, also directly induces MuRF1 transcription.
Q4: Can inhibition of MuRF1 alone completely prevent muscle atrophy?
A4: Not always. While MuRF1 is a critical mediator of muscle atrophy, other E3 ligases, such as MAFbx/atrogin-1, are also upregulated in atrophic conditions and contribute to protein degradation. The relative contribution of these ligases can vary depending on the specific cause of muscle wasting. Therefore, inhibiting MuRF1 alone may significantly attenuate but not completely block muscle atrophy in all models.
Q5: Are there known inconsistencies in MuRF1 expression between human and rodent studies?
A5: Yes, some studies have noted inconsistencies. While MuRF1 is consistently upregulated in various rodent models of muscle atrophy, some human studies of immobilization have not observed a significant increase in MuRF1 expression, or the increase is delayed compared to rodent models. These differences may be due to the specific conditions of the human studies or inherent species-specific variations in the atrophic response.
Key Experimental Protocols
Protocol 1: In Vitro Induction of Myotube Atrophy and Treatment with this compound
This protocol describes the induction of atrophy in C2C12 myotubes using dexamethasone and subsequent treatment with this compound.
Materials:
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C2C12 myoblasts
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DMEM with high glucose and L-glutamine
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Fetal Bovine Serum (FBS)
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Horse Serum (HS)
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Penicillin-Streptomycin
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Dexamethasone (DEX)
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This compound
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DMSO
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Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in appropriate culture plates to reach ~80-90% confluency.
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Induce differentiation by switching to differentiation medium (DMEM with 2% HS and 1% Penicillin-Streptomycin).
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Allow myoblasts to differentiate into myotubes for 4-5 days, replacing the differentiation medium every 48 hours.
-
-
Atrophy Induction and Inhibitor Treatment:
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Prepare a stock solution of DEX in ethanol or DMSO.
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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On the day of the experiment, dilute DEX in differentiation medium to the final desired concentration (e.g., 100 µM).
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Dilute the this compound stock solution in differentiation medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.1%).
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Pre-treat the differentiated myotubes with this compound or vehicle (DMSO) for 1-2 hours.
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Add DEX to the wells to induce atrophy.
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Incubate for the desired time (e.g., 24-48 hours).
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-
Analysis:
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Morphological Analysis: Capture images of myotubes and measure their diameter using imaging software (e.g., ImageJ) to quantify atrophy.
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Gene Expression Analysis (qPCR): Harvest cells, extract RNA, and perform qPCR to measure the mRNA levels of MuRF1, MAFbx/atrogin-1, and other relevant genes.
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Protein Analysis (Western Blot): Lyse cells, quantify protein concentration, and perform Western blotting to assess the protein levels of MuRF1, myosin heavy chain (MyHC), and other markers of muscle protein content.
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Visualizations
Signaling Pathways and Experimental Workflow
Caption: MuRF1 signaling pathway in muscle atrophy and the point of intervention for this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A troubleshooting decision tree for negative or inconsistent this compound results.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of MuRF1-IN-1
Welcome to the technical support center for MuRF1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this potent MuRF1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Muscle RING Finger 1 (MuRF1), a key E3 ubiquitin ligase involved in muscle protein degradation.[1][2] MuRF1 is upregulated in various catabolic states, leading to muscle atrophy.[3][4][5] By inhibiting MuRF1, this compound can attenuate the breakdown of muscle proteins, making it a valuable tool for studying muscle wasting and developing potential therapeutics for conditions like cardiac cachexia. This compound has been shown to inhibit the interaction between MuRF1 and its substrate titin, as well as the E3 ligase activity of MuRF1.
Q2: What is the known oral bioavailability of this compound?
Currently, there is a lack of published, quantitative data on the oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and half-life of this compound. While it is described as "orally active" and has been used in dietary administration studies in mice, its pharmacokinetic profile is not well-characterized in the public domain. This highlights the importance of performing in-house pharmacokinetic studies to determine these crucial parameters for your specific experimental setup.
Q3: What are the main challenges affecting the in vivo bioavailability of small molecules like this compound?
The primary obstacles to achieving optimal in vivo bioavailability for small molecule inhibitors include:
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Poor Aqueous Solubility: this compound is reported to be insoluble in water and ethanol, which can significantly limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.
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Low Intestinal Permeability: The ability of the compound to pass through the intestinal wall into the bloodstream can be a limiting factor.
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First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation.
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Efflux by Transporters: Transmembrane proteins such as P-glycoprotein (P-gp) in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.
Troubleshooting Guide
Issue 1: Low or Variable Efficacy in In Vivo Models
Question: I am administering this compound orally to my animal model, but I am observing low or inconsistent effects on muscle mass preservation. What could be the cause and how can I troubleshoot this?
Answer: Low or variable efficacy is often linked to poor bioavailability. Here’s a step-by-step guide to address this issue:
Step 1: Assess the Physicochemical Properties of Your Compound Batch.
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Confirm Solubility: Experimentally verify the solubility of your specific batch of this compound in relevant solvents (e.g., DMSO, ethanol) and in aqueous buffers at different pH values.
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Particle Size Analysis: If you are using a suspension, the particle size can significantly impact dissolution and absorption. Consider particle size reduction techniques if feasible.
Step 2: Evaluate Intestinal Permeability.
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Recommendation: Perform an in vitro Caco-2 permeability assay. This will provide an estimate of your compound's ability to cross the intestinal epithelium and indicate if it is a substrate for efflux pumps like P-gp.
Step 3: Conduct a Pilot Pharmacokinetic (PK) Study.
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Recommendation: A pilot PK study in a small group of animals is the most direct way to assess bioavailability. This will provide key parameters such as Cmax, Tmax, and half-life.
Step 4: Optimize the Formulation and Route of Administration.
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Based on the findings from the above steps, you may need to improve the formulation of this compound.
Issue 2: Poor Solubility of this compound
Question: this compound has poor aqueous solubility. What formulation strategies can I use to improve its dissolution and absorption?
Answer: Addressing the poor aqueous solubility of this compound is a critical first step to enhancing its oral bioavailability. Several formulation strategies can be employed:
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Co-solvents and Surfactants: For preclinical studies, using a vehicle containing co-solvents (e.g., PEG400, propylene glycol) and surfactants (e.g., Tween 80, Cremophor EL) can help solubilize the compound.
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.
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Lipid-Based Formulations:
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.
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Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.
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Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general method for assessing the intestinal permeability of this compound.
1. Cell Culture:
- Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Experiment (Apical to Basolateral):
- Prepare a dosing solution of this compound in a suitable transport buffer.
- Add the dosing solution to the apical (AP) side of the Transwell.
- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
- Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
3. Transport Experiment (Basolateral to Apical):
- To assess active efflux, perform the transport experiment in the reverse direction (BL to AP).
- An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
| Predicted Human Absorption | Papp (x 10⁻⁶ cm/s) |
| Poorly absorbed (0-20%) | < 1 |
| Moderately absorbed (20-70%) | 1 - 10 |
| Well absorbed (70-100%) | > 10 |
Protocol 2: Preparation of an Oral Formulation for Preclinical Studies
This protocol describes the preparation of a simple suspension of this compound for oral gavage in mice, based on commonly used excipients.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 400 (PEG400)
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0.9% Saline
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator
Procedure:
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Weigh the required amount of this compound.
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Add a small volume of DMSO to dissolve the compound. Vortex and sonicate briefly if necessary.
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Add PEG400 to the solution and vortex thoroughly.
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Add 0.9% saline to the desired final volume and vortex to form a homogeneous suspension.
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Administer the formulation to the animals via oral gavage immediately after preparation.
Note: The final concentration of DMSO should be kept low (typically <5%) to minimize toxicity.
Visualizations
Caption: MuRF1 signaling pathway in muscle atrophy and point of intervention for this compound.
Caption: Troubleshooting workflow for improving the in vivo bioavailability of this compound.
References
- 1. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Toxicity of MuRF1-IN-1 in Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicity of MuRF1-IN-1 in long-term animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of Muscle RING Finger Protein 1 (MuRF1).[1] MuRF1 is an E3 ubiquitin ligase that plays a crucial role in muscle protein degradation, a process that leads to muscle atrophy.[2][3][4] By inhibiting MuRF1, this compound is designed to attenuate skeletal muscle atrophy in various pathological conditions, such as cardiac cachexia.[1]
Q2: What are the known or potential long-term toxicities associated with inhibiting MuRF1?
A2: While specific long-term toxicity data for this compound is not extensively published, potential concerns can be extrapolated from the known physiological roles of MuRF1. MuRF1 is not only involved in muscle atrophy but also plays a cardioprotective role by preventing excessive cardiac hypertrophy. Therefore, long-term inhibition of MuRF1 could potentially lead to:
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Cardiac Hypertrophy: Chronic inhibition of MuRF1 may disrupt the natural mechanisms that control heart muscle size, potentially leading to pathological cardiac hypertrophy.
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Impaired Protein Quality Control: As an E3 ligase, MuRF1 is involved in the ubiquitin-proteasome system, which is essential for clearing misfolded or damaged proteins. Long-term inhibition could theoretically impair this process, leading to the accumulation of dysfunctional proteins in muscle and other tissues.
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Metabolic Dysregulation: MuRF1 has been linked to the regulation of metabolism, including carbohydrate and amino acid metabolism. Long-term studies should monitor for potential metabolic disturbances.
Q3: Are there any off-target effects of this compound that I should be aware of?
A3: Specific off-target effects of this compound are not well-documented in publicly available literature. However, as with any small molecule inhibitor, the potential for off-target activity exists. It is crucial to include comprehensive toxicological assessments in long-term studies to identify any unexpected effects on various organ systems.
Q4: What is the recommended approach for dose selection in a long-term toxicity study with this compound?
A4: Dose selection for a chronic toxicity study should be based on data from shorter-term studies (e.g., acute or subchronic toxicity studies). The highest dose should be a maximum tolerated dose (MTD) that causes mild, non-lethal signs of toxicity. At least two lower dose levels should be included to assess the dose-response relationship.
Troubleshooting Guide
Problem 1: I am observing unexpected weight loss in my long-term study animals treated with this compound.
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Possible Cause 1: Cachexia-like effects. While this compound is intended to prevent muscle wasting, high doses or off-target effects could potentially disrupt normal metabolic processes leading to weight loss.
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Troubleshooting Steps:
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Confirm Dosing Accuracy: Verify the formulation, concentration, and administration of this compound.
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Assess Food and Water Intake: Monitor daily food and water consumption to rule out reduced appetite as the primary cause.
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Body Composition Analysis: If available, use techniques like DEXA scans to determine if the weight loss is from fat mass, lean mass, or both.
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Clinical Pathology: Analyze blood samples for markers of metabolic function (e.g., glucose, lipids) and organ damage (see Problem 2).
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Consider Dose Reduction: If weight loss is significant and persistent, consider lowering the dose in a subset of animals to assess for reversal of the effect.
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Problem 2: I have detected elevated liver enzymes (e.g., ALT, AST) in the blood of animals treated with this compound.
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Possible Cause 1: Hepatotoxicity. The liver is a primary site of drug metabolism, and elevated enzymes can be an indicator of liver damage.
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Troubleshooting Steps:
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Histopathological Examination: At the end of the study, or in interim necropsies, collect liver tissue for microscopic examination by a qualified pathologist. Look for signs of inflammation, necrosis, or other cellular damage.
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Dose-Dependence: Determine if the elevation in liver enzymes is dose-dependent.
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Time-Course Analysis: Analyze blood samples at multiple time points throughout the study to understand the onset and progression of the enzyme elevation.
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Mechanism of Injury: If significant hepatotoxicity is confirmed, further studies may be needed to investigate the mechanism (e.g., oxidative stress, mitochondrial dysfunction).
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Problem 3: Echocardiography is showing an increase in left ventricular mass in animals receiving long-term this compound treatment.
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Possible Cause 1: Cardiac Hypertrophy. This is a potential on-target effect of chronically inhibiting MuRF1's protective role in the heart.
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Troubleshooting Steps:
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Confirm with Histopathology: At necropsy, measure heart weight and collect cardiac tissue for histological analysis to confirm hypertrophy (increased cardiomyocyte size) and assess for fibrosis.
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Monitor Cardiac Function: In addition to mass, assess cardiac function (e.g., ejection fraction, fractional shortening) by echocardiography to determine if the hypertrophy is leading to functional impairment.
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Biomarker Analysis: Analyze blood for cardiac biomarkers such as troponins or natriuretic peptides.
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Evaluate Dose-Response: Determine if the degree of hypertrophy is related to the dose of this compound.
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Quantitative Data Summary
Table 1: Hypothetical Acute Toxicity Data for a MuRF1 Inhibitor (Example based on MyoMed-205)
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs | Reference |
| Rat (Female) | Oral | > 5000 | No signs of toxicity or mortality observed at the limit dose. No significant changes in body weight. |
Note: This data is for a different MuRF1 inhibitor (MyoMed-205) and is provided as an illustrative example. Researchers must determine the specific toxicity profile of this compound.
Table 2: Key Parameters to Monitor in a Long-Term (e.g., 6-Month) Rodent Toxicity Study of this compound
| Parameter Category | Specific Measurements | Frequency |
| Clinical Observations | Detailed clinical signs, body weight, food/water consumption | Daily/Weekly |
| Hematology | Complete blood count (CBC) with differential | Monthly & Terminal |
| Clinical Chemistry | Liver enzymes (ALT, AST, ALP), kidney function (BUN, creatinine), glucose, lipids, electrolytes | Monthly & Terminal |
| Cardiovascular | Echocardiography (left ventricular mass, ejection fraction), blood pressure, ECG | Baseline, Mid-point, Terminal |
| Gross Pathology | Full necropsy, organ weights (heart, liver, kidneys, spleen, etc.) | Terminal |
| Histopathology | Microscopic examination of all major organs and tissues | Terminal |
Experimental Protocols
Protocol 1: Long-Term (6-Month) Oral Toxicity Study in Rats
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Objective: To assess the potential toxicity of this compound following daily oral administration to rats for 6 months.
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Animals: Sprague-Dawley or Wistar rats (e.g., 20 males and 20 females per group).
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Groups (4):
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Vehicle Control
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Low Dose
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Mid Dose
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High Dose (MTD)
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Dosing: Daily oral gavage for 180 consecutive days.
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Observations and Measurements:
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Daily: Clinical signs of toxicity and mortality.
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Weekly: Body weight and food consumption.
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Monthly: Detailed clinical examination. Blood collection for hematology and clinical chemistry.
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Baseline, 3 Months, 6 Months: Echocardiography and blood pressure measurements.
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Terminal (Day 181): Blood collection for terminal analysis. Euthanasia and complete necropsy. Organ weights recorded. Collection of tissues for histopathological examination.
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Satellite Group (Optional): A recovery group (e.g., 10 males and 10 females from the control and high-dose groups) may be included. These animals are not dosed for a further 4 weeks after the main study to assess the reversibility of any findings.
Protocol 2: Histopathological Assessment of Cardiac Tissue
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Objective: To evaluate cardiomyocyte size and the presence of fibrosis in hearts from animals treated with this compound.
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Procedure:
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Following euthanasia, excise the heart and weigh it.
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Fix the heart in 10% neutral buffered formalin.
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After fixation, section the heart transversely and process for paraffin embedding.
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Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and to measure cardiomyocyte cross-sectional area.
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Stain separate sections with Masson's Trichrome or Picrosirius Red to detect and quantify collagen deposition (fibrosis).
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A board-certified veterinary pathologist should perform a blinded microscopic examination of the slides.
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Quantify cardiomyocyte size and fibrosis using image analysis software.
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Visualizations
Caption: MuRF1 signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for a long-term animal toxicity study.
Caption: Logical workflow for troubleshooting adverse events in toxicity studies.
References
Technical Support Center: Refining Experimental Controls for MuRF1-IN-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MuRF1-IN-1, a small molecule inhibitor of Muscle Ring Finger 1 (MuRF1). The information is tailored for researchers, scientists, and drug development professionals to refine their experimental controls and overcome common challenges in this compound studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Studies
| Question | Answer and Troubleshooting Tips |
| My this compound is precipitating in the culture medium. What should I do? | This compound is poorly soluble in aqueous solutions.[1] 1. Use fresh, high-quality DMSO: Prepare a concentrated stock solution in 100% DMSO. Moisture-absorbing DMSO can reduce solubility.[1] 2. Minimize final DMSO concentration: While preparing working dilutions, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 3. Sonication: After diluting the stock solution, brief sonication can help to dissolve any precipitate. 4. Pre-warm media: Pre-warming the culture media to 37°C before adding the inhibitor may improve solubility. |
| What is the optimal concentration of this compound to use in C2C12 myotubes? | The effective concentration can vary depending on the experimental setup and the stimulus used to induce atrophy. A concentration of 10 µM has been shown to be effective in inhibiting dexamethasone-induced MuRF1 mRNA upregulation and preventing myofiber atrophy in C2C12 myotubes.[2][3] A lower concentration of 0.1 µM did not show a significant effect on MuRF1 mRNA levels.[2] It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal concentration for your specific conditions. |
| I am not observing a significant inhibition of muscle atrophy in my cell culture model. What are some possible reasons? | 1. Insufficient inhibitor concentration: As mentioned above, ensure you are using an effective concentration. 2. Timing of treatment: The timing of this compound addition relative to the atrophy-inducing stimulus is crucial. Consider pre-treating the cells with the inhibitor for a few hours before adding the stimulus. 3. Cell health: Ensure your C2C12 myotubes are well-differentiated and healthy before starting the experiment. Poorly differentiated myotubes may not respond robustly to atrophic stimuli. 4. Readout sensitivity: The method used to measure atrophy (e.g., myotube diameter, protein degradation assays) should be sensitive enough to detect changes. 5. Alternative pathways: Muscle atrophy is a complex process involving multiple pathways. While MuRF1 is a key player, other E3 ligases like MAFbx/atrogin-1 are also involved. Consider assessing the activity of other relevant pathways. |
| Should I be concerned about off-target effects of this compound? | While this compound is a valuable tool, considering potential off-target effects is important for robust experimental design. Studies have suggested that MuRF1 inhibition may influence mitochondrial metabolism. Experimental Controls: 1. MuRF1 knockout/knockdown cells: The most rigorous control is to compare the effects of this compound in wild-type cells versus cells where MuRF1 has been genetically depleted. 2. Structurally similar inactive compound: If available, a structurally related but inactive analog of this compound can be used as a negative control. 3. Multiple readouts: Assess multiple downstream targets of MuRF1 signaling to confirm the specificity of the inhibitor's effect. |
In Vivo Studies
| Question | Answer and Troubleshooting Tips |
| How should I prepare and administer this compound for in vivo studies? | This compound is orally active. 1. Formulation: For oral administration, a homogeneous suspension can be prepared in a vehicle like Carboxymethylcellulose-sodium (CMC-Na). For intravenous administration in rats, one study used a vehicle of DMSO, PEG400, and saline. 2. Dosing: The optimal dosage will depend on the animal model and the specific research question. A study in a mouse model of cardiac cachexia used dietary administration of 0.1% w/w for 7 weeks. Another study in rats investigating diaphragm dysfunction used intravenous doses ranging from 12.5 to 250 mg/kg, with 50 mg/kg identified as optimal. 3. Fresh Preparation: It is recommended to prepare the formulation fresh before each use. |
| What are appropriate negative controls for in vivo this compound studies? | 1. Vehicle control: Administer the same vehicle used to dissolve this compound to a control group of animals. This is essential to account for any effects of the vehicle itself. 2. MuRF1 knockout mice: Comparing the phenotype of this compound treated wild-type animals with that of MuRF1 knockout mice can provide strong evidence for the inhibitor's specificity. |
| I am not seeing a therapeutic effect in my animal model of muscle wasting. What could be the issue? | 1. Pharmacokinetics and bioavailability: The route of administration and the formulation can significantly impact the bioavailability of the compound. Ensure the chosen method allows for sufficient exposure of the target tissue to the inhibitor. 2. Dosing regimen: The dose and frequency of administration may need to be optimized for your specific model. 3. Model-specific mechanisms: The relative contribution of MuRF1 to muscle atrophy can vary between different disease models. In some conditions, other pathways may play a more dominant role. It's important to have a good understanding of the underlying pathology of your chosen model. 4. Timing of intervention: The timing of treatment initiation relative to the onset of muscle wasting is critical. Early intervention may be more effective. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound.
Table 1: In Vitro Efficacy of this compound in C2C12 Myotubes
| Parameter | Stimulus | This compound Concentration | Effect | Reference |
| MuRF1 mRNA Expression | Dexamethasone (10 µM) | 10 µM | Attenuated the dexamethasone-induced increase. | |
| MuRF1 mRNA Expression | Dexamethasone (10 µM) | 0.1 µM | No significant effect. | |
| Myotube Atrophy | Dexamethasone (10 µM) | 10 µM | Completely prevented myofiber atrophy. |
Table 2: In Vivo Administration and Efficacy of MuRF1 Inhibitors
| Animal Model | Inhibitor | Administration Route & Dose | Duration | Key Findings | Reference |
| Mouse model of cardiac cachexia | This compound (ID#704946) | Dietary administration (0.1% w/w) | 7 weeks | Prevented atrophy in tibialis anterior muscle; restored diaphragm muscle function. | |
| Rat model of diaphragm disuse | MyoMed-205 (MuRF1 inhibitor) | Intravenous | 12 hours | 50 mg/kg bw dosage prevented diaphragm contractile dysfunction and atrophy. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Dexamethasone-Induced Atrophy in C2C12 Myotubes
This protocol is adapted from studies demonstrating the efficacy of this compound in a cell-based model of muscle atrophy.
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Cell Culture and Differentiation:
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Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum.
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Induce differentiation into myotubes by switching to DMEM containing 2% horse serum when cells reach 80-90% confluency. Allow myotubes to differentiate for 4-5 days.
-
-
Inhibitor and Stimulus Treatment:
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Prepare a stock solution of this compound in 100% DMSO.
-
Pre-treat the differentiated myotubes with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours.
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Induce atrophy by adding dexamethasone (e.g., 10 µM) to the culture medium.
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Incubate for 24-48 hours.
-
-
Analysis of Muscle Atrophy:
-
Myotube Diameter: Capture images of the myotubes and measure their diameter using image analysis software. A significant decrease in diameter in the dexamethasone-treated group compared to the control group indicates atrophy.
-
Protein Analysis: Harvest cell lysates to analyze the expression of MuRF1 and other atrophy-related proteins (e.g., Myosin Heavy Chain) by Western blotting.
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Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the mRNA levels of Trim63 (MuRF1) and other atrogenes.
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Signaling Pathways and Experimental Workflows
MuRF1 Signaling Pathways
MuRF1 is a key E3 ubiquitin ligase involved in muscle protein degradation. Its expression is regulated by several signaling pathways, primarily the Forkhead box O (FoxO) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Key signaling pathways regulating MuRF1 expression and muscle atrophy.
Experimental Workflow for a this compound Study
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
Caption: A generalized experimental workflow for this compound studies.
References
challenges in translating MuRF1-IN-1 in vitro results to in vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro to in vivo translation of MuRF1-IN-1, a small molecule inhibitor of the E3 ubiquitin ligase MuRF1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the muscle-specific RING finger protein 1 (MuRF1), an E3 ubiquitin ligase.[1] MuRF1 plays a critical role in skeletal muscle atrophy by targeting specific proteins for degradation via the ubiquitin-proteasome system.[2] this compound has been shown to inhibit the interaction between MuRF1 and its substrate, titin, as well as the E3 ligase activity of MuRF1 itself.[3] By inhibiting MuRF1, this compound is designed to attenuate skeletal muscle atrophy and dysfunction.[1][3]
Q2: What are the reported in vitro and in vivo effects of this compound?
A2: In vitro, this compound has been shown to inhibit the complexation of MuRF1 and titin with an IC50 value of less than 25 µM. It also inhibits the E3 ligase activity of MuRF1. In cultured C2C12 myotubes, this compound was able to prevent dexamethasone-induced myofiber atrophy. In vivo, dietary administration of this compound to mice in a model of cardiac cachexia resulted in the preservation of muscle mass and function. Specifically, it prevented atrophy in the tibialis anterior muscle and normalized the wet weights of the extensor digitorum longus (EDL) and soleus muscles.
Q3: What is a recommended starting formulation for in vivo oral administration of this compound?
A3: Due to its poor water solubility, this compound requires a specific formulation for oral gavage in animal models. A commonly used vehicle is a homogeneous suspension in Carboxymethylcellulose-Sodium (CMC-Na). A starting concentration of ≥5 mg/mL can be prepared by mixing the compound with a 0.5% (w/v) CMC-Na solution. It is crucial to ensure the suspension is homogenous before each administration.
Q4: What are the potential off-target effects of MuRF1 inhibitors?
A4: While specific off-target data for this compound is not extensively published, a general concern for inhibitors of E3 ligases is the potential for off-target effects due to the large and dynamic binding interfaces of these enzymes. It is important to consider that MuRF1 has close family members, MuRF2 and MuRF3, which may have redundant functions. Therefore, assessing the selectivity of this compound against these related proteins is advisable. Broader screening panels, such as kinase or other E3 ligase panels, can help identify potential off-target interactions.
Q5: What are key biomarkers to assess this compound activity in vivo?
A5: Key biomarkers for assessing this compound activity in vivo include both direct and downstream markers. Direct target engagement can be assessed by measuring the ubiquitination of known MuRF1 substrates in muscle tissue. Downstream pharmacodynamic biomarkers include the expression levels of MuRF1 and another key atrogene, MAFbx/atrogin-1, in muscle tissue, as these are typically upregulated during muscle atrophy. Additionally, measuring the protein levels of MuRF1 substrates like myosin heavy chain can be informative.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability and High Variability in In Vivo Efficacy
-
Potential Cause:
-
Poor Solubility and Formulation: this compound is poorly soluble in water, and an inadequate formulation can lead to precipitation in the gastrointestinal tract, resulting in low and variable absorption.
-
First-Pass Metabolism: The compound may be subject to extensive metabolism in the liver and gut wall, reducing the amount of active compound that reaches systemic circulation.
-
Inaccurate Dosing: Inhomogeneous suspension can lead to inconsistent dosing between animals.
-
-
Troubleshooting & Optimization:
-
Formulation Optimization:
-
Ensure the CMC-Na suspension is freshly prepared and thoroughly homogenized before each administration.
-
Consider alternative formulation strategies for poorly soluble compounds, such as using co-solvents (e.g., PEG400, DMSO, Tween-80 in appropriate ratios) or lipid-based formulations. However, any new formulation will require thorough validation for stability and tolerability in the animal model.
-
-
Dosing Regimen:
-
Perform a pilot pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, and half-life to optimize the dosing schedule.
-
Consider splitting the daily dose to maintain more consistent plasma concentrations.
-
-
Administration Technique:
-
Ensure proper oral gavage technique to minimize stress and ensure the full dose is delivered to the stomach.
-
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Potential Cause:
-
Pharmacokinetic Properties: The compound may have a short half-life in vivo, requiring frequent dosing to maintain a therapeutic concentration above the in vitro IC50.
-
Protein Binding: High plasma protein binding can reduce the free fraction of the compound available to engage with MuRF1 in the muscle tissue.
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Tissue Distribution: The compound may not effectively penetrate skeletal muscle tissue to reach its target.
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In Vitro Assay Conditions: The in vitro assay conditions may not accurately reflect the complex biological environment in vivo.
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-
Troubleshooting & Optimization:
-
In Vitro-In Vivo Correlation (IVIVC):
-
Measure the free concentration of this compound in plasma and muscle tissue and correlate it with the in vitro IC50 value.
-
Conduct a dose-response study in vivo to establish a clear relationship between the administered dose, plasma/tissue concentration, and the desired pharmacological effect.
-
-
Target Engagement:
-
Implement a target engagement assay to confirm that this compound is binding to MuRF1 in the muscle tissue at the administered doses. This could involve co-immunoprecipitation or specialized probes.
-
-
Review In Vitro Assays:
-
Ensure that the in vitro assays are robust and relevant. For example, using a cell-based assay with endogenous MuRF1 expression may be more predictive than a purified enzyme assay.
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-
Issue 3: Unexpected Toxicity or Off-Target Effects in Animal Models
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Potential Cause:
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Off-Target Inhibition: The compound may be inhibiting other E3 ligases, kinases, or other proteins, leading to unintended biological effects.
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Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be causing toxicity.
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Formulation Vehicle Toxicity: The vehicle used for administration may have its own toxic effects, especially with chronic dosing.
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Troubleshooting & Optimization:
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Selectivity Profiling:
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Screen this compound against a panel of closely related E3 ligases (e.g., MuRF2, MuRF3) and a broader panel of common off-target proteins.
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Dose De-escalation:
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Determine the maximum tolerated dose (MTD) and conduct efficacy studies at doses below the MTD.
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Vehicle Control:
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Always include a vehicle-only control group in your in vivo studies to differentiate between compound-related and vehicle-related effects.
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Metabolite Identification:
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If toxicity is observed, consider conducting metabolite identification studies to determine if a specific metabolite is responsible.
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Quantitative Data Summary
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/System | Source |
| In Vitro IC50 (MuRF1-Titin Interaction) | < 25 µM | Biochemical Assay | |
| In Vitro Concentration for Atrophy Prevention | 10 µM | C2C12 Myotubes | |
| In Vivo Efficacious Dose | 0.1% w/w in diet | Mouse (Cardiac Cachexia Model) | |
| In Vivo Pharmacokinetic Data (Cmax, Tmax, etc.) | Not Publicly Available | - | - |
Table 2: Formulation Details for this compound
| Parameter | Details | Source |
| Solubility in Water | Insoluble | |
| Solubility in DMSO | 64 mg/mL (199.17 mM) | |
| Recommended In Vivo Formulation (Oral Gavage) | Homogeneous suspension in CMC-Na (e.g., 0.5%) | |
| Starting Concentration for Suspension | ≥5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Objective: To prepare a homogeneous suspension of this compound for oral administration in mice.
Materials:
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This compound powder
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Carboxymethylcellulose sodium (CMC-Na)
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Sterile water
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Sterile conical tubes
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Vortex mixer
-
Sonicator (optional)
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Analytical balance
Procedure:
-
Prepare 0.5% (w/v) CMC-Na Solution:
-
Weigh the appropriate amount of CMC-Na powder.
-
In a sterile beaker, slowly add the CMC-Na powder to sterile water while stirring continuously to avoid clumping.
-
Stir until the CMC-Na is completely dissolved. This may take some time and gentle heating can be applied if necessary.
-
Allow the solution to cool to room temperature.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 5 mg/mL).
-
Place the powder in a sterile conical tube.
-
Add a small volume of the 0.5% CMC-Na solution to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while vortexing continuously to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to reduce particle size and improve homogeneity.
-
-
Administration:
-
Vortex the suspension vigorously immediately before each oral gavage to ensure a consistent dose is administered to each animal.
-
Protocol 2: Assessment of MuRF1 and MAFbx/atrogin-1 Expression in Muscle Tissue by Western Blot
Objective: To quantify the protein levels of MuRF1 and MAFbx/atrogin-1 in skeletal muscle tissue from treated and control animals.
Materials:
-
Skeletal muscle tissue samples (e.g., tibialis anterior, gastrocnemius)
-
RIP A buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-MuRF1, anti-MAFbx/atrogin-1, anti-GAPDH (or other suitable loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen muscle tissue samples in ice-cold RIPA buffer.
-
Centrifuge the homogenates at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against MuRF1, MAFbx/atrogin-1, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Compare the normalized protein levels between treatment groups.
-
Visualizations
Caption: MuRF1 signaling pathway in muscle atrophy and the point of intervention for this compound.
Caption: Experimental workflow for translating in vitro this compound results to in vivo models.
Caption: Troubleshooting decision tree for poor in vivo efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of MuRF1-IN-1 to other MuRF1 inhibitors like P013222
For Researchers, Scientists, and Drug Development Professionals
Muscle Ring Finger 1 (MuRF1), an E3 ubiquitin ligase, plays a pivotal role in muscle atrophy, making it a key target for therapeutic intervention in various muscle-wasting conditions. This guide provides a comparative analysis of two prominent MuRF1 inhibitors, MuRF1-IN-1 (also known as ID#704946) and P013222, summarizing their efficacy based on available experimental data.
At a Glance: Quantitative Efficacy
The following table summarizes the key quantitative data for this compound and P013222. It is important to note that the reported efficacy values were determined using different experimental assays, which should be considered when directly comparing the potency of these inhibitors.
| Inhibitor | Target Interaction/Activity | Assay Type | Reported Efficacy |
| This compound (ID#704946) | Inhibition of MuRF1-titin complexation | AlphaScreen | IC50 < 25 µM[1] |
| Inhibition of MuRF1 E3 ligase activity | In vitro ubiquitination assay | Qualitative inhibition reported[1] | |
| P013222 | Inhibition of MuRF1 autoubiquitylation | Homogeneous Time-Resolved Fluorescence (HTRF) | EC50 ~ 2 µM[2] |
Mechanism of Action
This compound (ID#704946) functions by interfering with the interaction between MuRF1 and its substrate, the giant muscle protein titin.[1] This interaction is a critical step in the targeted degradation of muscle proteins. Additionally, this compound has been shown to inhibit the overall E3 ligase activity of MuRF1.[1]
P013222 acts by inhibiting the autoubiquitylation of MuRF1. Autoubiquitylation is a process where an E3 ligase modifies itself with ubiquitin chains, which can regulate its activity and stability. By preventing this, P013222 effectively dampens the downstream ubiquitination of MuRF1 substrates.
In Vitro and In Vivo Efficacy
This compound (ID#704946):
-
In Vitro: In cultured C2C12 myotubes, this compound was shown to prevent myotube atrophy induced by dexamethasone, a synthetic glucocorticoid known to induce muscle wasting.
-
In Vivo: In a mouse model of cardiac cachexia, administration of this compound attenuated skeletal muscle atrophy and contractile dysfunction.
P013222:
-
In Vitro: P013222 was demonstrated to inhibit MuRF1-dependent substrate ubiquitylation in a cellular atrophy model.
-
In Vivo: To date, in vivo efficacy data for P013222 has not been extensively reported in peer-reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
A Head-to-Head Battle in Muscle Atrophy Research: MuRF1-IN-1 vs. Genetic Knockdown of MuRF1 (siRNA)
For researchers, scientists, and drug development professionals investigating therapies for muscle wasting diseases, the targeted inhibition of Muscle RING Finger 1 (MuRF1) presents a promising strategy. This E3 ubiquitin ligase is a key regulator of protein degradation in muscle tissue, and its upregulation is a hallmark of various muscle atrophy conditions. Two powerful tools have emerged to probe the function of MuRF1 and as potential therapeutic avenues: the small molecule inhibitor MuRF1-IN-1 and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid in experimental design.
At a Glance: Chemical Inhibition vs. Genetic Silencing
| Feature | This compound | MuRF1 siRNA (siRNA) |
| Mechanism of Action | Small molecule inhibitor that disrupts the interaction between MuRF1 and its substrate, titin, and inhibits its E3 ligase activity.[1][2] | Post-transcriptional gene silencing by guiding the degradation of MuRF1 mRNA.[3][4] |
| Mode of Delivery | Can be administered in vitro (cell culture) and in vivo (e.g., dietary administration).[1] | Typically delivered in vitro via transfection reagents or in vivo using viral vectors or lipid nanoparticles. |
| Specificity | Designed to be specific for MuRF1, but potential off-target effects of small molecules should always be considered. | Highly specific to the target MuRF1 mRNA sequence, minimizing off-target effects with proper design. |
| Duration of Effect | Reversible and dependent on the compound's half-life and dosing regimen. | Can lead to a more sustained knockdown of MuRF1 expression, lasting for several days after a single administration. |
| Applications | Acute studies, dose-response analyses, and potential for therapeutic development as a drug. | Functional genomics, target validation, and longer-term studies of MuRF1 depletion. |
Mechanism of Action: A Tale of Two Strategies
This compound and MuRF1 siRNA employ fundamentally different strategies to abrogate MuRF1 function.
This compound: The Molecular Disruptor
This compound is a small molecule inhibitor that directly interferes with the protein's function. It has been shown to inhibit the interaction between MuRF1 and its substrate, the giant muscle protein titin. By disrupting this crucial interaction, this compound prevents the ubiquitination and subsequent degradation of key muscle proteins, thereby mitigating muscle atrophy. Furthermore, it has been demonstrated to inhibit the E3 ligase activity of MuRF1.
MuRF1 siRNA: The Genetic Silencer
In contrast, MuRF1 siRNA operates at the genetic level. These short, double-stranded RNA molecules are designed to be complementary to the messenger RNA (mRNA) sequence of MuRF1. Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then uses the siRNA as a guide to find and cleave the target MuRF1 mRNA, leading to its degradation and preventing the synthesis of the MuRF1 protein.
dot
Caption: Mechanisms of MuRF1 Inhibition.
Performance Data: A Quantitative Comparison
In Vitro Studies (C2C12 Myotubes)
| Parameter | This compound | MuRF1 siRNA |
| MuRF1 mRNA Expression | Reduced dexamethasone-induced MuRF1 mRNA upregulation at 10 µM. | Significant knockdown of MuRF1 mRNA expression. |
| MuRF1 Protein Expression | Downregulated MuRF1 protein expression. | Confirmed knockdown of MuRF1 protein by Western blot. |
| Myotube Diameter | Completely prevented dexamethasone-induced myofiber atrophy at 10 µM. | Knockdown of MuRF1 has been shown to reverse autophagy, which is implicated in myotube atrophy. |
In Vivo Studies (Mouse Models of Muscle Atrophy)
| Parameter | This compound | MuRF1 Knockout/Knockdown (Genetic Model) |
| Muscle Mass | Prevented atrophy in the tibialis anterior muscle and normalized wet weights of other muscles in a cardiac cachexia model. | MuRF1 knockout mice spared 36% of muscle mass in the gastrocnemius after 14 days of denervation compared to wild-type mice. |
| Muscle Function | Restored diaphragm muscle shortening velocity and power in a cardiac cachexia model. | MuRF1 knockout mice show preserved muscle function in various atrophy models. |
Experimental Protocols
In Vitro Inhibition of MuRF1 in C2C12 Myotubes
dot
Caption: In Vitro Experimental Workflow.
a) this compound Treatment:
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
Differentiation: Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Atrophy Induction: Treat differentiated myotubes with an atrophy-inducing agent, such as 100 µM dexamethasone.
-
Inhibitor Treatment: Concurrently treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Analysis: After 24-48 hours, assess myotube diameter via microscopy and quantify MuRF1 mRNA and protein levels using qPCR and Western blotting, respectively.
b) MuRF1 siRNA Transfection:
-
Cell Culture and Differentiation: Follow steps 1 and 2 as described above.
-
Transfection: Transfect differentiated myotubes with MuRF1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Atrophy Induction: 24 hours post-transfection, induce atrophy with dexamethasone.
-
Analysis: After a further 24-48 hours, perform analysis as described in step 5 for this compound.
Western Blotting for MuRF1 Protein Quantification
-
Protein Extraction: Lyse cells or homogenized muscle tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against MuRF1 (e.g., Santa Cruz Biotechnology, sc-398608; Cell Signaling Technology, #4305).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and quantify band intensity using densitometry software. Normalize to a loading control like GAPDH or β-actin.
qPCR for MuRF1 mRNA Quantification
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and MuRF1-specific primers.
-
Mouse MuRF1 Forward Primer: 5'-GTGAAGTTGCCCCGAGAAGA-3'
-
Mouse MuRF1 Reverse Primer: 5'-GCTTAACAGGAGCCAGGTTG-3'
-
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing MuRF1 expression to a stable housekeeping gene (e.g., GAPDH or 18S rRNA).
In Vivo Muscle Function Assay: Grip Strength Test (Mice)
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes.
-
Forelimb Grip Strength: Hold the mouse by the tail and allow it to grasp the metal grid of a grip strength meter with its forepaws.
-
Measurement: Gently pull the mouse horizontally away from the grid until it releases its grip. The peak force is recorded.
-
Repetitions: Perform three to five consecutive measurements and average the results.
-
Normalization: Normalize the grip strength to the body weight of the mouse.
Signaling Pathways and Logical Relationships
dot
Caption: Key Signaling Pathways Regulating MuRF1.
dot
Caption: Logical Relationship of Interventions.
Conclusion: Choosing the Right Tool for the Job
Both this compound and MuRF1 siRNA are invaluable tools for studying the role of MuRF1 in muscle atrophy and for exploring potential therapeutic strategies. The choice between the two will largely depend on the specific research question and experimental design.
-
This compound is ideal for acute studies, dose-response curves, and for investigating the therapeutic potential of a small molecule inhibitor that could be developed into a drug. Its reversible nature allows for precise temporal control over MuRF1 inhibition.
-
MuRF1 siRNA offers a highly specific and potent method for reducing MuRF1 protein levels, making it suitable for target validation and for studying the longer-term consequences of MuRF1 depletion.
Ultimately, a comprehensive understanding of MuRF1's role in muscle atrophy will likely benefit from the complementary use of both chemical and genetic inhibition strategies. This dual approach allows for a more robust validation of findings and provides a clearer path toward the development of effective treatments for muscle wasting diseases.
References
- 1. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 3. MuRF1/TRIM63, Master Regulator of Muscle Mass [mdpi.com]
- 4. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MuRF1-IN-1 and MAFbx/Atrogin-1 Pathway Inhibitors: A Guide for Researchers
For researchers in muscle biology and drug discovery, the ubiquitin-proteasome system presents a critical target for therapeutic intervention in muscle atrophy. Two key muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx/atrogin-1), are central to this process. This guide provides a comparative analysis of inhibitors targeting these pathways, with a particular focus on the small molecule inhibitor MuRF1-IN-1, to support informed decisions in experimental design and drug development.
This comprehensive guide details the mechanisms of action, summarizes key quantitative data, and provides experimental protocols for studying these inhibitors. A notable finding of this analysis is the current landscape of available tools: while several small-molecule inhibitors have been developed and characterized for MuRF1, the exploration of specific small-molecule inhibitors for MAFbx/atrogin-1 is less advanced, with many studies relying on genetic knockdown approaches.
The MuRF1 and MAFbx/Atrogin-1 Signaling Pathway in Muscle Atrophy
MuRF1 and MAFbx/atrogin-1 are considered "atrogenes," as their expression is significantly upregulated during catabolic conditions such as cancer cachexia, diabetes, and disuse, leading to muscle wasting.[1][2] These E3 ligases tag specific proteins for degradation by the 26S proteasome. MuRF1 is known to target myofibrillar proteins like myosin heavy chain for degradation, while MAFbx/atrogin-1's substrates include myogenic determination factor (MyoD) and eukaryotic initiation factor 3f (eIF3f), a key component of the protein synthesis machinery.[2][3]
The expression of both MuRF1 and MAFbx/atrogin-1 is transcriptionally regulated by the Forkhead box O (FoxO) family of transcription factors.[2] Anabolic signals like insulin and IGF-1 activate the PI3K/Akt signaling pathway, which in turn phosphorylates and inactivates FoxO, thereby suppressing the expression of these atrogenes. Conversely, in catabolic states, reduced PI3K/Akt signaling leads to the activation of FoxO and subsequent upregulation of MuRF1 and MAFbx/atrogin-1.
References
- 1. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of atrogin-1/MAFbx mediated MyoD proteolysis prevents skeletal muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
MuRF1 Knockout Versus Pharmacological Inhibition: A Comparative Guide for Researchers
A detailed comparison of MuRF1 knockout mouse phenotypes and the effects of MuRF1-IN-1 treatment, providing researchers with essential data and methodologies to guide future studies in muscle atrophy.
Muscle RING Finger 1 (MuRF1), an E3 ubiquitin ligase, plays a pivotal role in muscle atrophy by targeting sarcomeric proteins for degradation. Its inhibition, either through genetic knockout or pharmacological intervention, presents a promising therapeutic strategy for muscle wasting conditions. This guide provides a comprehensive comparison of the phenotypes observed in MuRF1 knockout mice and the effects of treatment with the specific inhibitor, this compound (also known as compound ID#704946).
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on MuRF1 knockout mice and this compound treatment in various models of muscle atrophy.
Table 1: Phenotypes of MuRF1 Knockout (KO) Mice in Muscle Atrophy Models
| Atrophy Model | Muscle | Parameter | Wild-Type (WT) Change | MuRF1 KO Change | Muscle Sparing in KO | Citation |
| Denervation (14 days) | Gastrocnemius | Mass | Significant Loss | 36% less loss than WT | 36% | [1] |
| Hindlimb Suspension (10 days) | Soleus | Mass | Significant Atrophy | Almost complete resistance | ~100% | [1][2] |
| Hindlimb Immobilization (21 days) | Soleus | Mass | -25.2% | -17.3% | 28% | [3][4] |
| Hindlimb Immobilization (21 days) | Gastrocnemius | Mass | -12.8% | -9.2% | 33% | |
| Dexamethasone Treatment (14 days) | Gastrocnemius | Fiber Cross-Sectional Area (CSA) | -35% | No significant change | Significant sparing | |
| Dexamethasone Treatment (5 days) | Gastrocnemius | Mass | Significant Decrease | Partial sparing (p=0.07) | - |
Table 2: Effects of this compound (ID#704946) Treatment
| Model | Organism/Cell Line | Treatment | Parameter | Result | Citation |
| Cardiac Cachexia (Monocrotaline-induced) | C57/BL6 Mice | Dietary administration (7 weeks) | Tibialis Anterior (TA) Muscle Wet Weight | Preserved vs. monocrotaline controls | |
| Cardiac Cachexia (Monocrotaline-induced) | C57/BL6 Mice | Dietary administration (7 weeks) | TA Fiber Cross-Sectional Area (CSA) | Preserved vs. monocrotaline controls | |
| Cardiac Cachexia (Monocrotaline-induced) | C57/BL6 Mice | Dietary administration (7 weeks) | Diaphragm Muscle Shortening Velocity & Power | Restored to sham levels | |
| Dexamethasone-induced Atrophy | C2C12 Myotubes | 10 µM (26 hours) | MuRF1 mRNA levels | Reduced | |
| Dexamethasone-induced Atrophy | C2C12 Myotubes | 0.1-10 µM (26 hours) | Myofiber Atrophy | Completely prevented | |
| In vitro assay | - | <25 µM | MuRF1-Titin Complexation (IC50) | Inhibition |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
MuRF1 Knockout Mouse Models of Muscle Atrophy
-
Denervation:
-
Animals: Adult male C57BL/6 wild-type and MuRF1 knockout mice.
-
Procedure: Unilateral transection of the sciatic nerve to induce denervation of the lower hindlimb muscles. The contralateral limb serves as a control.
-
Duration: Typically 14 days.
-
Analysis: Gastrocnemius and other hindlimb muscles are excised, weighed, and prepared for histological (e.g., H&E, laminin staining for fiber CSA) and biochemical analyses (e.g., Western blotting for protein expression).
-
-
Hindlimb Suspension/Immobilization:
-
Animals: Adult male C57BL/6 wild-type and MuRF1 knockout mice.
-
Procedure: For suspension, the hindlimbs are elevated off the cage floor using a tail harness system. For immobilization, one hindlimb is immobilized in a cast. The contralateral limb or a separate group of control animals is used for comparison.
-
Duration: 10 to 21 days.
-
Analysis: Soleus and gastrocnemius muscles are harvested for mass measurement, fiber typing, and cross-sectional area analysis.
-
-
Dexamethasone-Induced Atrophy:
-
Animals: Adult female C57BL/6 wild-type and MuRF1 knockout mice.
-
Procedure: Dexamethasone is administered in the drinking water (e.g., 5 mg/kg/day) or via subcutaneous pellet implantation.
-
Duration: 5 to 14 days.
-
Analysis: Gastrocnemius muscle is analyzed for fiber cross-sectional area and protein synthesis rates.
-
This compound (ID#704946) Treatment Protocols
-
In Vivo Cardiac Cachexia Model:
-
Animals: Adult male C57/BL6 mice.
-
Induction of Cachexia: Weekly intraperitoneal injections of monocrotaline (600 mg/kg) to induce pulmonary hypertension and subsequent right ventricular insufficiency.
-
Inhibitor Administration: this compound is administered via dietary chow (0.1% w/w) starting one week before the first monocrotaline injection and continued for a total of 7 weeks.
-
Analysis: Tibialis anterior, extensor digitorum longus (EDL), and soleus muscles are weighed. Diaphragm muscle contractility is assessed ex vivo. Muscle tissue is analyzed for fiber CSA, protein ubiquitination, and expression of key signaling proteins.
-
-
In Vitro Dexamethasone-Induced Myotube Atrophy:
-
Cell Line: C2C12 mouse myoblasts.
-
Differentiation: Myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium for 4-5 days.
-
Atrophy Induction and Treatment: Differentiated myotubes are treated with dexamethasone (e.g., 1 µM) in the presence or absence of this compound (0.1-10 µM) for 24-26 hours.
-
Analysis: Myotube diameter is measured to quantify atrophy. Cells are harvested for RNA extraction and qRT-PCR to measure MuRF1 mRNA levels, or for protein extraction and Western blotting to analyze protein expression.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving MuRF1 and the general experimental workflows.
Caption: MuRF1 Signaling Pathway in Muscle Atrophy.
Caption: General Experimental Workflows.
Comparison of Phenotypes
MuRF1 Knockout Mice:
Under basal conditions, MuRF1 knockout mice are generally healthy, fertile, and exhibit normal growth and muscle morphology. However, their distinct phenotype emerges under catabolic stress. The genetic deletion of MuRF1 confers significant protection against muscle mass loss in various atrophy models, including denervation, disuse (hindlimb suspension/immobilization), and glucocorticoid treatment. This muscle-sparing effect is a hallmark of the MuRF1 knockout phenotype. Interestingly, in a model of cardiac pressure overload, MuRF1 knockout mice exhibit an exaggerated hypertrophic response, suggesting a protective role for MuRF1 in the heart under certain stress conditions.
This compound Treatment:
Pharmacological inhibition of MuRF1 with this compound recapitulates key aspects of the knockout phenotype in the context of muscle atrophy. In a mouse model of cardiac cachexia, a condition characterized by severe muscle wasting, dietary administration of this compound attenuated muscle fiber atrophy and preserved muscle mass and contractile function. In vitro, this compound effectively prevented dexamethasone-induced atrophy of C2C12 myotubes. These findings demonstrate that acute pharmacological inhibition of MuRF1 can phenocopy the muscle-sparing effects of genetic knockout.
Comparison of Mechanisms
MuRF1 Knockout:
The absence of MuRF1 from development onwards leads to a complete and continuous lack of its E3 ligase activity. This prevents the ubiquitination and subsequent proteasomal degradation of its target proteins, which include key components of the sarcomere like myosin heavy chain and myosin binding protein C. The muscle-sparing phenotype in knockout mice is a direct consequence of the inability to execute this crucial step in the muscle degradation pathway.
This compound Treatment:
This compound acts by a dual mechanism: it inhibits the interaction between MuRF1 and its substrate, titin, and also directly inhibits the E3 ligase activity of MuRF1. This acute inhibition of MuRF1 function leads to a reduction in the ubiquitination of its target proteins and a decrease in proteasome activity. Treatment with this compound has been shown to downregulate the expression of pro-apoptotic proteins like BAX and normalize the levels of translation initiation factors, suggesting a broader impact on cellular stress pathways beyond direct inhibition of protein degradation.
Conclusion
Both genetic knockout of MuRF1 and pharmacological inhibition with this compound demonstrate a significant protective effect against muscle atrophy in preclinical models. MuRF1 knockout mice provide a valuable tool for understanding the fundamental role of MuRF1 in muscle biology and pathology. This compound, on the other hand, represents a therapeutically relevant approach, demonstrating that acute inhibition of MuRF1 is sufficient to mitigate muscle wasting.
For researchers, the choice between using a knockout model and a pharmacological inhibitor will depend on the specific scientific question. Knockout models are ideal for studying the long-term consequences of MuRF1 absence, while inhibitors like this compound are better suited for investigating the effects of acute, transient inhibition and for preclinical therapeutic studies. This guide provides the foundational data and methodologies to aid in the design and interpretation of future research aimed at combating muscle atrophy through the targeting of MuRF1.
References
- 1. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of muscle atrophy, fatigue and MLC phosphorylation by MuRF1 as indicated by hindlimb suspension studies on MuRF1-KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Skeletal muscle in MuRF1 null mice is not spared in low-gravity conditions, indicating atrophy proceeds by unique mechanisms in space - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of MuRF1-IN-1 and its Alternatives in Combating Muscle Atrophy
A Comparative Guide for Researchers and Drug Development Professionals
Muscle atrophy, the progressive loss of muscle mass and function, presents a significant challenge in a range of clinical conditions, from chronic diseases to prolonged periods of disuse. A key player in the molecular machinery of muscle degradation is the E3 ubiquitin ligase, Muscle Ring Finger 1 (MuRF1). Its inhibition has emerged as a promising therapeutic strategy to counteract muscle wasting. This guide provides a comparative analysis of the in vivo efficacy of MuRF1-IN-1, a notable MuRF1 inhibitor, against alternative therapeutic strategies, namely Deferoxamine (DFO) and TRAF6 inhibition, across various preclinical models of muscle atrophy.
This compound: A Direct Inhibitor of Muscle Protein Degradation
This compound, also identified as compound ID#704946, and its structurally identical analogue MyoMed-946, function by directly inhibiting the activity of MuRF1. This inhibition prevents the tagging of muscle proteins for degradation by the proteasome. A more chemically stable version, MyoMed-205, has also been developed and tested.
Efficacy in a Cancer Cachexia Model:
In a murine model of melanoma-induced cancer cachexia, both MyoMed-946 and MyoMed-205 demonstrated protective effects against muscle wasting. Treatment with these inhibitors led to an attenuation of body weight loss and a preservation of the wet weight of several muscles, including the soleus, tibialis anterior (TA), and extensor digitorum longus (EDL). Furthermore, functional improvements were observed, as evidenced by enhanced performance in wire hang tests.
Alternative Therapeutic Strategies
Deferoxamine (DFO) in Dexamethasone-Induced Atrophy:
Deferoxamine, an iron chelator, has shown efficacy in mitigating muscle atrophy induced by the synthetic glucocorticoid dexamethasone. Dexamethasone is known to upregulate MuRF1 expression. DFO treatment in a mouse model of dexamethasone-induced atrophy led to a significant preservation of grip strength, tibialis anterior muscle mass, and muscle fiber size.
TRAF6 Inhibition in Dexamethasone and Denervation Models:
Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) is an E3 ubiquitin ligase that acts upstream of MuRF1. Inhibition of TRAF6 has been shown to be effective in both dexamethasone-induced and denervation-induced muscle atrophy. In these models, the targeted ablation or knockdown of TRAF6 resulted in the attenuation of muscle atrophy and was accompanied by a decreased expression of MuRF1.
Comparative Data on In Vivo Efficacy
The following tables summarize the quantitative data from various studies, showcasing the efficacy of this compound and its alternatives in different muscle atrophy models. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison within a single study.
Table 1: Efficacy of MuRF1 Inhibitors in Cancer Cachexia (Melanoma Model)
| Treatment Group | Change in Body Weight | Soleus Wet Weight | Tibialis Anterior Wet Weight | Extensor Digitorum Longus Wet Weight | Wire Hang Test Performance |
| Tumor-bearing (Control) | Significant Loss | Decreased | Decreased | Decreased | Impaired |
| Tumor-bearing + MyoMed-946 | Attenuated Loss | Preserved | Preserved | Preserved | Improved |
| Tumor-bearing + MyoMed-205 | Attenuated Loss | Preserved | Preserved | Preserved | Improved |
Data synthesized from studies on MyoMed-946 and MyoMed-205 in a melanoma-induced cachexia model.
Table 2: Efficacy of Deferoxamine (DFO) in Dexamethasone-Induced Atrophy
| Treatment Group | Grip Strength | Tibialis Anterior Wet Weight | Muscle Fiber Cross-Sectional Area |
| Control | Normal | Normal | Normal |
| Dexamethasone | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Dexamethasone + DFO | Preserved | Preserved | Preserved |
Data from a study investigating DFO in a mouse model of dexamethasone-induced muscle atrophy.
Table 3: Efficacy of TRAF6 Inhibition in Muscle Atrophy Models
| Atrophy Model | Intervention | Outcome |
| Dexamethasone-induced | TRAF6 knockdown (siRNA) | Attenuated muscle atrophy, decreased MuRF1 expression |
| Denervation-induced | Targeted ablation of TRAF6 | Attenuated muscle atrophy, decreased MuRF1 expression |
Data compiled from studies on TRAF6 inhibition in mouse models of dexamethasone- and denervation-induced atrophy.
Experimental Protocols
Dexamethasone-Induced Muscle Atrophy Model with Deferoxamine Treatment:
-
Animal Model: Male C57BL/6J mice.
-
Atrophy Induction: Intraperitoneal injections of dexamethasone (20 mg/kg body weight) administered every other day for 12 days.
-
Treatment: Deferoxamine (100 mg/kg body weight) administered via intraperitoneal injection every other day for 12 days, concurrently with dexamethasone.
-
Outcome Measures: Grip strength was assessed at the end of the treatment period. Tibialis anterior muscle was dissected, weighed, and processed for histological analysis to measure muscle fiber cross-sectional area.
Cancer Cachexia Model with MuRF1 Inhibitor Treatment:
-
Animal Model: Mice with induced melanoma.
-
Treatment: MyoMed-946 or MyoMed-205 was administered by feeding with compound-spiked diets (1 g of compound per kg of rodent food).
-
Outcome Measures: Body weight and muscle wet weights (soleus, tibialis anterior, extensor digitorum longus) were measured. Muscle function was assessed using a wire hang test.
TRAF6 Inhibition in Dexamethasone-Induced Atrophy:
-
Animal Model: Male ICR mice.
-
Atrophy Induction: Daily intraperitoneal injection of dexamethasone (10 mg/kg body weight) for 14 days.
-
Intervention: TRAF6-siRNA was injected into the tibialis anterior muscle to achieve local knockdown.
-
Outcome Measures: Tibialis anterior muscle was dissected, weighed, and analyzed for muscle fiber cross-sectional area. Expression levels of TRAF6 and MuRF1 were determined by qPCR and Western blot.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: MuRF1 Signaling Pathway in Muscle Atrophy.
Caption: In Vivo Experimental Workflow.
Caption: Atrophy Models and Interventions.
MuRF1-IN-1: A Comparative Analysis of its Effects on Skeletal and Cardiac Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle Ring Finger 1 (MuRF1), an E3 ubiquitin ligase, plays a pivotal, yet distinct, role in the regulation of protein turnover in striated muscles. In skeletal muscle, its upregulation is a hallmark of atrophy, targeting key myofibrillar proteins for degradation. Conversely, in cardiac muscle, MuRF1 appears to exert a protective effect against pathological hypertrophy and injury. This guide provides a comprehensive comparison of the effects of MuRF1-IN-1, a small molecule inhibitor of MuRF1, on skeletal versus cardiac muscle, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound, also identified in literature as ID#704946 and P013222, is an inhibitor of MuRF1. Its primary mechanisms of action include:
-
Inhibition of MuRF1-Titin Interaction: this compound disrupts the binding of MuRF1 to its sarcomeric binding partner, titin.[1]
-
Inhibition of E3 Ligase Activity: The compound directly inhibits the ubiquitin ligase activity of MuRF1.[2]
-
Downregulation of MuRF1 Expression: Treatment with this compound has been shown to reduce the mRNA expression of MuRF1.[1]
Comparative Effects of this compound in Skeletal vs. Cardiac Muscle
The available experimental data reveals a significant disparity in the efficacy of this compound in skeletal and cardiac muscle. While it demonstrates clear protective effects against atrophy in skeletal muscle, its therapeutic benefit in cardiac muscle remains unsubstantiated.
Skeletal Muscle: A Clear Protective Role
In skeletal muscle, this compound has been shown to effectively counteract atrophy in various models. It preserves muscle mass and function by inhibiting the degradation of structural and contractile proteins.
Cardiac Muscle: Limited Evidence of Efficacy
In contrast to its effects on skeletal muscle, studies have indicated that this compound is largely ineffective in protecting the heart.[3] In a mouse model of cardiac cachexia, administration of the inhibitor did not prevent the development of ventricular hypertrophy.[1] This suggests that while MuRF1 plays a role in cardiac physiology, inhibiting its activity with this compound does not translate to a therapeutic benefit in the context of cardiac hypertrophy associated with cachexia.
Data Presentation
Table 1: Effects of this compound on Skeletal Muscle
| Parameter | Model | Treatment | Outcome | Reference |
| Myofiber Atrophy | Dexamethasone-treated C2C12 myotubes | This compound (0.1-10 µM) | Complete prevention of myofiber atrophy | |
| MuRF1 mRNA Upregulation | Dexamethasone-treated C2C12 myotubes | This compound (10 µM) | Reduction in MuRF1 mRNA levels | |
| Muscle Wet Weight | Mouse model of cardiac cachexia | This compound (0.1% w/w in diet) | Preservation of tibialis anterior (TA) wet weight | |
| Fiber Cross-Sectional Area (CSA) | Mouse model of cardiac cachexia | This compound (0.1% w/w in diet) | Preservation of TA fiber CSA | |
| Muscle Contractile Function | Mouse model of cardiac cachexia | This compound (0.1% w/w in diet) | Restoration of diaphragm muscle shortening velocity and power | |
| Protein Ubiquitination | Mouse model of cardiac cachexia | This compound (0.1% w/w in diet) | Attenuation of actin ubiquitination | |
| Proteasome Activity | Mouse model of cardiac cachexia | This compound (0.1% w/w in diet) | Attenuation of proteasome activity |
Table 2: Effects of this compound on Cardiac Muscle
| Parameter | Model | Treatment | Outcome | Reference |
| Ventricular Hypertrophy | Mouse model of cardiac cachexia | This compound (ID#704946) | Did not positively affect the development of ventricular hypertrophy | |
| Heart Protection | Mouse model of cardiac cachexia | This compound (ID#704946) | Inefficient for heart protection |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay is used to determine the E3 ligase activity of MuRF1 and the inhibitory effect of this compound.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human MuRF1
-
Biotinylated ubiquitin
-
Substrate protein (e.g., Troponin I)
-
ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.1 mM DTT)
-
This compound
-
Streptavidin-coated donor beads and anti-FLAG antibody-coated acceptor beads (for AlphaScreen)
Protocol:
-
Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, substrate protein, and ATP in the assay buffer.
-
Add MuRF1 to the reaction mixture. For the inhibitor group, pre-incubate MuRF1 with this compound at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the ubiquitination of the substrate protein by Western blotting using an anti-substrate antibody or by AlphaScreen technology. For AlphaScreen, add donor and acceptor beads and measure the signal. A decrease in signal indicates inhibition of MuRF1 activity.
Muscle Fiber Cross-Sectional Area (CSA) Measurement
This protocol details the histological analysis of muscle fiber size.
Materials:
-
Muscle tissue samples (e.g., tibialis anterior)
-
Optimal cutting temperature (OCT) compound
-
Isopentane cooled in liquid nitrogen
-
Cryostat
-
Microscope slides
-
Antibodies for immunofluorescence (e.g., anti-dystrophin to outline fibers)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope with image analysis software (e.g., ImageJ)
Protocol:
-
Excise the muscle and embed it in OCT compound.
-
Freeze the embedded muscle in isopentane pre-cooled with liquid nitrogen.
-
Cut transverse sections (e.g., 10 µm thick) using a cryostat and mount them on microscope slides.
-
Perform immunofluorescence staining by incubating the sections with a primary antibody against a sarcolemmal protein (e.g., dystrophin).
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
Mount the slides with a suitable mounting medium.
-
Capture images using a fluorescence microscope.
-
Use image analysis software to manually or semi-automatically trace the outline of individual muscle fibers and calculate the cross-sectional area.
Measurement of Muscle Contractile Function
This protocol describes the in situ measurement of skeletal muscle force.
Materials:
-
Anesthetized mouse
-
Force transducer
-
Nerve stimulating electrodes
-
Data acquisition system and software
Protocol:
-
Anesthetize the mouse and expose the muscle of interest (e.g., tibialis anterior) and its innervating nerve (e.g., sciatic nerve).
-
Attach the distal tendon of the muscle to a force transducer.
-
Place stimulating electrodes on the nerve.
-
Determine the optimal muscle length (L0) by delivering single electrical pulses and adjusting the muscle length until maximal twitch force is achieved.
-
To measure maximal isometric tetanic force, deliver a train of stimuli at a high frequency (e.g., 150 Hz) for a short duration (e.g., 300-500 ms).
-
Record the force output using the data acquisition system.
-
To assess muscle power, perform a series of contractions against different loads and measure the shortening velocity.
-
Analyze the data to determine parameters such as maximal force, specific force (force normalized to muscle CSA), and power.
Visualizations
Caption: Signaling pathway of MuRF1-mediated atrophy in skeletal muscle and the inhibitory action of this compound.
Caption: Protective role of MuRF1 in cardiac muscle by inhibiting pro-hypertrophic signaling pathways.
Caption: Experimental workflow for evaluating the effects of this compound on muscle.
References
MuRF1-IN-1: A Preclinical Comparative Guide to a Novel Muscle Atrophy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of MuRF1-IN-1 (also known as ID#704946) with other emerging small-molecule inhibitors of Muscle Ring Finger 1 (MuRF1), a key E3 ubiquitin ligase implicated in skeletal muscle atrophy. The following sections present preclinical data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs to facilitate an objective evaluation of this compound's performance.
Comparative Efficacy of MuRF1 Inhibitors
The therapeutic potential of several small-molecule inhibitors targeting MuRF1 has been evaluated in various preclinical models of muscle atrophy. This section summarizes the quantitative data from key studies on this compound, MyoMed-205, and P013222.
Table 1: In Vitro Efficacy of MuRF1 Inhibitors
| Inhibitor | Assay | Model | Key Findings | Reference |
| This compound (ID#704946) | MuRF1-Titin Complexation | Biochemical Assay | IC50 < 25 µM | [1] |
| Myotube Atrophy | Dexamethasone-treated C2C12 myotubes | 10 µmol/L completely abolished fiber atrophy | [2] | |
| MyoMed-205 | Not available | Not available | Inhibits MuRF1 activity and MuRF1/MuRF2 expression | [3] |
| P013222 | MuRF1 Auto-ubiquitination | Biochemical Assay | EC50 ~ 2 µM | [4] |
| Myosin Heavy Chain Degradation | Dexamethasone-treated C2C12 myotubes | Dose-dependent prevention (12.5-50 µM) | [4] |
Table 2: In Vivo Efficacy of MuRF1 Inhibitors
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| This compound (ID#704946) | Monocrotaline-induced cardiac cachexia in mice | Not specified | Attenuated muscle fiber atrophy and contractile dysfunction. | |
| MyoMed-205 | Unilateral diaphragm denervation in rats | 50 mg/kg bw | Prevented diaphragmatic contractile dysfunction and fiber atrophy. | |
| Heart failure with preserved ejection fraction (HFpEF) in rats | Not specified | Reduced skeletal muscle myopathy and improved diastolic function. | ||
| P013222 | Not available | Not available | No in vivo data reported in the reviewed literature. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context of these preclinical studies, the following diagrams illustrate the MuRF1 signaling pathway and the general workflow of the in vitro and in vivo experiments.
Figure 1: Simplified MuRF1 signaling pathway in muscle atrophy.
Figure 2: General experimental workflows for preclinical evaluation.
Figure 3: Logical comparison of MuRF1 inhibitors' preclinical validation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and critical evaluation.
Dexamethasone-Induced Atrophy in C2C12 Myotubes
This in vitro model is widely used to screen for compounds that can prevent glucocorticoid-induced muscle atrophy.
-
Cell Culture and Differentiation: Murine C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the myoblasts reach confluence. The cells are maintained in differentiation medium for 4-6 days to allow for the formation of mature, multinucleated myotubes.
-
Induction of Atrophy and Inhibitor Treatment: Mature myotubes are treated with dexamethasone (typically 1-100 µM) to induce atrophy. For inhibitor studies, compounds like this compound are added to the culture medium, often prior to or concurrently with the dexamethasone treatment.
-
Analysis of Myotube Morphology: Myotube diameter is a key indicator of atrophy. Cells are fixed and stained (e.g., with May-Grünwald and Giemsa) to visualize myotubes. Images are captured using microscopy, and the diameter of multiple myotubes is measured using image analysis software.
-
Molecular Analysis: To assess the molecular effects, protein and RNA are extracted from the treated myotubes. Western blotting is used to quantify the protein levels of atrophy markers like MuRF1 and Atrogin-1, as well as components of the protein synthesis and degradation pathways. Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression of these genes.
Monocrotaline-Induced Cardiac Cachexia in Mice
This in vivo model recapitulates the muscle wasting associated with heart failure.
-
Animal Model: Male C57BL/6 mice are typically used. Cardiac cachexia is induced by weekly subcutaneous injections of monocrotaline (MCT), a pyrrolizidine alkaloid that causes pulmonary hypertension and subsequent right ventricular failure. Dosages can range, but a common protocol involves 200 mg/kg weekly for several weeks.
-
Inhibitor Administration: MuRF1 inhibitors, such as this compound, are administered to the mice, often starting before or at the time of the first MCT injection. The route of administration can vary (e.g., oral gavage, intraperitoneal injection).
-
Assessment of Muscle Mass and Function: At the end of the study period, mice are euthanized, and skeletal muscles (e.g., tibialis anterior, soleus, diaphragm) are dissected and weighed. Muscle fiber cross-sectional area is determined from histological sections. Contractile function of isolated muscles can be assessed ex vivo by measuring force generation in response to electrical stimulation.
-
Molecular and Biochemical Analysis: Muscle tissue is processed for molecular analysis, including Western blotting to measure protein levels of MuRF1, ubiquitinated proteins, and other relevant signaling molecules. Proteasome activity assays can also be performed on muscle lysates.
Unilateral Diaphragm Denervation in Rats
This model is used to study disuse atrophy in the primary respiratory muscle.
-
Surgical Procedure: Adult male Wistar or Sprague-Dawley rats are anesthetized. The phrenic nerve on one side is surgically exposed in the neck and transected to induce denervation of the corresponding hemidiaphragm. The contralateral side serves as an internal control.
-
Inhibitor Treatment: A single dose or repeated doses of the MuRF1 inhibitor, such as MyoMed-205, are administered immediately following the denervation surgery.
-
Evaluation of Diaphragm Function and Morphology: After a set period (e.g., 12 hours to 14 days), the diaphragm is excised. Contractile properties of diaphragm muscle strips are measured in vitro. Histological analysis is performed to determine the cross-sectional area of different muscle fiber types.
-
Mechanistic Studies: Protein extracts from the diaphragm are used for Western blot analysis to investigate the effects of the inhibitor on signaling pathways involved in muscle atrophy, such as the Akt/FoxO pathway, and the expression of MuRF1 and MuRF2.
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic candidate for the treatment of muscle atrophy. It demonstrates efficacy in both in vitro and in vivo models by directly interfering with MuRF1's interaction with its substrate, titin. When compared to other MuRF1 inhibitors, this compound has a well-characterized mechanism of action and has shown positive outcomes in a model of cardiac cachexia. MyoMed-205 also shows significant promise, particularly in the context of disuse atrophy, and appears to have improved serum stability. P013222, while effective in vitro, currently lacks in vivo data, limiting its direct comparison. Further head-to-head comparative studies would be beneficial to definitively establish the superior therapeutic agent. The detailed protocols provided herein offer a foundation for such future investigations.
References
- 1. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of MuRF1-IN-1: A Guide to Safe and Compliant Practices
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for MuRF1-IN-1, a muscle ring finger 1 (MuRF1) inhibitor. While this document outlines general best practices, it is imperative to obtain and consult the specific Safety Data Sheet (SDS) from the supplier for detailed guidance.
General Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| CAS Number | 445222-91-3 | [1][2] |
| Molecular Formula | C18H15N3O3 | [2] |
| Molecular Weight | 321.33 g/mol | [2] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (64 mg/mL). | [2] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting. This is not a substitute for the manufacturer's SDS.
-
Waste Identification and Classification :
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.
-
Consult your institution's Environmental Health & Safety (EHS) office for specific classification requirements.
-
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
In particular, keep halogenated and non-halogenated solvent wastes separate.
-
Never mix incompatible wastes.
-
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and any solvents present.
-
Indicate the date when waste was first added to the container.
-
-
Waste Accumulation and Storage :
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from general traffic.
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
-
Disposal Request and Pickup :
-
Once the waste container is full or has reached the accumulation time limit set by your institution, request a pickup from your EHS office.
-
Do not dispose of this compound down the drain, by evaporation, or in the regular trash.
-
For empty containers that held acute hazardous waste, triple rinsing may be required, with the rinsate collected as hazardous waste.
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the principles of waste minimization should be integrated into all experimental designs.
-
Source Reduction : Order only the smallest necessary quantity of this compound.
-
Scale Reduction : Whenever possible, reduce the scale of experiments to minimize the volume of waste generated.
-
Chemical Substitution : If feasible for the research, consider substituting hazardous chemicals with less hazardous alternatives.
Visualizing the Chemical Waste Workflow
The following diagram illustrates the general workflow for managing chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these guidelines and, most importantly, the specific instructions in the Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling MuRF1-IN-1
Essential Safety and Handling Guide for MuRF1-IN-1
Disclaimer: This document provides essential safety and logistical information for the handling of this compound. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following guidance is based on best practices for handling potent, novel research chemicals of unknown toxicity. A thorough risk assessment should be conducted by the user before any handling of this compound.
This guide is intended for researchers, scientists, and drug development professionals. It provides procedural, step-by-step guidance to ensure the safe handling and disposal of this compound.
Hazard Assessment and Precautionary Principle
The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is crucial to apply the precautionary principle and treat this compound as potentially hazardous. Assume that this compound may be toxic, mutagenic, or have other harmful effects upon exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to minimize exposure. The following table summarizes the recommended PPE for various handling procedures.
| Activity | Required Personal Protective Equipment |
| Receiving and Storage | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Weighing of Powder | - Disposable gown with tight-fitting cuffs- Chemical splash goggles and a face shield- Double nitrile gloves- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Chemical-resistant disposable gown- Chemical splash goggles- Double nitrile gloves |
| General Handling and Use | - Laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Waste Disposal | - Chemical-resistant disposable gown- Chemical splash goggles- Double nitrile gloves |
Note: Always inspect PPE for integrity before use. Contaminated disposable PPE should be removed and discarded immediately as hazardous waste. Reusable PPE should be decontaminated after each use.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.
-
Storage: Store the solid compound in a tightly sealed container in a designated, well-ventilated, and secure location at -20°C for long-term storage (up to 3 years is often recommended for similar compounds). For stock solutions, storage at -80°C is recommended to maintain stability.
3.2. Weighing the Compound
-
Designated Area: All weighing of the powdered compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Minimize Dust: Handle the powder gently to avoid creating airborne dust. Use appropriate tools, such as a chemical spatula.
-
Containment: Weigh the compound onto a creased weighing paper or a suitable container to facilitate transfer and minimize spills.
-
Clean-up: After weighing, carefully clean all surfaces, including the balance, with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
3.3. Preparing Stock Solutions
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO). Use fresh, anhydrous DMSO for the best results.
-
Procedure: In a certified chemical fume hood, slowly add the weighed this compound powder to the solvent to avoid splashing. Cap the vial and mix by vortexing or sonicating until the solid is completely dissolved.
-
Aliquoting: It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), weighing papers, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Unused stock solutions, cell culture media containing the compound, and any solvent used for cleaning and decontamination.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips.
4.2. Waste Collection and Disposal
-
Containers: Use clearly labeled, leak-proof, and chemically compatible containers for each type of waste.
-
Solid Waste: Collect in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Collect in a sealed, labeled waste container. As DMSO can carry other chemicals through materials, ensure the container is appropriate for this solvent.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations. Do not dispose of any this compound waste down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area. For a small spill, and if properly trained and equipped, use an appropriate absorbent material, and clean the area with a suitable solvent. All spill cleanup materials must be disposed of as hazardous waste. For large spills, contact your institution's EHS office immediately.
Visualized Workflow
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
